3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Description
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Properties
IUPAC Name |
3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGNBGROCJEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447600 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82507-66-2 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Abstract
This technical guide provides a comprehensive overview of the predominant synthesis pathway for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazin-6-one scaffold is recognized as a privileged structure due to its diverse biological activities, including potential anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a discussion of critical experimental parameters. The synthesis route detailed herein focuses on the cyclocondensation of a phenyl-α-ketoacid derivative with semicarbazide, a reliable and widely utilized method.
Introduction: The Significance of the 1,2,4-Triazin-6-one Core
The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds. Derivatives of 1,2,4-triazin-6-one have garnered considerable attention for their potential as therapeutic agents, particularly in oncology.[3][4] The structural features of these compounds allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, serves as a fundamental building block for the development of more complex and potentially more potent derivatives. A thorough understanding of its synthesis is therefore crucial for researchers in the field.
Primary Synthesis Pathway: Cyclocondensation of a Phenyl-α-ketoacid Derivative with Semicarbazide
The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction between a phenyl-α-ketoacid or its ester and semicarbazide.[5] This approach is favored for its reliability and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Formation of a Semicarbazone Intermediate: The initial step involves the nucleophilic addition of the primary amine group of semicarbazide to the keto-carbonyl group of the phenyl-α-ketoacid derivative. This is followed by dehydration to form a stable semicarbazone intermediate.
-
Intramolecular Cyclization and Dehydration: The terminal amino group of the semicarbazone intermediate then undergoes an intramolecular nucleophilic attack on the ester or carboxylic acid carbonyl group. Subsequent dehydration leads to the formation of the stable six-membered 1,2,4-triazin-6-one ring.
The overall reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Key Starting Materials
The selection and purity of the starting materials are critical for achieving a high yield and purity of the final product.
-
Phenyl-α-ketoacid Derivative:
-
Semicarbazide or Semicarbazide Hydrochloride:
-
Semicarbazide is the active nucleophile in the reaction.
-
If semicarbazide hydrochloride is used, a base such as sodium acetate must be added to the reaction mixture to liberate the free semicarbazide.[5]
-
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and the scale of the reaction.
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| Ethyl Benzoylformate | C₉H₁₀O₃ | 178.18 | ≥98% |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | ≥99% |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | ≥99% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ACS grade |
| Ethanol | C₂H₅OH | 46.07 | Reagent grade |
| Water | H₂O | 18.02 | Deionized |
Step-by-Step Procedure
-
Preparation of the Semicarbazide Solution: In a 100 mL beaker, dissolve semicarbazide hydrochloride (1.12 g, 0.01 mol) and sodium acetate (0.82 g, 0.01 mol) in 20 mL of a 1:1 mixture of ethanol and water. Stir until all solids have dissolved. The sodium acetate acts as a base to neutralize the hydrochloride salt, generating free semicarbazide in situ.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylformate (1.78 g, 0.01 mol) in 50 mL of ethanol.
-
Reaction Execution: Add the prepared semicarbazide solution to the flask containing the ethyl benzoylformate. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Product Isolation and Purification:
-
After the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H, C=N).
-
Mass Spectrometry: To determine the molecular weight.
-
Alternative Synthesis Strategies
While the cyclocondensation of phenyl-α-ketoacids with semicarbazide is the most direct route, other methods for synthesizing the 1,2,4-triazin-6-one core have been reported. These can be valuable for creating a wider range of derivatives.
-
From N-benzoyl glycine and thiosemicarbazide: This method involves the fusion of N-benzoyl glycine with thiosemicarbazide at elevated temperatures to produce a thioxo-triazine derivative, which can be further modified.[3][4]
-
Condensation of 1,2-dicarbonyl compounds: Aromatic 1,2-diketones can be condensed with amides, followed by cyclization with hydrazine hydrate to form substituted 1,2,4-triazines.[7]
The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the triazine ring, and the scale of the synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Impure starting materials | Ensure the purity of ethyl benzoylformate and semicarbazide. | |
| Suboptimal reaction temperature | Maintain a consistent reflux temperature. | |
| Impure Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. |
| Formation of side products | Purify the crude product thoroughly by recrystallization or column chromatography. |
Conclusion
The synthesis of this compound via the cyclocondensation of a phenyl-α-ketoacid derivative with semicarbazide is a robust and reliable method. This guide has provided a detailed experimental protocol, mechanistic insights, and a discussion of alternative strategies to aid researchers in the successful synthesis and further exploration of this important class of heterocyclic compounds. The versatility of the 1,2,4-triazin-6-one scaffold continues to make it a promising area for the discovery of new therapeutic agents.
References
-
Verma, T., Sinha, M., & Bansal, N. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 1116-1131. [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. (2020). Current Bioactive Compounds, 16(7), 1116-1131. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC, 2008(15), 79-87. [Link]
-
Phenylglyoxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. imrpress.com [imrpress.com]
- 4. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
A Comprehensive Technical Guide to 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Interest in the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[1][2][3] The core structure of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one combines the key pharmacophoric features of the triazine ring with a phenyl substituent, making it a valuable starting point for the synthesis of novel therapeutic candidates.[4][5] Understanding the fundamental physicochemical properties of this parent compound is crucial for the rational design, synthesis, and development of new drugs. This in-depth technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from analogous compounds and computational models.
| Property | Predicted Value/Characteristic | Method of Estimation/Reference |
| Molecular Formula | C9H9N3O | - |
| Molecular Weight | 175.19 g/mol | - |
| Melting Point | 190-210 °C | Based on analogs like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (m.p. 191-193 °C).[6] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | General solubility of heterocyclic compounds.[7] |
| pKa | 9.5 - 10.5 (for the N-H proton) | Based on the pKa of 1,2,4-triazole (10.26).[8] |
| LogP | ~1.5 - 2.5 | Computational prediction based on structure. |
Synthesis of this compound
A common and effective method for the synthesis of 1,2,4-triazin-6(5H)-one derivatives involves the cyclocondensation of an α-keto acid or its ester with a semicarbazide or thiosemicarbazide.[9] For this compound, a plausible synthetic route starts from benzoylformic acid (phenylglyoxylic acid) and semicarbazide hydrochloride.
Experimental Protocol: Synthesis via Cyclocondensation
Causality: This reaction proceeds through the initial formation of a semicarbazone intermediate by the reaction of the keto group of benzoylformic acid with the primary amine of semicarbazide. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,2,4-triazine ring. The acidic or basic conditions catalyze the dehydration step.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of benzoylformic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add a slight excess (1.1 equivalents) of semicarbazide hydrochloride to the solution.
-
Catalysis: Add a catalytic amount of a weak base, such as sodium acetate, to neutralize the HCl and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the N-H protons of the triazine ring.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.8 ppm.
-
N-H Protons (Triazine Ring): Two broad singlets, one for the N1-H and one for the N5-H, are expected in the downfield region (δ 8.0-12.0 ppm), with their exact chemical shifts being dependent on the solvent and concentration. The N2-H is also present.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Triazine Ring Carbons (C3 and C6): Signals in the range of δ 145-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band around 1650-1700 cm⁻¹.
-
C=N Stretching: A medium intensity band around 1600-1650 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for 1,2,4-triazines involve the loss of N₂, CO, and cleavage of the phenyl group.
Caption: Analytical workflow for structural characterization.
Potential Applications in Drug Discovery
Derivatives of the 1,2,4-triazine scaffold have been extensively investigated for their therapeutic potential. The 3-phenyl-1,2,4-triazin-6(5H)-one core is a key building block for the development of novel agents targeting various diseases.
Anticancer Activity
Numerous studies have reported the synthesis of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives and their evaluation as anticancer agents.[4][5] These compounds have demonstrated activity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.
Caption: Simplified signaling pathway for anticancer activity.
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. While a complete set of experimentally determined physicochemical data is not yet available, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and the expected outcomes of standard analytical techniques. The established biological activity of the 1,2,4-triazine scaffold, particularly in oncology, underscores the importance of this parent compound as a platform for future drug discovery and development efforts. Further research to experimentally validate the predicted properties and to explore the full therapeutic potential of its derivatives is highly warranted.
References
-
International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]
-
PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available at: [Link]
-
Current Bioactive Compounds. Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available at: [Link]
-
Australian Journal of Chemistry. Dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]
-
PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Available at: [Link]
-
ResearchGate. 4,5-Dihydro-1,2,4-triazin-6(1H)-ones (microreview). Available at: [Link]
-
Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]
-
Der Pharma Chemica. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]
-
PubChem. Benzoguanamine. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available at: [Link]
-
MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available at: [Link]
-
NIST WebBook. 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. Available at: [Link]
-
PubChem. 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine). Available at: [Link]
-
Tesis Doctorals en Xarxa. Chapter 3 – Structural characterization of triazines. Available at: [Link]
-
PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
PubChem. Hexahydro-1,3,5-triphenyl-1,3,5-triazine. Available at: [Link]
-
NIST WebBook. Phenazine. Available at: [Link]
-
NIST WebBook. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Available at: [Link]
-
NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
NIST WebBook. 1,3,5-Triazine, 2,4,6-triphenyl-. Available at: [Link]
-
ChemSynthesis. 3-methyl-6-phenyl-1,2,4-triazine. Available at: [Link]
-
University of Southampton ePrints. 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Available at: [Link]
-
Wikipedia. 1,2,4-Triazole. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
1H NMR and 13C NMR spectral data of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural rationale behind predicted chemical shifts, multiplicities, and coupling constants. It combines foundational NMR principles with data from analogous heterocyclic systems to build a robust predictive model for the complete spectral assignment of this compound. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality NMR data and discusses the application of advanced 2D NMR techniques for unambiguous structural verification.
Introduction
The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, this compound, combines this versatile core with a phenyl substituent, creating a molecule of significant interest for structural and functional studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of such organic compounds in solution.[3][4] An accurate interpretation of ¹H and ¹³C NMR spectra is essential for verifying chemical identity, assessing purity, and understanding the electronic and steric environment of every atom within the molecule.
This guide serves as a predictive framework for the NMR analysis of this compound. In the absence of a publicly available experimental spectrum, this document synthesizes established principles of NMR spectroscopy and spectral data from related structures to provide an expert, in-depth projection of its ¹H and ¹³C NMR characteristics.
The Molecule: Structural Features and NMR Considerations
To predict the NMR spectrum, we must first analyze the molecular structure of this compound and identify its distinct proton and carbon environments.
Caption: Molecular structure of this compound.
The key structural features influencing the NMR spectrum are:
-
Aromatic Phenyl Ring: Contains protons and carbons in three distinct electronic environments: ortho, meta, and para relative to the triazine ring.
-
Triazinone Heterocycle:
-
One sp³-hybridized methylene carbon (C5) with two equivalent protons.
-
One sp²-hybridized carbon (C3) attached to the phenyl ring and two nitrogen atoms.
-
One carbonyl carbon (C6).
-
-
Exchangeable Protons: Two N-H protons (at N1 and N2) whose signals can be broad and may have variable chemical shifts depending on solvent, concentration, and temperature.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four main groups of signals. The chemical shift (δ) indicates the electronic environment, while the multiplicity reveals the number of neighboring protons.[6]
Phenyl Protons (C₆H₅-)
The phenyl protons are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[7] The electron-withdrawing nature of the C=N bond in the triazine ring will deshield these protons, shifting them downfield.
-
Ortho-Protons (2H): These are closest to the point of attachment and will be the most deshielded, likely appearing as a doublet or multiplet.
-
Meta-Protons (2H): These will be less deshielded than the ortho protons and will likely couple with both ortho and para protons, resulting in a triplet or multiplet.
-
Para-Proton (1H): This will be the least deshielded of the phenyl protons, appearing as a triplet or multiplet.
Methylene Protons (-CH₂-)
The two protons on C5 are chemically equivalent and are adjacent to a nitrogen atom (N4) and a carbonyl group (C6). They are not coupled to any other protons.
-
C5-H₂ (2H): Expected to appear as a sharp singlet. Its position will be influenced by the adjacent nitrogen and carbonyl group, likely in the range of 3.5 - 4.5 ppm.
Amine/Amide Protons (-NH-)
The two N-H protons are exchangeable and their signals are often broadened due to quadrupole effects from the nitrogen nucleus and chemical exchange with trace amounts of acid or water.[5][8]
-
N1-H and N2-H (2H): These are expected to appear as two distinct, broad singlets. Their chemical shifts are highly dependent on the solvent and concentration but can be anticipated in the range of 8.0 - 11.0 ppm.[9] A D₂O shake experiment would confirm their assignment, as these peaks would disappear from the spectrum.[8]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl H-ortho | 7.7 - 7.9 | d or m | 2H |
| Phenyl H-meta | 7.4 - 7.6 | t or m | 2H |
| Phenyl H-para | 7.3 - 7.5 | t or m | 1H |
| C5-H₂ | 3.8 - 4.2 | s | 2H |
| N1-H / N2-H | 8.0 - 11.0 (variable) | br s | 1H each |
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.[6] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in all signals appearing as singlets.[6]
-
Carbonyl Carbon (C6): Carbonyl carbons are highly deshielded and appear far downfield. This signal is expected around 160 - 170 ppm.
-
Imine Carbon (C3): The C3 carbon is part of a C=N double bond and is attached to the electronegative nitrogen atoms and the phenyl ring. It is expected to be significantly deshielded, appearing in the 145 - 155 ppm region.[10]
-
Phenyl Carbons (C_ipso, C_ortho, C_meta, C_para):
-
The ipso-carbon (attached to the triazine ring) will appear around 130 - 135 ppm.
-
The ortho and meta carbons will appear in the typical aromatic region of 128 - 130 ppm.
-
The para-carbon will be found around 131 - 133 ppm, often showing a slightly higher chemical shift due to resonance effects.
-
-
Methylene Carbon (C5): This sp³-hybridized carbon is attached to a nitrogen and is adjacent to a carbonyl group. It is expected to resonate in the 40 - 50 ppm range.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O) | 162 - 168 |
| C3 (C=N) | 148 - 155 |
| C_para | 131 - 133 |
| C_ortho | 129 - 131 |
| C_meta | 128 - 130 |
| C_ipso | 130 - 135 |
| C5 (CH₂) | 40 - 50 |
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, 2D NMR experiments are indispensable for confirming connectivity and making unambiguous assignments, especially in complex molecules.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal couplings between the ortho, meta, and para protons of the phenyl ring, confirming their relative positions.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the phenyl proton signals to their corresponding carbon signals and the C5-H₂ proton signal to the C5 carbon signal.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, the ortho-protons of the phenyl ring should show a correlation to the C3 carbon of the triazine ring, confirming the connection between the two ring systems.[4][11]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and a systematic approach to data acquisition.[12]
Caption: Standardized workflow for NMR sample preparation and data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. A higher concentration (20-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[12][13]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high dissolving power and its ability to slow down the exchange of N-H protons, often resulting in sharper signals.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[15] Gently vortex or sonicate if necessary to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[13]
-
Filtration and Transfer: Filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.[16][17] This step is critical to remove any dust or undissolved particles that can degrade spectral quality.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.[12]
-
-
Instrumental Setup and Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform "shimming" (either automatically or manually) to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.[12]
-
Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) to ensure maximum signal transmission and reception.[12]
-
Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, use a pulse program with broadband proton decoupling (e.g., zgpg30). Set appropriate parameters such as spectral width, number of scans, and relaxation delay.
-
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By integrating fundamental NMR principles with comparative data from related chemical structures, we have established a detailed set of expected chemical shifts and multiplicities. The outlined experimental protocol offers a validated methodology for acquiring high-quality data, while the discussion of 2D NMR techniques highlights the pathway to achieving complete and unambiguous structural confirmation. This document serves as an essential resource for any scientist working with this compound, enabling confident characterization and facilitating further research and development.
References
-
NMR Sample Preparation. (n.d.). The University of Manchester. Retrieved January 17, 2026, from [Link]
-
Preparing an NMR sample. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 17, 2026, from [Link]
- Radel, R. J., Keen, B. T., Wong, C., & Paudler, W. W. (1977). Syntheses, 13C and 'H Nuclear Magnetic Resonance Spectra of Some 1,2,4-Triazine 1- and 2-Oxides. The Journal of Organic Chemistry, 42(3), 546–550.
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved January 17, 2026, from [Link]
-
The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]
-
Structural characterization of triazines. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–872.
-
Spectral discussion of compounds 6a and 12b. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
1,2,4-triazine derived binuclear lead(II) complexes. (2024, July 12). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
¹H-NMR and ¹³C-NMR Spectra. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved January 17, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]
-
1H NMR Spectroscopy. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][10][16][17]Triazines: Synthesis and Photochemical Properties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012, January 5). ACS Publications. Retrieved January 17, 2026, from [Link]
-
1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 17, 2026, from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]
- Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (2016). Acta Poloniae Pharmaceutica, 73(1), 79-92.
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][16][17]triazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000, August).
-
Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emerypharma.com [emerypharma.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. azooptics.com [azooptics.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. organomation.com [organomation.com]
- 14. tdx.cat [tdx.cat]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Introduction: The Significance of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in Modern Drug Discovery
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The title compound, this compound, represents a fundamental structure within this class. Its precise structural characterization is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized candidates. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, providing not only the molecular weight but also a detailed structural fingerprint through its unique fragmentation patterns.[1] This guide offers an in-depth exploration of the mass spectrometric analysis of this compound, grounded in established fragmentation principles and tailored for researchers, scientists, and drug development professionals.
Methodology: A Dual-Pronged Approach with ESI and EI-MS
To achieve a comprehensive mass spectrometric profile of this compound, both soft and hard ionization techniques are recommended. Electrospray Ionization (ESI) is ideal for generating intact protonated molecules for accurate mass determination and subsequent tandem mass spectrometry (MS/MS) analysis. In contrast, Electron Ionization (EI) provides a more energetic fragmentation, revealing the intricate structural details of the molecule.
Experimental Protocol: Sample Preparation and Instrumentation
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent. For ESI-MS, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is recommended to facilitate protonation. For EI-MS, a more volatile solvent like methanol or dichloromethane is preferable.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
For ESI-MS, dilute the filtered solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
For EI-MS, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.
2. Instrumentation Parameters:
| Parameter | ESI-MS/MS | EI-MS |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 4000 V | N/A |
| Drying Gas Flow | 10 L/min | N/A |
| Drying Gas Temp. | 300 °C | N/A |
| Fragmentor Voltage | 100-200 V | 70 eV |
| Collision Gas | Argon | N/A |
| Mass Range | m/z 50-500 | m/z 40-500 |
Visualizing the Analytical Workflow
Caption: Workflow for Mass Spectrometric Analysis.
Deciphering the Fragmentation Patterns
The fragmentation of this compound is dictated by the interplay between the phenyl substituent and the triazinone core. The following sections propose the most probable fragmentation pathways under both ESI and EI conditions.
ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺
Under ESI conditions, the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the triazine ring, to yield a protonated molecule [M+H]⁺ with an m/z of 176. Subsequent collision-induced dissociation (CID) would lead to a cascade of fragment ions.
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Proposed ESI-MS/MS Fragmentation of [M+H]⁺.
Key Fragmentation Steps:
-
Loss of Neutral Molecules: The protonated molecule at m/z 176 can undergo the loss of stable neutral molecules. A retro-Diels-Alder type fragmentation could lead to the expulsion of nitrogen gas (N₂) or carbon monoxide (CO), both resulting in a fragment ion at m/z 148.
-
Loss of Isocyanic Acid: A characteristic fragmentation for cyclic ureas and related structures is the loss of isocyanic acid (HNCO), which would produce a fragment ion at m/z 133.
-
Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the triazine ring is a highly probable event, leading to the formation of the stable phenyl cation at m/z 77.
-
Further Fragmentation: The ion at m/z 133 can further lose a molecule of hydrogen cyanide (HCN) to form an ion at m/z 106. The phenyl cation at m/z 77 is known to fragment by losing acetylene (C₂H₂), resulting in a characteristic ion at m/z 51.[2]
EI-MS Fragmentation of the Molecular Ion [M]⁺•
Electron ionization imparts significantly more energy, leading to a more complex fragmentation pattern. The molecular ion [M]⁺• is expected at m/z 175.
Proposed EI-MS Fragmentation Pathway:
Caption: Proposed EI-MS Fragmentation of [M]⁺•.
Key Fragmentation Steps:
-
Initial Fragmentations: The molecular ion at m/z 175 can lose a hydrogen radical to form a stable even-electron ion at m/z 174. Similar to the ESI pathway, losses of N₂ and CO can occur, leading to a fragment ion at m/z 147.
-
Ring Contraction and Rearrangements: EI can induce more complex rearrangements. The loss of HNCO would result in an ion at m/z 132. It is also plausible for a rearrangement to occur, leading to the formation of a phenyl isocyanate radical cation at m/z 119.
-
Formation of the Phenyl Cation: The phenyl cation at m/z 77 will be a prominent peak in the EI spectrum, arising from multiple pathways, including the fragmentation of the m/z 132 and m/z 119 ions.
-
Characteristic Phenyl Fragmentation: As in the ESI spectrum, the phenyl cation will further fragment to the ion at m/z 51.
Summary of Key Mass Fragments
| m/z | Proposed Ion Structure/Formula | Ionization Mode | Proposed Neutral Loss |
| 176 | [C₉H₉N₃O + H]⁺ | ESI | - |
| 175 | [C₉H₉N₃O]⁺• | EI | - |
| 174 | [C₉H₈N₃O]⁺ | EI | H• |
| 148 | [C₉H₉NO]⁺ or [C₈H₉N₃]⁺ | ESI | N₂ or CO |
| 147 | [C₉H₈NO]⁺• or [C₈H₈N₃]⁺• | EI | N₂ or CO |
| 133 | [C₈H₇N₂]⁺ | ESI | HNCO |
| 132 | [C₈H₈N₂]⁺• | EI | HNCO |
| 119 | [C₇H₅NO]⁺• | EI | Rearrangement |
| 106 | [C₇H₅N]⁺ | ESI | HCN |
| 77 | [C₆H₅]⁺ | ESI, EI | - |
| 51 | [C₄H₃]⁺ | ESI, EI | C₂H₂ |
Conclusion: A Robust Framework for Structural Verification
The mass spectrometric analysis of this compound, utilizing both ESI and EI techniques, provides a robust and detailed framework for its structural confirmation. The predictable fragmentation patterns, centered around the interplay of the triazinone ring and the phenyl substituent, offer a high degree of confidence in compound identification. This guide provides the foundational knowledge and practical protocols for researchers to effectively employ mass spectrometry in the crucial task of structural elucidation in the field of drug discovery and development. By understanding these fragmentation pathways, scientists can more rapidly and accurately verify the integrity of their synthesized molecules, accelerating the pace of research and innovation.
References
- BenchChem. (2025). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide.
- Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930.
- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
-
Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] Among these, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one and its analogs have emerged as a promising class of compounds. The three-dimensional arrangement of atoms within the crystal lattice of these molecules plays a pivotal role in their physicochemical properties, such as solubility and stability, and ultimately influences their biological activity. A comprehensive understanding of their crystal structure is therefore paramount for rational drug design and development.
This technical guide provides a detailed exploration of the crystal structure of this compound analogs. We will delve into the methodologies for obtaining and analyzing their crystal structures, examine the key structural features and intermolecular interactions that govern their solid-state architecture, and discuss the critical relationship between crystal structure and biological function.
I. Synthesis and Crystallization of 3-Phenyl-1,2,4-triazin-6(5H)-one Analogs
The synthesis of this compound and its analogs typically involves a cyclocondensation reaction. A common and effective method is the reaction of a phenyl-substituted α-ketoacid or its ester with semicarbazide or thiosemicarbazide.[2] This reaction is often carried out under reflux in a suitable solvent, with an acid or base catalyst to promote cyclization and dehydration.
Step-by-Step Synthesis Protocol: A Representative Example
The following protocol outlines a general procedure for the synthesis of a this compound analog. It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for different analogs.[3]
Materials:
-
Phenylglyoxylic acid
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Preparation of the Semicarbazide Solution: In a beaker, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylglyoxylic acid in glacial acetic acid.
-
Cyclocondensation: Add the semicarbazide solution to the flask containing the phenylglyoxylic acid. Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification and Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield single crystals suitable for X-ray diffraction. Slow evaporation of the solvent at room temperature is a common technique to promote the growth of high-quality crystals.
II. Crystal Structure Determination and Analysis
The gold standard for elucidating the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction (SC-XRD) . This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as how the molecules are arranged in the crystal lattice.
A. Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
The process of determining a crystal structure using SC-XRD involves several key steps, from data collection to structure refinement.
Step-by-Step SC-XRD Workflow:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[5][6]
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the crystal structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and other crystallographic parameters.[7]
B. Computational Crystal Structure Prediction
In addition to experimental methods, computational approaches play an increasingly important role in understanding crystal structures. Crystal Structure Prediction (CSP) methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram.[8] These methods are particularly valuable for exploring potential polymorphs—different crystal structures of the same compound—which can have significantly different physical properties.
Typical CSP Workflow:
-
Conformational Analysis: Generation of a set of low-energy molecular conformations.
-
Crystal Packing Generation: Trial crystal structures are generated using various algorithms.
-
Energy Minimization: The energies of the generated crystal structures are calculated and minimized using force fields or quantum mechanical methods.
-
Ranking and Analysis: The predicted crystal structures are ranked based on their calculated lattice energies to identify the most likely observable forms.
III. Key Structural Features and Intermolecular Interactions
The crystal packing of this compound analogs is primarily governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions.
A. Hydrogen Bonding Patterns
The presence of N-H and C=O groups in the triazinone ring provides sites for hydrogen bonding. These interactions are crucial in directing the assembly of molecules into specific supramolecular architectures. In many triazine derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of dimers, chains, or more complex networks.[3][7] For instance, centrosymmetrically paired molecules can form robust dimeric motifs through N-H···O hydrogen bonds.
B. π-π Stacking Interactions
The aromatic phenyl and triazine rings are capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings.[9] These interactions can occur in a face-to-face or edge-to-face arrangement and contribute significantly to the stability of the crystal lattice. The nature and strength of these interactions can be influenced by the substituents on the phenyl ring.[10]
| Analog | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 6-methyl-3-phenylbenzo[e][2][3][7]triazine | Orthorhombic | Pbca | π–π stacking, C-H···N hydrogen bonds | [2][11] |
| 8-methyl-3-phenylbenzo[e][2][3][7]triazine | Monoclinic | P2₁/c | π–π stacking | [2][11] |
| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine | Monoclinic | P2₁/c | π–π stacking | [12] |
| 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][2][7][11]thiadiazine | Monoclinic | P2₁/n | C-H···N, C-H···F, C-H···π, and π–π interactions | [13] |
IV. Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intimately linked to their three-dimensional structure. The specific arrangement of functional groups in the crystal can influence how the molecule interacts with its biological target.
For example, the planarity of the triazine ring and the dihedral angle between the phenyl and triazine rings can affect the molecule's ability to fit into the binding pocket of an enzyme or receptor. Furthermore, the nature and position of substituents on the phenyl ring can modulate the electronic properties of the molecule and introduce new intermolecular interactions with the target protein.[14]
Studies on various 1,2,4-triazine derivatives have shown that modifications to the core structure can lead to significant changes in their anticancer activity.[15] For instance, the introduction of different substituents can alter the compound's ability to induce apoptosis or inhibit specific kinases involved in cancer cell proliferation.[16] A thorough understanding of the crystal structure provides a solid foundation for designing new analogs with improved potency and selectivity.
V. Conclusion
The crystal structure of this compound analogs provides a wealth of information that is critical for the advancement of medicinal chemistry and drug development. Through a combination of synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, researchers can gain a deep understanding of the structural features that govern the solid-state properties and biological activity of these promising compounds. The insights gleaned from these studies will undoubtedly pave the way for the design of novel and more effective therapeutic agents based on the 1,2,4-triazine scaffold.
References
-
How to Solve Single Crystal XRD Structure. (2019). YouTube. Retrieved from [Link]
-
Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][2][3][7]triazines. (n.d.). IUCr. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. Retrieved from [Link]
-
(PDF) A beginner's guide to X-ray data processing. (2021). ResearchGate. Retrieved from [Link]
-
Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. Retrieved from [Link]
-
6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. (2023). LibreTexts. Retrieved from [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. Retrieved from [Link]
-
Relative substituent position on the strength of π-π stacking interactions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics. (2022). PubMed. Retrieved from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
3-Methylsulfanyl-5-phenyl-1,2,4-triazine. (n.d.). PMC - NIH. Retrieved from [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023). MDPI. Retrieved from [Link]
-
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2023). MDPI. Retrieved from [Link]
-
3-methyl-6-phenyl-1,2,4-triazine. (2024). ChemSynthesis. Retrieved from [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. Retrieved from [Link]
-
(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). ResearchGate. Retrieved from [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Retrieved from [Link]
- Processes for the preparation of triazinone derivatives. (n.d.). Google Patents.
-
4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. (2006). ResearchGate. Retrieved from [Link]
-
Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Retrieved from [Link]
-
On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Computational insight into the crystal structures of cubane and azacubanes. (2024). ResearchGate. Retrieved from [Link]
-
6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][2][7][11]thiadiazine. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR) | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one via the Erlenmeyer-Plochl Reaction and Subsequent Cyclization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis leverages the classical Erlenmeyer-Plochl reaction to generate a key azlactone intermediate, followed by a cyclization reaction with hydrazine. This document will delve into the mechanistic underpinnings, provide detailed experimental procedures, and discuss critical parameters for successful synthesis and characterization.
Introduction: The Significance of the 1,2,4-Triazinone Core
The 1,2,4-triazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific target of this guide, this compound, serves as a valuable building block for the development of novel therapeutic agents. Its synthesis is a multi-step process that requires a solid understanding of fundamental organic reactions.
The synthetic strategy discussed herein involves two key transformations:
-
The Erlenmeyer-Plochl Synthesis: This reaction, first described in 1893, involves the condensation of an N-acylglycine (in this case, hippuric acid) with a carbonyl compound in the presence of acetic anhydride to form an azlactone (oxazolone).[2] Azlactones are versatile intermediates for the synthesis of amino acids, peptides, and various heterocyclic systems.[3]
-
Hydrazine Cyclization: The resulting azlactone undergoes a subsequent reaction with hydrazine hydrate. This step involves the nucleophilic attack of hydrazine on the azlactone ring, leading to ring opening followed by an intramolecular cyclization to form the desired 1,2,4-triazin-6-one ring system.
This guide will provide a detailed, step-by-step methodology for each of these stages, along with insights into the reaction mechanisms and critical experimental considerations.
Overall Synthetic Strategy
The synthesis of this compound can be conceptually broken down into two main stages, starting from readily available commercial reagents.
Sources
A Researcher's Guide to the Biological Screening of Novel 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives
Introduction: The Promising Scaffold of 1,2,4-Triazine
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] This is largely attributed to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors and donors, facilitating interactions with various biological targets.[3] Among the various triazine isomers, the 1,2,4-triazines are the most extensively studied, with many derivatives showing significant potential as therapeutic agents.[4] Specifically, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives have emerged as a class of compounds with noteworthy anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]
This technical guide provides a comprehensive framework for the biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind the experimental choices. Our approach is to build a self-validating screening cascade that progressively characterizes the pharmacological profile of these novel chemical entities.
Designing the Screening Cascade: A Multi-Faceted Approach
A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade of experiments. This tiered approach allows for the efficient identification of promising lead compounds while minimizing resource expenditure on inactive or non-specific molecules. Our proposed cascade for this compound derivatives is designed to first identify cytotoxic activity, followed by elucidation of the potential mechanism of action, and finally, an initial assessment of drug-like properties.
Caption: A tiered approach for the biological screening of novel compounds.
Tier 1: Primary Cytotoxicity Screening
The initial step in our screening cascade is to assess the general cytotoxicity of the synthesized derivatives. This broad-spectrum analysis helps to identify compounds with antiproliferative activity, which is a hallmark of potential anticancer agents.[4][7]
The MTT Assay: A Reliable Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to insoluble purple formazan crystals.[8][9]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of the test compounds (e.g., a single high dose of 10⁻⁵M for initial screening).[5] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for a specified period, typically 48-72 hours.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
For compounds showing significant activity, determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Condition | Rationale |
| Cell Lines | MCF-7 (Breast), HT-29 (Colon) | Represents common cancer types and allows for comparison with existing literature.[12] |
| Initial Concentration | 10⁻⁵M | A standard concentration for initial high-throughput screening to identify hits.[5] |
| Incubation Time | 48-72 hours | Allows sufficient time for the compounds to exert their cytotoxic effects.[10] |
| Assay Principle | Mitochondrial activity | Provides a robust measure of cell viability. |
Tier 2: Elucidating the Biological Activity Profile
Compounds that exhibit significant cytotoxicity in the primary screen are advanced to Tier 2 for further characterization. This stage aims to determine if the observed activity is specific to cancer cells and to explore other potential therapeutic applications, such as antimicrobial and anti-inflammatory effects.
Antimicrobial Screening: Broadening the Therapeutic Horizon
The 1,2,4-triazine scaffold is a key component in the development of novel antimicrobial agents.[6] Therefore, it is prudent to screen active compounds for their ability to inhibit the growth of pathogenic bacteria and fungi.
The broth microdilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Microorganism Preparation:
-
Use standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).[14]
-
Prepare a standardized inoculum of each microorganism.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions for microbial growth (e.g., 24 hours for bacteria, 48 hours for fungi).[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Anti-inflammatory Screening: Targeting the COX Enzymes
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs.[16] Some 1,2,4-triazine derivatives have shown potential as COX inhibitors.[16]
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2).[17][18]
-
Enzyme Reaction:
-
Incubate the test compounds with either COX-1 or COX-2 enzyme and arachidonic acid (the substrate).[17]
-
-
PGE2 Quantification:
-
Use an ELISA kit to measure the amount of PGE2 produced in the reaction.[17]
-
-
Inhibition Calculation:
-
Compare the PGE2 levels in the presence and absence of the test compound to determine the percentage of COX inhibition.
-
For active compounds, determine the IC₅₀ values for both COX-1 and COX-2 to assess their potency and selectivity.
-
| Assay | Target | Rationale |
| Broth Microdilution | Bacteria & Fungi | To identify potential antimicrobial leads. |
| COX Inhibition | COX-1 & COX-2 | To identify potential anti-inflammatory leads with a known mechanism.[16] |
Tier 3: Lead Characterization and In Silico Studies
Promising candidates from Tier 2 are subjected to further characterization to understand their mechanism of action at a molecular level and to predict their drug-like properties.
Molecular Docking: Visualizing a Compound's Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method can provide insights into the binding mode of the 1,2,4-triazine derivatives with their potential biological targets. For instance, if a compound shows significant anticancer activity, docking studies can be performed against known cancer targets like mTOR.[19]
Caption: Workflow for in silico molecular docking studies.
Early ADME/Tox Profiling: A Glimpse into a Drug's Future
A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[20][21] Therefore, it is crucial to perform early in vitro and in silico ADME/Tox screening to identify potential liabilities.[20][22][23]
In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes.
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.
-
Cytotoxicity in Normal Cells: Evaluate the toxicity of the compounds against non-cancerous cell lines (e.g., HEK293) to assess selectivity.[24]
In Silico ADME/Tox Prediction:
-
Utilize computational models to predict various ADME/Tox properties, such as oral bioavailability, blood-brain barrier penetration, and potential for hERG channel inhibition.
Conclusion: From Hit to Lead
This in-depth technical guide provides a structured and scientifically-grounded framework for the biological screening of novel this compound derivatives. By following this tiered approach, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro assays and in silico studies allows for a comprehensive evaluation of the biological activity and drug-like properties of these novel chemical entities, paving the way for their further development as potential therapeutic agents. The ultimate goal is to select candidates with desirable efficacy and safety profiles for advancement into late-stage preclinical and clinical studies.[25]
References
- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
- Wang, J., et al. (2020). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Journal of Molecular Modeling, 26(1), 1-15.
- Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.
- Gawrońska, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(15), 4625.
- Ascentage Pharma Group. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Kowalski, P., et al. (2016). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Archiv der Pharmazie, 349(10), 755-763.
- Ranjbar, S., et al. (2019). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences, 14(4), 305.
- Montalbano, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Kumar, A., et al. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 935-947.
- ConnectedLab Staff. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Al-Ostath, A., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2355.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), 2200479.
- Kalgutkar, A. S., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Kumar, S., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 8, 707825.
- Jones, R. A., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (87), 51522.
- Kalgutkar, A. S., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Al-Hussain, S. A., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3863.
- Ghorab, M. M., et al. (2018). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1353.
- BenchChem. (n.d.).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Sánchez-Maldonado, A. F., et al. (2022).
- BenchChem. (n.d.).
- Al-Adham, I. S. I., et al. (2022). Methods to assess antibacterial, antifungal and antiviral surfaces in relation to touch and droplet transfer: a review, gap-analysis and suggested approaches. Journal of Applied Microbiology, 133(4), 2135-2155.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.).
-
BenchChem. (n.d.). A Preliminary Investigation into 1,2,4-Triazine-Based Materials: A Technical Guide. [Link]
- ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Eloff, J. N. (2004). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Revista Brasileira de Farmacognosia, 14(1), 47-51.
- ResearchGate. (2023, July 21). (PDF)
- CLYTE Technologies. (n.d.).
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(19), 6263.
- protocols.io. (2023, February 27). MTT Assay protocol.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Pharmaceuticals, 15(10), 1239.
- ResearchGate. (2020, December 30).
- Lima, L. M., et al. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(12), 14667-14686.
- Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(15), 4487.
- Szychowska, K., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(17), 13531.
- Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 229-239.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 19. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 22. Drug Discovery: ADME/Toxicity [promega.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
An In-Depth Technical Guide to the Tautomerism of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological activity and metabolic fate. This technical guide provides a comprehensive exploration of the tautomerism in 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic scaffold of considerable interest due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[1] This document will delve into the structural nuances of the possible tautomers, the spectroscopic techniques for their characterization, and the influential factors governing their equilibrium.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a critical consideration in the design and development of new therapeutic agents. The ability of a molecule to exist in multiple tautomeric forms can have profound implications for its interaction with biological targets. A subtle shift in the position of a proton can alter the hydrogen bonding capabilities, molecular shape, and electronic distribution of a drug molecule, thereby affecting its binding affinity to a receptor or enzyme. Furthermore, different tautomers may exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are essential for predicting its in vivo behavior and optimizing its therapeutic potential. The 1,2,4-triazine-6-one core, present in our molecule of interest, is a privileged structure in medicinal chemistry, and its derivatives have been the subject of numerous studies.[1]
Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms due to the presence of both amide and lactam functionalities within the heterocyclic ring. The primary tautomeric equilibria to consider are the amide-imidol and keto-enol forms.
-
Amide-Imidol Tautomerism: This involves the migration of a proton from a nitrogen atom to the exocyclic carbonyl oxygen.
-
Keto-Enol Tautomerism: This involves the migration of a proton from the carbon atom at position 5 to the carbonyl oxygen.
The principal tautomeric forms are depicted below:
Caption: Principal tautomeric forms of 3-Phenyl-1,2,4-triazin-6-one.
Computational studies on related 1,2,4-triazin-5-one systems suggest that the amino/keto tautomer is generally the most stable form.[2] This preference is often attributed to the greater stability of the amide bond compared to the iminol form.
Synthesis of this compound
The synthesis of the title compound can be achieved through several routes. A common and effective method involves the cyclocondensation of a suitable precursor with hydrazine hydrate.[3]
Experimental Protocol: Synthesis via Cyclocondensation
Materials:
-
Ethyl N-(phenylthioxomethyl)glycinate
-
Hydrazine hydrate
-
1,4-Dioxane
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl N-(phenylthioxomethyl)glycinate (1 equivalent) in 1,4-dioxane.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one as a solid.[3]
Spectroscopic Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form in different states (solid, solution) relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers by observing the chemical shifts and coupling constants of key protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Tautomers of this compound in DMSO-d₆
| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide (Keto) Form | N-H (ring) | 10.0 - 12.0 (broad s) | C=O |
| C₅-H₂ | 4.0 - 4.5 (s) | C₅ | |
| Phenyl-H | 7.2 - 8.0 (m) | Phenyl-C | |
| Imidol (Enol) Form | O-H | 9.0 - 10.0 (broad s) | C-OH |
| C₅-H | 5.5 - 6.0 (s) | C₅ | |
| Phenyl-H | 7.2 - 8.0 (m) | Phenyl-C |
Data are estimations based on related structures.[4][5][6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of a broad singlet in the 10-12 ppm region in DMSO-d₆ is indicative of an N-H proton, suggesting the predominance of the amide form.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the 160-170 ppm range is characteristic of a carbonyl carbon, further supporting the amide tautomer. The absence of a signal in the vinylic region for C5 would also favor the keto form.
-
2D NMR: Techniques such as HSQC and HMBC can be employed to confirm assignments and provide further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The stretching frequencies of C=O, N-H, and O-H bonds are particularly useful for distinguishing between amide and imidol tautomers.
Table 2: Key IR Absorption Frequencies for Tautomers
| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide (Keto) Form | N-H stretch | 3200 - 3400 (broad) |
| C=O stretch (amide) | 1650 - 1690 (strong) | |
| Imidol (Enol) Form | O-H stretch | 3200 - 3600 (broad) |
| C=N stretch | 1620 - 1660 | |
| C-O stretch | 1200 - 1300 |
Data are estimations based on related triazine derivatives.[7][8][9]
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is a strong indicator of the C=O group of the amide form. The N-H stretching vibration will also be present. The absence of a strong C=N stretch and the presence of a broad O-H band would suggest the imidol form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their conjugated systems.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Interpretation: A shift in the λmax upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium. Generally, the more conjugated imidol form would be expected to have a longer λmax. The effect of pH on the UV-Vis spectrum can also provide valuable information about the tautomeric equilibrium.[10][11]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: The polarity of the solvent can significantly affect the relative stability of tautomers. Polar protic solvents can stabilize the more polar amide (keto) form through hydrogen bonding. Conversely, non-polar solvents may favor the less polar imidol (enol) form.[12]
-
Temperature: Changes in temperature can shift the equilibrium towards the more stable tautomer.
-
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium.
-
Substituents: The electronic nature of substituents on the phenyl ring or the triazine core can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H protons, while steric effects can also play a role.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. A comprehensive understanding of the tautomeric equilibrium and the factors that influence it is crucial for the rational design and development of novel drug candidates based on this promising heterocyclic scaffold. The combined application of spectroscopic techniques and computational methods provides a powerful approach for the characterization of the predominant tautomeric forms in different environments. Based on the available literature for analogous systems, the amide (keto) form is expected to be the more stable and predominant tautomer under most conditions.
References
-
Verma, T., Sinha, M., & Bansal, N. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 1116-1131. [Link]
-
Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. [Link]
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). National Institutes of Health. [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). Semantic Scholar. [Link]
-
Figure S30. 1 H NMR spectrum of... (n.d.). ResearchGate. [Link]
-
Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. (2021). PubMed. [Link]
-
Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). ScienceDirect. [Link]
-
The absorption of UV–Vis spectra of triazine herbicides species. (n.d.). ResearchGate. [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. (n.d.). NIST WebBook. [Link]
-
Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. (1998). PubMed. [Link]
-
Infrared Spectra of Some 1,3,5-Triazine Derivatives. (n.d.). ACS Publications. [Link]
-
3-Methylsulfanyl-5-phenyl-1,2,4-triazine. (n.d.). National Institutes of Health. [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 8. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic compound belonging to the triazinone class. Compounds of this nature are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] This document delves into the molecular properties of the compound, explores the theoretical principles governing its dissolution in organic solvents, presents a predictive solubility profile, and provides detailed, field-proven experimental protocols for its empirical determination. The methodologies and insights herein are tailored for researchers, scientists, and drug development professionals to facilitate informed solvent selection and experimental design.
Physicochemical Profile of the Solute
Understanding the inherent properties of this compound is fundamental to predicting its interaction with various solvents. The structure features a polar heterocyclic triazinone core juxtaposed with a nonpolar phenyl substituent, creating a molecule with distinct regions of varying polarity.
-
Molecular Structure:
-
Heterocyclic Core: The 1,2,4-triazin-6(5H)-one ring contains multiple nitrogen atoms, a carbonyl group (C=O), and an amine (N-H) moiety. This core is polar and rich in sites for hydrogen bonding.
-
Hydrogen Bond Donor: The N-H group in the ring can act as a hydrogen bond donor.
-
Hydrogen Bond Acceptors: The carbonyl oxygen and the ring nitrogen atoms are potent hydrogen bond acceptors.
-
Aromatic Substituent: The phenyl group is a bulky, nonpolar (hydrophobic) moiety.
-
This duality suggests that the molecule is neither extremely polar nor entirely nonpolar, and its solubility will be highly dependent on a solvent's ability to accommodate both the polar, hydrogen-bonding core and the nonpolar aromatic ring.
| Property | Predicted Value / Analysis | Rationale / Significance |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | Influences dissolution kinetics and mass-based concentration calculations. |
| Polarity | Moderately Polar | Combination of a polar triazinone core and a nonpolar phenyl group. |
| Hydrogen Bonding | Capable of both donating (1 N-H) and accepting (C=O, N atoms) | A primary driver for solubility in protic and polar aprotic solvents. |
| Physical State | Likely a crystalline solid at room temperature. | Crystal lattice energy must be overcome by solute-solvent interactions for dissolution to occur. |
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. The principle of "like dissolves like" serves as a useful heuristic, but a deeper understanding requires considering the specific intermolecular forces at play.
3.1 Key Intermolecular Interactions The solubility of this compound is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Hydrogen Bonding: This is the most significant interaction for this molecule. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective. Polar aprotic solvents like DMSO can act as strong hydrogen bond acceptors, disrupting the solute's crystal lattice.
-
Dipole-Dipole Interactions: The polar C=O and N-H bonds in the triazinone ring create a significant molecular dipole, allowing for strong interactions with other polar solvent molecules like acetone or ethyl acetate.
-
Van der Waals Forces: The nonpolar phenyl ring interacts with solvent molecules primarily through weaker London dispersion forces. Nonpolar solvents rely solely on these forces and are generally poor solvents for this compound due to their inability to interact favorably with the polar core.
3.2 Influence of Temperature For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This relationship can be described by the van't Hoff equation. An increase in temperature provides the necessary energy to overcome the crystal lattice energy of the solute and disrupt the solvent-solvent interactions, favoring the dissolved state. This is a critical parameter to consider during process chemistry and crystallization procedures.[6]
Predictive Solubility Profile
Based on the physicochemical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment and an excellent hydrogen bond acceptor, effectively solvating the polar core. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a strong polar aprotic solvent capable of disrupting the solute's crystal lattice. |
| Methanol | Polar Protic | Good to Moderate | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the triazinone ring. |
| Ethanol | Polar Protic | Moderate | Slightly less polar than methanol, leading to slightly lower but still significant solubility. |
| Acetone | Polar Aprotic | Moderate to Low | Possesses a strong dipole for interacting with the polar core but is a weaker H-bond acceptor than DMSO. |
| Ethyl Acetate | Moderately Polar | Low | Limited polarity and H-bonding capability reduce its effectiveness as a solvent for this compound. |
| Dichloromethane (DCM) | Moderately Polar | Low | Can engage in dipole-dipole interactions but lacks H-bonding ability, making it a poor solvent. |
| Toluene | Nonpolar Aromatic | Very Low / Insoluble | Polarity mismatch. Favorable interaction with the phenyl ring is insufficient to overcome the energy required to dissolve the polar core. |
| Hexane | Nonpolar Aliphatic | Insoluble | Complete mismatch of intermolecular forces. Cannot effectively solvate the polar triazinone. |
Standardized Protocols for Experimental Solubility Determination
Empirical measurement is essential to validate predictions and obtain quantitative data for process development and regulatory filings. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[7][8][9]
5.1 Core Methodology: Equilibrium Shake-Flask Method This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a defined temperature.[10][11]
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours.[12][13]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, this is best achieved by centrifugation of the vial and sampling from the top layer, or by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the solute in the collected supernatant using a validated analytical method, such as those described below.
5.2 Quantification Techniques
5.2.1 Gravimetric Analysis This is a direct and absolute method that relies on weighing the solid residue after solvent evaporation.[1][14][15][16] It is best suited for non-volatile solutes and solvents that can be completely removed.
Protocol:
-
Tare: Accurately weigh a clean, dry sample pan or vial (W₁).
-
Aliquot Transfer: Pipette a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant into the tared container.
-
Evaporation: Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Dry to Constant Weight: Continue drying until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible). Record the final weight of the container plus dried solute (W₂).[1][5]
-
Calculation:
-
Mass of solute = W₂ - W₁
-
Solubility (mass/volume) = (W₂ - W₁) / Volume of aliquot
-
5.2.2 UV-Vis Spectrophotometry This is a sensitive, indirect method suitable for chromophoric compounds like this compound. It relies on the Beer-Lambert Law.[17]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of the compound in the solvent with known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).[18]
-
Sample Preparation: Dilute the saturated supernatant with a known dilution factor (DF) so that its absorbance falls within the linear range of the calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Concentration_diluted = (Absorbance_sample - c) / m
-
Solubility = Concentration_diluted × DF
-
Conclusion and Field Insights
The solubility of this compound is a nuanced characteristic driven by its dual-nature molecular structure. High solubility is predicted and expected in polar aprotic solvents like DMSO and DMF, making them excellent choices for reaction media and primary stock solutions for biological screening. Moderate solubility in polar protic solvents like methanol and ethanol suggests their utility in crystallization and purification processes, where controlled precipitation by anti-solvent addition is often desired. As predicted, nonpolar solvents are unsuitable.
For drug development professionals, the choice of solvent system is paramount. While this guide provides a robust framework, it is a self-validating system; the predictive profile must be confirmed by rigorous experimental determination using the standardized protocols provided. Accurate quantitative data is the only authoritative basis for successful process scale-up, formulation design, and achieving desired therapeutic outcomes.
References
-
5,6-diphenyl-1,2,4-triazin-3(2H)-one. PubChem. Available from: [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. Available from: [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. Available from: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available from: [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available from: [Link]
-
An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Available from: [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available from: [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available from: [Link]
-
Solubility of triazine reactive disperse dyes in supercritical CO2: Experiments and modeling. ResearchGate. Available from: [Link]
-
1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. ResearchGate. Available from: [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available from: [Link]
-
Determination of Solubility by Gravimetric Method. Available from: [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. Available from: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available from: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available from: [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available from: [Link]
-
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available from: [Link]
-
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available from: [Link]
-
Gravimetric analysis. Wikipedia. Available from: [Link]
-
Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate. Available from: [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. Available from: [Link]
- Processes for the preparation of triazinone derivatives. Google Patents.
-
6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. Available from: [Link]
-
Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health. Available from: [Link]
-
Gravimetric Methods. Chemistry LibreTexts. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and characterization of derivatives of triazinone. ResearchGate. Available from: [Link]
-
Heterocyclic aromatic compounds. Fiveable. Available from: [Link]
-
Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available from: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
3-phenyl-1,2-dihydropyrido[3,2-e]-as-triazine hydrochloride. MOLBASE. Available from: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. rjptonline.org [rjptonline.org]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. msesupplies.com [msesupplies.com]
- 17. rootspress.org [rootspress.org]
- 18. researchgate.net [researchgate.net]
A Theoretical DFT Guide to 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: From Molecular Structure to Electronic Properties
This technical guide provides a comprehensive framework for conducting theoretical Density Functional Theory (DFT) studies on 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This triazine derivative is a scaffold of significant interest in medicinal chemistry, and understanding its structural and electronic properties at a quantum mechanical level is crucial for rational drug design and development. This document outlines the causal logic behind methodological choices, ensuring a self-validating and robust computational protocol.
Introduction: The Significance of the 1,2,4-Triazine Core
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of more complex bioactive molecules.[4][5] Theoretical studies, especially those employing DFT, are indispensable for elucidating the fundamental electronic structure, reactivity, and non-covalent interaction capabilities of this molecule.[6][7] This guide details the necessary computational steps to build a comprehensive theoretical model, providing insights that can accelerate drug discovery efforts.
The Computational Workflow: A Step-by-Step DFT Protocol
A robust DFT study follows a logical progression from structural optimization to the analysis of electronic and spectroscopic properties. Each step builds upon the previous one, creating a self-validating chain of calculations.
Caption: A typical workflow for DFT analysis of a molecule.
Step 1 & 2: Initial Structure and Method Selection
Expertise & Experience: The starting point for any DFT calculation is a reasonable 3D structure of the molecule. This can be generated using software like Avogadro or ChemDraw. The choice of the functional and basis set is critical and dictates the accuracy of the results. The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[8][9] For the basis set, 6-311++G(d,p) is a robust choice that has been shown to provide satisfactory geometries at a relatively small computational cost.[10][11] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while "(d,p)" adds polarization functions, which are crucial for accurately describing bonding.[12]
Step 3: Geometry Optimization
Protocol:
-
Load the initial structure of this compound into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Define the calculation type as "Optimization."
-
Specify the chosen method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Initiate the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
Trustworthiness: The optimization process is self-validating. The algorithm converges when the forces on the atoms are negligible and the energy change between steps is minimal, indicating a stationary point on the potential energy surface has been reached.
Step 4: Frequency Analysis
Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Set the calculation type to "Frequency."
-
Use the same method and basis set as in the optimization.
-
Run the calculation.
Expertise & Experience: A frequency calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. Second, it provides theoretical vibrational frequencies that can be directly compared with experimental Infrared (IR) and Raman spectra, offering a powerful method for validating the computational model.
Analysis of Molecular Properties
Once a stable, optimized structure is obtained, a wealth of information about the molecule's electronic properties can be extracted.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[13][14] The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[15] A smaller gap suggests higher reactivity.
Data Presentation:
| Property | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These are example values and would be determined by the actual DFT calculation. |
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface.[16][17] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[18][19] Red regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack).[20]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and bonding within the molecule.[21][22] It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[23] This method is useful for understanding charge distribution, hyperconjugative effects, and intermolecular or intramolecular interactions.[24]
Validation and Trustworthiness
The validity of a theoretical model rests on its ability to reproduce experimental data.[25] For this compound, the following comparisons are crucial:
-
Structural Parameters: The calculated bond lengths and angles should be compared with available X-ray crystallography data.[26]
-
Vibrational Spectra: The calculated IR and Raman frequencies (often scaled by an empirical factor to account for anharmonicity) should be compared with experimental spectra.
-
Electronic Spectra: The electronic transitions calculated using Time-Dependent DFT (TD-DFT) can be compared with experimental UV-Vis spectra.[27][28]
By demonstrating good agreement between theoretical and experimental data, the computational model is validated, and the further predictions made by the model can be considered trustworthy.[29]
Conclusion
DFT studies provide a powerful lens through which to view the molecular world. For this compound, a systematic computational approach as outlined in this guide can yield profound insights into its structure, reactivity, and electronic properties. This knowledge is not merely academic; it is a critical component in the modern pipeline of rational drug design, enabling scientists to predict molecular behavior and design more effective therapeutic agents.
References
- N
- N
- Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)
- Sunday, September 23, 2012 - Natural Bond Orbitals (NBO) in Organic Chemistry.
- Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)
- Synthesis of 1,2,4-triazin-6(5H)
- Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed.
- Extensive Study of DFT-Quantum Calculations Based QSAR Modeling of Fused 1,2,4-Triazine Derivatives Revealed Potent CYP1A1 Inhibitors | Request PDF - ResearchG
- What is NBO (Natural Bond Orbital) analysis for molecules?
- 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual - FACCTs.
- (PDF)
- Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - NIH.
- Validation of Density Functional Theory for M
- 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applic
- 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applic
- Molecular Electrost
- New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review | Request PDF - ResearchG
- Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets - FOLIA.
- (PDF)
- Drugs containing 1,2,4‐triazine moiety.
- A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.
- Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis | The Journal of Physical Chemistry C - ACS Public
- Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC - NIH.
- Electrostatic potential maps — Beautiful Atoms 2.2.
- Viewing Electrost
- Electrostatic Potential maps - Chemistry LibreTexts.
- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed.
- Predicting 31P NMR Shifts in Large-Scale, Heterogeneous D
- ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H).
- 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis - chemicalbook.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Public
- Frontier molecular orbital theory - Wikipedia.
- ubiquity of B3LYP/6-31G : r/chemistry - Reddit.
- How to interpret a map of electrostatic potential (MEP)?
- A computational study of triazine derivatives in Chloroform | Request PDF - ResearchG
- Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - MDPI.
- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?
- Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PubMed Central.
- New Trisubstituted s‐Triazine Derivatives: Synthesis, Characterization, DNA Binding Studies, and Comput
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. MEP [cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 21. NBO [cup.uni-muenchen.de]
- 22. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 23. grokipedia.com [grokipedia.com]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Density Functional Theory for Materials | NIST [nist.gov]
- 26. journals.iucr.org [journals.iucr.org]
- 27. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 28. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Authored by: A Senior Application Scientist
Introduction and Scope
The 1,2,4-triazine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological properties.[1] Derivatives of this core structure are explored for a wide range of biological activities, including anticancer, antimicrobial, and antiviral applications.[1] This document provides a comprehensive, step-by-step guide for the synthesis of a key member of this family: 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one.
This guide is intended for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and well-understood synthetic process. We will detail the primary synthetic strategy, provide a robust experimental protocol, and discuss methods for characterization and troubleshooting.
Synthetic Strategy and Mechanistic Insights
The synthesis of 1,2,4-triazine derivatives is well-documented, with the most common and efficient methods relying on the cyclocondensation of two key fragments.[2] For the target molecule, this compound, the most chemically sound and versatile approach is the reaction between an amidrazone and an α-keto acid or its ester.[3]
Core Retrosynthetic Analysis: The target triazinone can be disconnected at the N4-C5 and N1-C6 bonds, revealing two precursor synthons: benzamidrazone and glyoxylic acid.
-
Benzamidrazone: This molecule provides the N1, N2, and C3 atoms, along with the C3-phenyl substituent. It contains a nucleophilic hydrazine moiety and an imine, which are crucial for the cyclization.
-
Glyoxylic Acid (or its ester, e.g., Ethyl Glyoxalate): This two-carbon component provides the C5 and C6 atoms. It features an aldehyde for the initial condensation and a carboxylic acid (or ester) that becomes the ketone in the final ring structure.
Reaction Mechanism: The formation of the triazinone ring proceeds through a well-established condensation-cyclization-dehydration sequence.
-
Initial Condensation: The reaction initiates with a nucleophilic attack from the terminal nitrogen (-NH2) of the benzamidrazone's hydrazine group onto the electrophilic aldehyde carbon of glyoxylic acid. This forms a hydrazone intermediate.
-
Intramolecular Cyclization: The amide-type nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, six-membered 1,2,4-triazine ring.
This strategic choice is underpinned by the high reactivity and selectivity of the chosen starting materials, which typically leads to good yields and a clean product profile.[3]
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step chemical transformation.
Caption: Reaction mechanism for the synthesis of the target triazinone.
Detailed Experimental Protocol
This protocol is based on established methods for the cyclocondensation of amidrazones with α-keto acids/esters.[3] Optimization may be necessary depending on the purity of starting materials and specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzamidrazone Hydrochloride | ≥97% | Commercial | Can be synthesized from benzonitrile. |
| Glyoxylic Acid Monohydrate | ≥98% | Commercial | Store refrigerated. |
| Sodium Acetate (Anhydrous) | ACS Reagent Grade | Commercial | Used as a base. |
| Ethanol (200 Proof) | Anhydrous | Commercial | Reaction solvent. |
| Deionized Water | - | In-house | For workup and recrystallization. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux Condenser | - | - | |
| Magnetic Stirrer/Hotplate | - | - | |
| Buchner Funnel & Filter Paper | - | - | For product isolation. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercial | For reaction monitoring. |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, combine benzamidrazone hydrochloride (1.72 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) in 40 mL of anhydrous ethanol. Stir the suspension at room temperature for 15 minutes to liberate the free benzamidrazone base.
-
Addition of α-Keto Acid: To this suspension, add glyoxylic acid monohydrate (0.92 g, 10 mmol).
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude solid can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol or an ethanol-water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.
Visualizing the Experimental Workflow
Caption: General experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected data, based on the analysis of structurally similar compounds, are as follows.[4]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3200-3400: N-H stretching (broad, for the two N-H bonds in the ring).
-
~3050: Aromatic C-H stretching.
-
~1680: C=O stretching (amide carbonyl).
-
~1610: C=N stretching.
-
1500-1400: Aromatic C=C bending.
-
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm):
-
~11.0-12.0: Broad singlet, 1H (N-H).
-
~7.8-8.0: Multiplet, 2H (ortho-protons of the phenyl ring).
-
~7.4-7.6: Multiplet, 3H (meta- and para-protons of the phenyl ring).
-
~4.5: Singlet, 2H (CH₂ group at C5).
-
Another broad singlet for the second N-H proton.
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆, δ ppm):
-
~165: C=O (C6).
-
~145: C=N (C3).
-
~125-135: Aromatic carbons.
-
~40: CH₂ (C5).
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₉H₉N₃O: 175.07 g/mol .
-
Expected [M+H]⁺: 176.08.
-
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete liberation of free benzamidrazone base. 2. Impure starting materials. 3. Insufficient reaction time or temperature. | 1. Ensure the base (sodium acetate) is anhydrous and used in equimolar amounts. 2. Verify the purity of reactants by NMR or melting point. 3. Extend the reflux time and monitor carefully with TLC. |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | 1. Ensure the crude product is thoroughly washed. 2. Attempt trituration with a non-polar solvent like diethyl ether to induce solidification. 3. If recrystallization fails, consider purification by column chromatography. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Increase reaction time. 2. Purify the crude product using column chromatography on silica gel before recrystallization. |
References
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188–194. [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 149-163. [Link]
-
Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]
-
Kovács, L., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7801. [Link]
-
Butler, R. N., & Coyne, A. G. (2010). Dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. Australian Journal of Chemistry, 53(2), 137-141. [Link]
Sources
Strategic Purification of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates. The synthesis of its derivatives, such as 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, often yields a crude mixture containing unreacted starting materials, intermediates, and side-products. Achieving the high purity required for downstream applications, including biological screening and drug development, necessitates a robust and reproducible purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the chemical principles governing the separation, offer a step-by-step methodology from mobile phase selection to product isolation, and provide troubleshooting guidance to address common purification challenges.
Principle of Separation: Exploiting Molecular Polarity
The successful chromatographic separation of this compound hinges on the polarity differences between the target compound and its synthetic impurities. The purification strategy employs normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application.[1] Its surface is rich in polar silanol groups (-SiOH), which can form hydrogen bonds and engage in dipole-dipole interactions with polar molecules.[2]
-
Target Molecule: this compound possesses several features that dictate its interaction with silica gel:
-
Polar Core: The dihydro-triazinone ring contains multiple nitrogen atoms and a carbonyl group, creating a polar entity capable of strong hydrogen bonding with the silanol groups of the stationary phase.
-
Non-Polar Moiety: The phenyl group provides a non-polar, hydrophobic character to the molecule.
-
-
Separation Mechanism: Compounds in the crude mixture will partition between the stationary and mobile phases based on their polarity.[3] Highly polar impurities (e.g., unreacted semicarbazide) will adsorb strongly to the silica gel and elute slowly. Less polar impurities (e.g., benzaldehyde-derived side products) will have a weaker affinity for the stationary phase and elute quickly. The target compound, having intermediate polarity, will elute between these extremes, allowing for its effective isolation.
Anticipated Impurity Profile from Synthesis
Understanding the potential impurities is critical for designing an effective purification method. A common synthesis for this scaffold involves the cyclocondensation of a phenyl-α-ketoacid derivative (like ethyl benzoylformate) with semicarbazide.[4]
| Compound Type | Example | Relative Polarity | Expected Elution Behavior |
| Starting Material | Ethyl Benzoylformate | Less Polar | Elutes before the product. |
| Starting Material | Semicarbazide | Very Polar | Remains strongly adsorbed to silica; elutes very late or not at all. |
| Target Product | 3-Phenyl-1,2,dihydro-1,2,4-triazin-6(5H)-one | Intermediate | Elutes at the desired retention volume. |
| Side-Products | Self-condensation products, incompletely cyclized intermediates | Varies | May elute close to the product, necessitating an optimized gradient. |
Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[5] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system.
-
Visualize the separated spots using a UV lamp (254 nm).
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
Recommended Solvent Systems for Screening:
| Solvent System (v/v) | Polarity Index | Observed Rƒ of Product (Example) | Comments |
| 20% Ethyl Acetate / 80% Hexane | Low | ~0.10 | Product moves slowly; good for separating non-polar impurities. |
| 40% Ethyl Acetate / 60% Hexane | Medium | ~0.30 | Optimal starting point for column chromatography. |
| 60% Ethyl Acetate / 40% Hexane | High | ~0.55 | Product moves too quickly; poor separation from less polar compounds. |
| 5% Methanol / 95% Dichloromethane | Medium-High | ~0.40 | An alternative polar system; useful if streaking occurs with ethyl acetate. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of ~1 gram of crude product using an automated flash chromatography system. Adjustments to column size and solvent volumes are necessary for different scales.
Materials and Reagents
-
Crude Product: ~1 g of crude this compound.
-
Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g size).
-
Adsorbent for Dry Loading: Celite® or a small amount of silica gel (~2-3 g).
-
Mobile Phase Solvents:
-
Solvent A: n-Hexane (HPLC grade)
-
Solvent B: Ethyl Acetate (HPLC grade)
-
-
Equipment:
-
Automated flash chromatography system with UV detector.
-
Rotary evaporator.
-
Collection tubes.
-
TLC plates, chamber, and UV lamp.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL of dichloromethane or ethyl acetate).
-
Add 2-3 g of Celite® or silica gel to the solution to form a slurry.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents issues with sample dissolution at the top of the column and often leads to sharper peaks.[6]
-
-
System Setup:
-
Install a 40 g pre-packed silica gel column onto the flash system.
-
Place the prepared dry-load cartridge atop the main column.
-
Set Solvent A as n-Hexane and Solvent B as Ethyl Acetate.
-
Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Elution Method:
-
Set the flow rate (e.g., 40 mL/min for a 40 g column).
-
Program the following gradient, which is designed to first wash off non-polar impurities before eluting the product.
-
| Time (min) | Column Volumes (CV) | % Ethyl Acetate (Solvent B) | Purpose |
| 0.0 - 2.0 | 0 - 2 CV | 10% | Column equilibration and elution of very non-polar impurities. |
| 2.1 - 12.0 | 2 - 12 CV | 10% → 60% | Gradient elution to separate the target compound from closely eluting impurities. |
| 12.1 - 15.0 | 12 - 15 CV | 60% → 80% | Column flush to remove more polar impurities. |
-
Fraction Collection and Analysis:
-
Begin the run. The system will automatically collect fractions based on the UV signal.
-
Once the run is complete, spot every second or third fraction onto a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the optimized solvent system (e.g., 40% Ethyl Acetate / 60% Hexane).
-
Under UV light, identify the fractions that contain only the single spot corresponding to the pure product.
-
-
Product Isolation:
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the recovery yield.
-
Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.[6]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking / Tailing | Sample is too polar for the solvent system; compound is interacting too strongly with the acidic silica. | Add a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase to improve peak shape. Consider an alternative solvent system like DCM/Methanol. |
| Poor Separation | Rƒ values of product and impurity are too close; gradient is too steep. | Flatten the gradient around the elution point of your compound (e.g., instead of 10-60% over 10 CV, try 30-50% over 15 CV). |
| No Product Elutes | The mobile phase is not polar enough to move the compound off the column. | Increase the final concentration of the polar solvent (Solvent B) in the gradient or switch to a more polar system (e.g., using methanol). |
| Low Recovery | Product is partially insoluble in the mobile phase; irreversible adsorption to silica. | Ensure the sample is fully dissolved during the dry loading preparation. If low recovery persists, consider reverse-phase chromatography. |
Conclusion
This application note provides a comprehensive and reproducible protocol for the purification of this compound using automated flash column chromatography. By employing a systematic approach that begins with TLC-based method development and utilizes an optimized gradient elution, researchers can consistently achieve high purity of the target compound, enabling its reliable use in subsequent stages of drug discovery and development. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other polar N-heterocyclic compounds.
References
-
Title: Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Chromatography: The Solid Phase Source: Department of Chemistry, University of Rochester URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Column Chromatography Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: Column chromatography (video) Source: Khan Academy URL: [Link]
-
Title: Silica Gel for Column Chromatography Source: Sorbead India URL: [Link]
-
Title: Silica Gel Column Chromatography Source: Teledyne Labs URL: [Link]
-
Title: What Is The Mobile Phase In Column Chromatography? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample Source: alice Embrapa URL: [Link]
-
Title: Novel one pot synthesis of substituted 1,2,4-triazines Source: Arkivoc URL: [Link]
-
Title: Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones Source: Organic Letters URL: [Link]
Sources
Mastering the Purification of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: A Detailed Recrystallization Protocol
For Immediate Release
This application note provides a comprehensive, field-proven protocol for the purification of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one via recrystallization. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible purification process.
Introduction: The Imperative for Purity in Triazinone Scaffolds
The 1,2,4-triazin-6(5H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The purity of these compounds is paramount for accurate biological evaluation and to meet the stringent requirements of drug development. Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[3][4][5][6] This protocol details an optimized method for the recrystallization of this compound, a key intermediate in the synthesis of various bioactive molecules.
Understanding the Chemistry: Rationale for Solvent Selection and Impurity Removal
The successful recrystallization of this compound hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, thus maximizing the recovery of pure crystals upon cooling.
Based on the purification of analogous triazinone structures, ethanol and ethanol-water mixtures have been identified as effective solvent systems.[3] Ethanol, a polar protic solvent, is a good choice due to its ability to dissolve a wide range of organic compounds at its boiling point while having a significantly lower solvating power at reduced temperatures.
Common impurities in the synthesis of this triazinone derivative may include unreacted starting materials such as benzaldehyde and semicarbazide, as well as side-products formed during the cyclization reaction. These impurities often possess different solubility profiles from the desired product, allowing for their separation during the recrystallization process. For instance, more polar impurities may remain in the cold ethanol mother liquor, while less soluble impurities can be removed via hot filtration.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the recrystallization of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (if preparing an ethanol-water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step 1: Dissolution in Minimal Hot Solvent
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask. A starting point is approximately 10-20 mL of ethanol per gram of crude product.
-
Attach a condenser to the flask and heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required for complete dissolution to ensure a high recovery of the purified product.
Step 2: Hot Filtration (Optional, if insoluble impurities are present)
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of hot ethanol through the filter paper.
-
Quickly pour the hot solution containing the dissolved product through the preheated funnel into the clean, hot flask. This step removes any insoluble impurities that would otherwise contaminate the final product.
Step 3: Crystallization via Controlled Cooling
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.
Step 5: Drying the Purified Product
-
Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a few minutes.
-
Transfer the crystals to a watch glass or weighing dish and dry them further in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
Quantitative Data Summary
The following table provides estimated parameters for the recrystallization of this compound based on protocols for analogous compounds.[3] Researchers should optimize these parameters for their specific experimental conditions.
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol or Ethanol-Water (e.g., 9:1 v/v) | Good solubility at high temperatures and poor solubility at low temperatures for triazinone analogs. |
| Solvent to Solute Ratio (initial) | 10-20 mL/g | A starting point to ensure complete dissolution at boiling point while avoiding excessive solvent use. |
| Dissolution Temperature | Boiling point of the solvent (~78 °C for ethanol) | Maximizes the solubility of the compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by ≥ 30 min in an ice bath | Promotes the formation of large, pure crystals and maximizes yield. |
| Washing Solvent | Ice-cold ethanol | Removes soluble impurities without significantly dissolving the product crystals. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and careful execution of the protocol. |
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: A flowchart of the recrystallization process.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound is insoluble in the hot solvent, or the melting point of the compound is below the boiling point of the solvent. | Add a co-solvent in which the compound is more soluble. Try a different solvent system. Ensure the starting material is not excessively impure. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during transfer. | Use the minimal amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent. |
Conclusion
This detailed protocol provides a robust and reproducible method for the purification of this compound by recrystallization. By understanding the principles behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for further research and development. The provided troubleshooting guide will assist in overcoming common challenges encountered during the purification process.
References
-
University of Rochester, Department of Chemistry. Recrystallization. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Recrystallization. (n.d.). [Link]
-
Singh, P., et al. (2018). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
-
Nagy, J., et al. (1988). Photochemistry of N-heterocycles. Part 1. Synthesis and photochemistry of some 2(4),5-dihydro-1,2,4-triazines. X-Ray molecular structure of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol. Journal of the Chemical Society, Perkin Transactions 1, 3267-3274. [Link]
-
El-Gazzar, A. R. B. A., et al. (2009). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
PubChem. (n.d.). Benzoguanamine. [Link]
- Google Patents. (n.d.).
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 150-169. [Link]
-
Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. [Link]
-
Sci-Hub. (n.d.). one Methanol Solvate and 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
Sources
Application Notes & Protocols: Evaluating the Anticancer Activity of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives in MCF-7 Cells
Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives in Breast Cancer
The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] The structural resemblance of the 1,2,4-triazine moiety to pyrimidines allows these compounds to potentially interfere with biological pathways involving nucleotides and nucleosides.[2] This has spurred the development of numerous derivatives with potent cytotoxic effects against various cancer cell lines.
This guide focuses on a specific class of these compounds, the 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives, and their evaluation as potential therapeutic agents against the MCF-7 human breast cancer cell line. MCF-7 cells are an estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer, making them a crucial model for preclinical drug screening.
Recent studies have highlighted the promise of 1,2,4-triazinone derivatives as potent antitumor agents. For instance, certain derivatives have demonstrated significant anticancer activity against MCF-7 cells, in some cases exceeding the potency of established drugs like podophyllotoxin by approximately 6-fold.[3][4][5] The mechanisms of action for these compounds are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as topoisomerase II and mTOR.[3][4][6]
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the anticancer efficacy of novel this compound derivatives in MCF-7 cells. The protocols detailed herein are designed to be robust and reproducible, offering insights into not just the procedural steps but also the underlying scientific rationale.
I. Synthesis and Characterization of this compound Derivatives
The synthesis of the 1,2,4-triazin-6(5H)-one core can be achieved through various established synthetic routes. A common method involves the condensation of substituted-2-phenyloxazol-5(4H)-one with hydrazine derivatives.[7] The versatility of this synthesis allows for the introduction of diverse substituents at the 2 and 5 positions of the triazine ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Characterization: Upon successful synthesis, it is imperative to thoroughly characterize the novel compounds to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[2]
II. In Vitro Anticancer Activity Evaluation
This section outlines the key experimental protocols to assess the anticancer potential of the synthesized derivatives in MCF-7 cells.
A. Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reliable and reproducible data. MCF-7 cells require specific media and conditions to ensure their viability and maintain their phenotypic characteristics.
Protocol:
-
Cell Line: Obtain MCF-7 (ATCC® HTB-22™) from a reputable cell bank.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8][9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]
-
Passaging: Subculture the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.
B. Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[10] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10] The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 2,000-4,000 cells per well in 100 µL of culture medium.[10]
-
Incubation: Allow the cells to adhere and grow for 18-24 hours.[10]
-
Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazinone derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible under a microscope.[8][10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Expected Results: Several 1,2,4-triazine derivatives have demonstrated potent cytotoxicity against MCF-7 cells with IC₅₀ values in the low micromolar range.[2][6]
| Compound | Reported IC₅₀ in MCF-7 Cells (µM) | Reference |
| Derivative S1 | 8.37 ± 2.1 | [6] |
| Derivative S2 | 6.42 ± 6.6 | [6] |
| Derivative S3 | 11.36 ± 1.8 | [6] |
| Derivative 4b | 42 ± 2 | [2] |
| Derivative 3a | 50 ± 2 | [2] |
C. Apoptosis Induction Analysis
Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis. This can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation: The flow cytometry data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. An increase in the percentage of apoptotic cells in treated samples compared to the control indicates that the compound induces apoptosis.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
D. Cell Cycle Analysis
Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[11] Cell cycle analysis using PI staining and flow cytometry allows for the determination of the DNA content of cells, which corresponds to their phase in the cell cycle.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation: The resulting DNA content histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase in treated samples compared to the control indicates cell cycle arrest at that phase. Some 1,2,4-triazinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells.[3][4][5]
III. Mechanistic Insights: Potential Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their further development. Based on existing literature, several signaling pathways may be involved.
Caption: Potential signaling pathways affected by 1,2,4-triazinone derivatives in MCF-7 cells.
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control wells | Cell contamination, incorrect seeding density, expired reagents | Check for contamination, optimize cell seeding number, use fresh reagents |
| High variability between replicate wells | Uneven cell seeding, pipetting errors | Ensure a single-cell suspension before seeding, use a multichannel pipette for consistency |
| No dose-dependent response | Compound insolubility, incorrect concentration range | Check compound solubility in the culture medium, test a wider range of concentrations |
| Inconsistent flow cytometry results | Improper cell fixation, cell clumping | Optimize fixation protocol, filter cell suspension before analysis |
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented here provide a comprehensive approach to systematically evaluate the anticancer activity of new derivatives in MCF-7 breast cancer cells. By combining robust in vitro assays with mechanistic studies, researchers can effectively identify lead compounds for further preclinical and clinical development.
References
-
Gaber, M., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. Available at: [Link]
-
Asadi, Z., et al. (2019). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]
-
Saeed, A., et al. (2018). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules. Available at: [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Available at: [Link]
-
Sci-Hub. (n.d.). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Available at: [Link]
-
J-Stage. (n.d.). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Available at: [Link]
-
Shakiba, S., et al. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments. Available at: [Link]
-
MDPI. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Available at: [Link]
-
MDPI. (2021). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Available at: [Link]
-
YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Available at: [Link]
-
ResearchGate. (n.d.). Activities of tested compounds against the MCF-7 breast cancer cell line. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Available at: [Link]
-
ResearchGate. (n.d.). Cell cycle analysis and apoptosis effect in the MCF-7 cell line when.... Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity, Apoptosis Induction and Cell Cycle Arrest in Human Breast Cancer (MCF7) Cells by a Novel Fluorinated Tetrahydro-[1][6][10]Triazolo[3,4- a ]Isoquinolin Chalcones | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Available at: [Link]
-
PLOS One. (n.d.). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. Available at: [Link]
-
ResearchGate. (n.d.). Some 1,3,5‐triazine derivatives as potent anticancer agents. Available at: [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line / European Journal of Medicinal Chemistry, 2018 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchtweet.com [researchtweet.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Profiling of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Abstract
The evaluation of cytotoxic potential is a mandatory step in the preclinical assessment of novel chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the novel compound 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. The 1,2,4-triazine scaffold is a core structure in many compounds with noted biological activity, making a thorough understanding of its cytotoxic profile essential.[1] This guide details the principles and step-by-step protocols for a multi-parametric assessment of cytotoxicity, including assays for metabolic viability (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-Glo® 3/7). By integrating data from these complementary assays, researchers can build a robust and nuanced profile of the compound's effect on cell health, informing decisions for further development.
Guiding Principles: Why a Multi-Assay Approach?
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment requires a multi-faceted approach to distinguish between different mechanisms of cell death and cytostatic effects.[2] Evaluating a novel compound like this compound demands a clear understanding of how it affects cells, not just if it is toxic.
-
Cell Viability vs. Cytotoxicity: Viability assays, like MTT, measure metabolic activity. A reduction in signal can indicate either cell death (cytotoxicity) or an inhibition of proliferation (cytostasis).
-
Mechanisms of Cell Death: The two primary modes of cell death are necrosis (uncontrolled cell death resulting from membrane damage) and apoptosis (programmed, controlled cell death).
-
Necrosis is often characterized by the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) assay is a gold-standard method for quantifying this process by measuring the release of this cytosolic enzyme into the culture medium.[3]
-
Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a specific and sensitive indicator of apoptosis.[4]
-
By employing a panel of assays targeting these distinct endpoints, a comprehensive profile of the compound's activity can be constructed.
Pre-Experimental Considerations: Setting the Stage for Success
Compound Handling and Solubilization
-
Solvent Selection: this compound, like many small organic molecules, will likely require a non-aqueous solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Causality: DMSO is an excellent solvent but is known to have its own cytotoxic effects at higher concentrations.[5][6] It is imperative to determine the maximum tolerable concentration of DMSO for your chosen cell lines.
-
Protocol:
-
Prepare a serial dilution of DMSO in your complete cell culture medium.
-
Treat your cells with these dilutions (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), perform a viability assay (e.g., MTT).
-
Actionable Insight: The final concentration of DMSO in all experimental wells (including the vehicle control) should be kept constant and must not exceed the concentration that causes a significant (e.g., >10%) reduction in cell viability.[7][8] Typically, this is ≤0.5%, but must be empirically determined.
-
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[9]
-
For Anticancer Screening: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) is recommended.[10] Including a non-cancerous cell line (e.g., HEK293, or a fibroblast line like MRC-5) is crucial for assessing selectivity—the ability of the compound to target cancer cells over normal cells.[11][12]
-
For General Toxicology: Established fibroblast or epithelial cell lines are often used.[11]
-
Trustworthiness: Ensure all cell lines are obtained from a reputable source (e.g., ATCC), are routinely tested for mycoplasma contamination, and are used within a low passage number to maintain genetic and phenotypic stability.
Experimental Workflow Overview
A logical workflow is essential for reproducible results. The following diagram outlines the general process for assessing the cytotoxicity of the test compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[12]
Caption: Mechanism of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include 'untreated' and 'vehicle control' (medium with DMSO) wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. For adherent cells, avoid dislodging the cell layer.[15] Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[13]
Protocol 2: LDH Release Assay for Necrotic Cytotoxicity
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[3] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal proportional to the amount of cell lysis.
Caption: Mechanism of the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:
-
Background Control: Medium only (no cells).
-
Low Control: Untreated cells (spontaneous LDH release).
-
High Control: Untreated cells lysed with 10 µL of a lysis buffer (10X) for 45 minutes before measurement (maximum LDH release).
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[16]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the prepared LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[4][18]
Caption: Mechanism of the Caspase-Glo® 3/7 apoptosis assay.
Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1-3 from the MTT protocol. A positive control for apoptosis (e.g., Staurosporine or Bortezomib) is highly recommended.[4]
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to culture medium.[19]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.
Data Analysis and Presentation
Data Calculation
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
LDH Assay:
-
First, subtract the background control absorbance from all other readings.
-
% Cytotoxicity = [(Abs_sample - Abs_low_control) / (Abs_high_control - Abs_low_control)] * 100
-
-
Caspase-Glo® 3/7 Assay:
-
Results are often expressed as Fold Change in luminescence over the vehicle control.
-
Fold Change = (Luminescence_sample) / (Luminescence_vehicle_control)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., viability).[20]
-
Plot Data: Plot the calculated percent viability or inhibition against the logarithm of the compound concentration.[21]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[22][23]
-
Extract IC50: The software will calculate the IC50 value from the fitted curve.[24]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example IC50 Values (µM) for this compound after 48h Treatment
| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | MTT (Viability) | 15.8 ± 2.1 |
| HCT116 | Colon Cancer | MTT (Viability) | 22.5 ± 3.4 |
| HEK293 | Normal Kidney | MTT (Viability) | > 100 |
| MCF-7 | Breast Cancer | LDH (Cytotoxicity) | 35.2 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation and Conclusion
By integrating the results from these three assays, a comprehensive picture emerges. For example, if this compound shows a low IC50 in the MTT assay, a high signal in the Caspase-Glo® 3/7 assay, but a high IC50 in the LDH assay, it strongly suggests the compound induces cell death primarily through apoptosis rather than necrosis. A significantly lower IC50 in cancer cells compared to normal cells (e.g., MCF-7 vs. HEK293) would indicate favorable cancer-selective toxicity, a desirable trait for a potential therapeutic agent.
References
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Hartung, T. (2011). In vitro Toxicity Testing in the Twenty-First Century. National Institutes of Health. Retrieved from [Link]
-
Mojzych, M., et al. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
PubChem. (n.d.). 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]
-
Assay Genie. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
Moshari, M., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Retrieved from [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
Fiveable. (n.d.). In vitro testing methods. Retrieved from [Link]
-
Journal of The Chemical Society of Pakistan. (2011). Cytotoxic activity of some pyrazolo[4,3-e][4][21][25]triazines. Retrieved from [Link]
-
ResearchGate. (2016). Safety Considerations for In Vitro Toxicology Testing. Retrieved from [Link]
-
Hay, M. P., et al. (2010). Tricyclic[4][21][25]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. National Institutes of Health. Retrieved from [Link]
-
Greene, N., et al. (2017). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Retrieved from [Link]
-
Mojzych, M. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]
-
GraphPad. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Tandfonline. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Retrieved from [Link]
-
Qi, W., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
MedicalExpo. (n.d.). Caspase-Glo® 3/7 - Medical research assay kit by Promega France. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxic effect of Triazine 12 on MCF-7 and HepG-2 cell lines.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 4. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. medicalexpo.com [medicalexpo.com]
- 19. biocompare.com [biocompare.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. IC50 Calculator | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vivo Xenograft Models for Testing 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Efficacy
An Application Note and Protocol for Researchers
I. Introduction: The Rationale for In Vivo Efficacy Testing
The family of 1,2,4-triazine derivatives has emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating significant anticancer activity.[1][2] These compounds often function by inducing apoptosis, a programmed cell death pathway, making them valuable candidates for cancer therapy.[3][4] The specific compound, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, belongs to this pharmacologically active class. Following initial in vitro screening that establishes cytotoxic or anti-proliferative effects, the critical next step is to evaluate its efficacy and safety in a complex biological system.
In vivo xenograft models, which typically involve the implantation of human cancer cells into immunodeficient mice, represent the gold standard for preclinical evaluation of novel anticancer agents.[5][6] These models allow researchers to assess a compound's ability to inhibit tumor growth in a living organism, providing crucial data on pharmacokinetics (PK), pharmacodynamics (PD), dosing, and potential toxicity that cannot be obtained from cell culture assays alone.[6][7]
This guide provides a comprehensive framework and detailed protocols for designing and executing robust in vivo xenograft studies to test the efficacy of this compound. The methodologies described herein are grounded in established best practices to ensure scientific rigor, data reliability, and adherence to the highest standards of animal welfare.[8][9]
II. Foundational Strategy: From Mechanism to Model Selection
A successful in vivo study begins with a rational design rooted in the compound's hypothesized mechanism of action. This informs the selection of the most relevant cancer cell lines and the appropriate experimental endpoints.
A. Hypothesized Mechanism of Action
Based on extensive research into related 1,2,4-triazine structures, the primary anticancer mechanism is likely the induction of apoptosis.[3][4] Studies on similar derivatives have shown activation of the intrinsic and/or extrinsic apoptotic pathways, often culminating in the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3/7.[3][4] Therefore, the experimental design should incorporate endpoints that can validate this mechanism.
Caption: Hypothesized apoptotic pathway activated by the test compound.
B. Selection of Appropriate Cancer Cell Lines
The choice of cell lines is paramount. It is advisable to select lines from cancer types where apoptosis induction is a known therapeutic strategy (e.g., colorectal, breast, lung cancer). Furthermore, the selected lines should be well-characterized and known to form robust subcutaneous tumors in immunodeficient mice.
| Cell Line | Cancer Type | Key Characteristics | Rationale for Selection |
| HT-29 | Colorectal Carcinoma | Forms consistent subcutaneous tumors; widely used in xenograft studies.[10] | Standard model, allows for comparison with historical data. |
| DLD-1 | Colorectal Carcinoma | Another robust colon cancer model; shown to be sensitive to 1,2,4-triazine derivatives.[3] | Validated sensitivity to the compound class. |
| MDA-MB-231 | Breast Cancer | Aggressive triple-negative breast cancer model; forms reliable orthotopic and subcutaneous tumors.[11] | Represents a hard-to-treat cancer subtype. |
| A549 | Non-Small Cell Lung Cancer | Commonly used lung cancer model. | Addresses a major cancer indication. |
C. Animal Model and Husbandry
Immunodeficient mice are required to prevent the rejection of human tumor cells.[12] The choice of strain depends on the tumor cell line's engraftment requirements.
-
Athymic Nude (nu/nu) Mice: Suitable for many standard, aggressive cell lines like HT-29 and MDA-MB-231.
-
SCID or NOD/SCID Mice: Offer a greater degree of immunodeficiency and may be required for less aggressive cell lines or for patient-derived xenograft (PDX) models.[12]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the AAALAC and local IACUC.[13] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly followed to minimize animal suffering.[8]
III. Experimental Workflow and Design
A well-planned workflow ensures that all logistical and scientific aspects of the study are addressed systematically.
Caption: Overall workflow for an in vivo xenograft efficacy study.
IV. Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key phases of the study.
Protocol 1: Test Compound Formulation
Causality: Many small molecule inhibitors, including triazine derivatives, exhibit poor water solubility.[14] A proper formulation is critical to ensure bioavailability and consistent exposure in vivo. Using a vehicle containing solvents and surfactants is a standard approach to solubilize such compounds for administration.[15][16]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Solubilization: First, dissolve the compound in a minimal amount of DMSO. For example, to make a 10 mg/mL final solution, dissolve 100 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. This step creates a concentrated stock.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the DMSO stock from step 1 to the vehicle from step 2 to achieve the desired final concentration (e.g., 10 mg/mL). Vortex thoroughly to ensure a homogenous solution.
-
Storage: Prepare the formulation fresh daily. If this is not feasible, conduct stability tests to ensure the compound remains in solution at 4°C for a defined period.
Protocol 2: Subcutaneous Xenograft Establishment
Causality: Injecting a mixture of cancer cells and an extracellular matrix like Matrigel enhances tumor take rate and promotes the formation of a well-defined tumor mass.[17][18] The subcutaneous route is chosen for its simplicity and the ease of monitoring tumor growth with calipers.[19]
Materials:
-
Selected cancer cell line (e.g., HT-29) at 80-90% confluency
-
Sterile PBS, ice-cold
-
Trypsin-EDTA
-
Growth medium
-
Matrigel® Basement Membrane Matrix, ice-cold
-
6-8 week old female athymic nude mice
-
1 mL syringes with 27-gauge needles
Procedure:
-
Cell Harvesting: Wash the semi-confluent cell monolayer with PBS, then add trypsin-EDTA and incubate to detach the cells. Neutralize the trypsin with growth medium.[17]
-
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge. Resuspend the pellet in ice-cold PBS. Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Cell Suspension Preparation: Centrifuge the cells again and resuspend the pellet in an appropriate volume of ice-cold PBS to achieve a concentration of 20 x 10⁶ cells/mL.
-
Matrigel Mixture: On ice, mix the cell suspension 1:1 with Matrigel. The final concentration will be 10 x 10⁶ cells/mL. Keep the mixture on ice at all times to prevent the Matrigel from solidifying.[20]
-
Injection: Anesthetize the mouse. Lift the skin on the right dorsal flank and inject 100 µL of the cell/Matrigel mixture (containing 1 x 10⁶ cells) subcutaneously.[20]
-
Monitoring: Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-injection.
Protocol 3: Efficacy Monitoring and Drug Administration
Causality: Regular monitoring of tumor volume and animal health is essential for evaluating drug efficacy and ensuring ethical treatment.[21] Caliper measurements are a non-invasive, cost-effective, and widely accepted method for tracking tumor growth.[22] Body weight is a key indicator of systemic toxicity.
Procedure:
-
Tumor Measurement: Using digital calipers, measure the length (L, longest dimension) and width (W, perpendicular dimension) of the tumor 2-3 times per week.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x L x W² . This formula is widely used for its reliability in estimating tumor mass.[17]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (e.g., Vehicle Control, Compound at 10 mg/kg, Compound at 30 mg/kg). Ensure the average tumor volume is similar across all groups at the start of treatment.
-
Drug Administration: Administer the formulated compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule (e.g., once daily for 21 days).
-
Health Monitoring: Record the body weight of each animal at least twice weekly. Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, loss of appetite).
-
Humane Endpoints: Euthanize animals if any of the following criteria are met: tumor volume exceeds 1500 mm³, tumor becomes ulcerated, body weight loss exceeds 20%, or the animal shows significant signs of distress.[17][23] This is a critical component of ethical animal research.[24]
Protocol 4: Endpoint Collection and Analysis
Procedure:
-
Euthanasia and Necropsy: At the pre-defined endpoint, euthanize the animals according to approved protocols.
-
Tumor Excision: Carefully excise the tumor and remove any adhering non-tumor tissue.
-
Tumor Weight: Weigh the excised tumor and record the final weight.
-
Tissue Processing for Pharmacodynamics (PD):
-
Bisect the tumor.
-
Immediately snap-freeze one half in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot for cleaved caspase-3, qRT-PCR).
-
-
Tissue Processing for Histopathology:
-
Place the other tumor half in a cassette and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol.
-
Process the tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
A pathologist can then evaluate the slides for metrics such as percent necrosis, mitotic index, and overall tumor morphology.[26][27]
-
V. Data Interpretation and Presentation
| Endpoint | Method of Analysis | Interpretation |
| Tumor Growth Inhibition (TGI) | Plot mean tumor volume ± SEM over time for each group. Calculate %TGI at the end of the study. | Primary measure of anti-tumor efficacy. |
| Body Weight Change | Plot mean percent body weight change over time. | Key indicator of systemic drug toxicity. |
| Final Tumor Weight | Compare final tumor weights between groups using statistical tests (e.g., t-test, ANOVA). | Confirmatory efficacy endpoint. |
| Mechanism Validation | Western blot or IHC for cleaved caspase-3, PARP cleavage, etc. | Confirms the drug is engaging the apoptotic pathway in the tumor. |
| Histopathology | H&E staining analysis. | Provides qualitative data on tumor cell death, necrosis, and changes in morphology.[28] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For advanced analysis, plasma samples can be collected at various time points to determine the drug's pharmacokinetic profile. This data can be integrated with tumor growth data to build PK/PD models that help predict optimal dosing schedules and translate findings from preclinical models to clinical scenarios.[29][30][31][32]
VI. References
-
Rodallec A, Vaghi C, Ciccolini J, Fanciullino R, Benzekry S (2022) Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE 17(9): e0274886. [Link]
-
Rodallec A, Vaghi C, Ciccolini J, Fanciullino R, Benzekry S (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE. [Link]
-
Rodallec, A., Vaghi, C., Ciccolini, J., Fanciullino, R., & Benzekry, S. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. [Link]
-
Gornowicz, A., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. National Institutes of Health. [Link]
-
Takahashi, Y., et al. (2020). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. [Link]
-
Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Semantic Scholar. [Link]
-
Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. Public Library of Science. [Link]
-
Caysa, H., et al. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLOS ONE. [Link]
-
Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research. [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. National Institutes of Health. [Link]
-
Terranova, N., et al. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. PubMed. [Link]
-
Gomeni, R., et al. (2009). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts. PubMed. [Link]
-
Wang, Y., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. National Institutes of Health. [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. [Link]
-
Terranova, N., et al. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. ResearchGate. [Link]
-
Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Norecopa. [Link]
-
Johansson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. OUCI. [Link]
-
BAST, A., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. [Link]
-
Frederick National Laboratory for Cancer Research. (2014). SOP50103: Histopathological Assessment of Patient-Derived Xenografts. FNLCR. [Link]
-
Obaid, G., et al. (2017). Subcutaneous Xenograft Models for Studying PDT in vivo. National Institutes of Health. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Netherlands National Committee for the protection of animals used for scientific purposes. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Norecopa. [Link]
-
Mashayekhi, K., et al. (2022). Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer. National Institutes of Health. [Link]
-
Cho, S., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. National Institutes of Health. [Link]
-
Gornowicz, A., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
Chen, J., et al. (2024). A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. AACR Journals. [Link]
-
Histological examination of xenograft tumors. ResearchGate. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Catalent. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Krebsliga. [Link]
-
Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Unknown Source. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
-
An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
Sources
- 1. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. future4200.com [future4200.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 20. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic [ideas.repec.org]
- 22. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rug.nl [rug.nl]
- 24. krebsliga.ch [krebsliga.ch]
- 25. dctd.cancer.gov [dctd.cancer.gov]
- 26. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte and following established chromatographic principles. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a detection wavelength of 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Introduction
This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceutical compounds.[2][3]
This document provides a comprehensive guide to the development and validation of an HPLC method for this compound, offering insights into the rationale behind experimental choices to ensure scientific integrity and robust performance.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.[4] For this compound (Figure 1), the following characteristics were considered:
-
Structure: The presence of a phenyl group and a triazine ring with polar functional groups (carbonyl and amine moieties) suggests a compound of intermediate polarity.
-
Molecular Formula: C₉H₉N₃O[5]
-
Molecular Weight: 175.19 g/mol [5]
-
Predicted Physicochemical Properties:
-
pKa (Acid Dissociation Constant): The triazine ring contains both acidic (N-H) and basic (N) protons. The exact pKa values are not published, but the presence of these ionizable groups implies that the mobile phase pH could significantly influence the analyte's retention behavior.[9] Controlling the pH with a buffer is therefore essential for method robustness.[10]
-
UV Absorbance: The presence of the phenyl ring and the conjugated triazine system suggests strong UV absorbance, making UV detection a suitable choice. A preliminary UV scan of a dilute solution of the analyte would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 220-280 nm. For this guide, a common wavelength of 254 nm is selected for initial development.
Figure 1: Chemical Structure of this compound (A chemical structure diagram would be placed here in a formal document.)
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression of selecting and optimizing chromatographic parameters.[3] The overall workflow is depicted in Figure 2.
Caption: Workflow for HPLC Method Development.
Selection of Chromatographic Mode and Stationary Phase
Given the anticipated moderate polarity of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the primary separation mode.[11] This mode is versatile and well-suited for a wide range of pharmaceutical compounds.
A C18 (octadecylsilane) stationary phase was chosen for the initial development due to its wide availability, robustness, and proven performance in retaining compounds with both polar and non-polar characteristics through hydrophobic interactions.[12] A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.[9]
-
Aqueous Phase: Deionized water with a suitable buffer was chosen. A phosphate buffer (e.g., potassium phosphate monobasic) is a common choice due to its buffering capacity in the pH range of 2 to 8.[10] To suppress the ionization of any potential acidic or basic functional groups on the analyte and residual silanols on the stationary phase, a slightly acidic pH (e.g., pH 3.0, adjusted with phosphoric acid) is often a good starting point.[13]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[13] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[13] Both solvents should be screened to determine the optimal selectivity for the analyte and any potential impurities. For this method, acetonitrile was selected as the primary organic modifier.
-
Elution Mode: A gradient elution program was developed to ensure efficient elution of the analyte with a good peak shape and to elute any potential impurities with different polarities within a reasonable runtime.[14]
Detection Wavelength
Based on the presence of chromophores in the analyte's structure, a UV detector was selected. A preliminary scan would confirm the λmax. For this application note, a wavelength of 254 nm is used, as it provides good sensitivity for many aromatic compounds.[11]
Experimental Protocol: Optimized Method
Instrumentation and Chemicals
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Chemicals: HPLC grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and HPLC grade water.
-
Analyte Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[10]
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
Optimized Chromatographic Conditions
The optimized chromatographic conditions are summarized in Table 1.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10-90% B; 12-14 min: 90% B; 14-14.1 min: 90-10% B; 14.1-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Table 1: Optimized HPLC Conditions
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[15] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16][17]
Caption: Flow of Method Validation Experiments.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or placebo components. This was demonstrated by injecting a blank (diluent), a placebo solution, and a standard solution of the analyte. The chromatograms were examined to ensure no interfering peaks were present at the retention time of this compound. Peak purity was also assessed using a PDA detector.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that yielded an S/N ratio of 3 was considered the LOD, and the concentration that yielded an S/N ratio of 10 was considered the LOQ.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored throughout the validation.
Validation Results Summary
The results of the method validation are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
| Robustness | System suitability passes | Complies |
Table 2: Summary of Method Validation Results
Conclusion
A simple, selective, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of linearity, accuracy, precision, and specificity. The developed method is suitable for routine quality control analysis and quantitative determination of this compound in bulk drug and pharmaceutical formulations.
References
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/Volume%2014,%20Issue%201/RJPT_14_1_215.pdf]
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf]
- <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention. [URL: https://www.usp.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Research Portal. [URL: https://research.manipal.edu/en/publications/selection-of-stationary-phase-and-mobile-phase-in-high-performa]
- Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/whitepaper-revisions-usp-621-5994-5290en-agilent.pdf]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/hplc-method-development-and-validation-for-pharmaceutical-analysis-345335]
- USP <621> Chromatography. DSDP Analytics. [URL: https://dsdpanalytics.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [URL: https://www.chromatographyonline.
- <621> Chromatography. US Pharmacopeia (USP). [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/q09-gda-01_621_usp38.pdf]
- Choosing the Right HPLC Stationary Phase. LCGC International. [URL: https://www.chromatographyonline.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [URL: https://www.mastelf.com/blog/optimizing-mobile-phase-composition-a-practical-approach-to-enhancing-hplc-performance/]
- Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/23810574/]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [URL: https://www.phenomenex.
- Steps for HPLC Method Development. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/02/steps-for-hplc-method-development.html]
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [URL: https://www.technologynetworks.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-107-LC-Hypercarb-Polar-Compounds-AN62043-EN.pdf]
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [URL: https://www.researchgate.net/publication/338210343_Essential_Concepts_of_Mobile_Phase_Selection_for_Reversed_Phase_HPLC]
- Reversed Phase HPLC Method Development. Phenomenex. [URL: https://www.phenomenex.com/documents/z-gn-0001-reversedphasehplcmethoddevelopment-webinar.pdf]
- Chromatographic methods for analysis of triazine herbicides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25569035/]
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis]
- Steps for HPLC Method Validation. Pharmaguideline. [URL: https://www.pharmaguideline.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11565811/]
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0773.pdf]
- UHPLC Separation of Triazine Herbicides at Elevated Temperature. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1052-LC-Accela-Triazine-Herbicides-AN62999-EN.pdf]
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1025-LC-Accucore-Triazines-AN63423-EN.pdf]
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. Benchchem. [URL: https://www.benchchem.
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Select Science. [URL: https://www.selectscience.net/applications/analysis-of-triazine-pesticides-using-a-core-enhanced-technology-accucore-hplc-column-anccscetpest/?artID=34135]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [URL: https://www.youtube.
- Validation of Analytical Procedures Q2(R2). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- 3-phenyl-1,2-dihydropyrido[3,2-e]-as-triazine hydrochloride. MOLBASE. [URL: https://www.molbase.
- 3-(3-Methylphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione. ChemScene. [URL: https://www.chemscene.com/products/3-(3-Methylphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione.html]
-
3-phenyl-6,7-dihydro-5H-[4][14][18]triazolo[3,4-b][2][18]oxazine. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-113008.html]
- 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/82507-66-2.htm]
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501925j]
- 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24036]
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/16/3648]
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_142907.html]
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/160601]
- rel-(21R,26R)-13-nitro-26-(3-nitro-1H-1,2,4-triazol-1-yl)-21,26-dihydro[11,21:23,31-terphenyl]-25(22H)-one. MolPort. [URL: https://www.molport.com/shop/compound/rel-2-1-r-2-6-r-1-3-nitro-2-6-3-nitro-1h-1-2-4-triazol-1-yl-2-1-2-6-dihydro-1-1-2-1-2-3-3-1-terphenyl-2-5-2-2-h-one/65596381]
- 3,5-Diphenyl-1H-1,2,4-triazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16260]
Sources
- 1. researchgate.net [researchgate.net]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | C9H7N3O2 | CID 24036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound... [chemdiv.com]
- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. usp.org [usp.org]
- 15. database.ich.org [database.ich.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Welcome to the technical support resource for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this important synthetic transformation. As a core scaffold in various biologically active compounds, achieving a high yield of this triazinone is often a critical first step in a larger research program.[1][2][3][4] This document provides field-proven insights, detailed protocols, and logical troubleshooting frameworks to address common challenges encountered during its synthesis.
Section 1: Overview of the Core Synthesis
The most direct and reliable method for constructing the this compound core is the cyclocondensation reaction between a phenyl-substituted α-ketoacid derivative and aminoguanidine.[5][6] This reaction leverages the differential reactivity of the nucleophilic centers in aminoguanidine to form a stable six-membered heterocyclic ring.
Primary Reaction Scheme:
The synthesis proceeds via the reaction of Phenylglyoxylic acid (or its ester) with an aminoguanidine salt (commonly bicarbonate or hydrochloride) in the presence of a base.
(Self-generated image, not from a direct source)The mechanism involves an initial condensation between the most nucleophilic hydrazine nitrogen of aminoguanidine and the ketone of phenylglyoxylic acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where an amino group attacks the carboxylic acid moiety, leading to subsequent dehydration and formation of the stable triazinone ring.[7]
Caption: General mechanism for triazinone formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing yield in this synthesis? A: The three most critical factors are: 1) the purity of your starting materials, particularly the phenylglyoxylic acid and aminoguanidine; 2) effective neutralization of the aminoguanidine salt to liberate the free base in situ; and 3) maintaining the optimal reaction temperature to drive the cyclization to completion without promoting side reactions.
Q2: I am using aminoguanidine hydrochloride. Do I need to add a base? A: Yes, this is a fundamentally critical step. Aminoguanidine hydrochloride is a salt; the protonated form is not sufficiently nucleophilic to initiate the reaction efficiently. You must add at least one equivalent of a base (e.g., sodium acetate, potassium carbonate, or a non-nucleophilic organic base like triethylamine) to generate the free aminoguanidine base required for the condensation.[8]
Q3: What is a realistic yield for this reaction? A: With optimized conditions and pure starting materials, yields for this type of 1,2,4-triazine synthesis can range from 60% to over 80%.[8] If your yields are consistently below 50%, it strongly indicates a systematic issue that needs to be addressed through the troubleshooting guide below.
Q4: Can I monitor the reaction progress? A: Absolutely. Thin-Layer Chromatography (TLC) is an essential tool. Use a moderately polar mobile phase, such as a 1:1 mixture of hexane and ethyl acetate, potentially with a small amount of acetic acid (1%) to reduce streaking. The product is significantly more polar than the starting phenylglyoxylic acid ester (if used) but will have a distinct Rf value from the acid and the highly polar aminoguanidine. Monitoring the disappearance of the limiting reagent is key to determining the reaction endpoint.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Very Low or No Product Yield
Q: My reaction has run for several hours, but TLC shows mostly starting material. What's wrong?
| Possible Cause | Explanation & Validation | Recommended Solution |
| Ineffective Aminoguanidine Neutralization | If you are using an aminoguanidine salt (e.g., HCl or bicarbonate) without a sufficiently strong or soluble base, the concentration of the reactive free base will be too low for the reaction to proceed. | Ensure you are adding at least 1.1 equivalents of a suitable base like potassium carbonate or sodium acetate. For aminoguanidine bicarbonate, gentle heating may be required to drive off CO2 and complete the neutralization. |
| Suboptimal Temperature | The initial condensation may occur at lower temperatures, but the intramolecular cyclization and dehydration steps often require thermal energy to overcome the activation barrier. | If running at room temperature, begin heating the reaction to reflux (typically 60-80°C in ethanol or acetic acid).[8] Monitor progress every hour by TLC to find the optimal time and temperature balance. |
| Impure Starting Materials | Phenylglyoxylic acid can degrade over time. Aminoguanidine salts can absorb moisture. Impurities can inhibit the reaction or lead to undesired side products. | Verify the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize the phenylglyoxylic acid from hot water and thoroughly dry the aminoguanidine salt under vacuum. |
Problem: Multiple Products Observed on TLC
Q: My reaction is consuming the starting material, but I see multiple new spots, and my final yield of the desired product is low.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Competing Side Reactions | Aminoguanidine has multiple nucleophilic sites.[6] Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), it can potentially react in alternative ways or the intermediate can decompose. | Reduce the reaction temperature. Once the reaction has reached ~80-90% completion by TLC, proceed to work-up. Over-refluxing rarely improves the yield of the desired product. Ensure a slight excess (1.1 eq) of aminoguanidine, as an excess of the ketoacid can sometimes lead to other condensation byproducts. |
| Formation of an Uncyclized Intermediate | The primary spot could be the stable hydrazone intermediate. This indicates that the initial condensation is successful, but the subsequent cyclization is the rate-limiting step. | Switch to a higher-boiling solvent like glacial acetic acid or DMF to provide more thermal energy for the cyclization step.[8] Acetic acid can also act as a catalyst for the dehydration. |
| Product Degradation | The triazinone ring is generally stable, but prolonged exposure to strong acid or base at high temperatures during work-up could cause degradation. | Neutralize the reaction mixture before solvent removal if strong acid/base was used. Avoid excessively long extraction or purification times at elevated temperatures. |
Problem: Difficulty with Product Isolation & Purification
Q: I have a crude solid, but I'm losing most of it during purification. How can I improve my recovery?
| Possible Cause | Explanation & Validation | Recommended Solution |
| Ineffective Recrystallization | The chosen solvent may be too good (product remains in the mother liquor) or too poor (impurities crash out with the product). | Perform a systematic solvent screen. The ideal solvent will dissolve the crude product when hot but allow clean, well-formed crystals to precipitate upon cooling. Good starting points include ethanol, ethanol/water mixtures, or ethyl acetate.[8] |
| Product is Water-Soluble | If the product has significant solubility in water, you may be losing it during the aqueous work-up or washing steps. | After the initial precipitation, extract the aqueous filtrate multiple times with a more polar organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. Combine the organic layers for drying and concentration. |
| Failure to Precipitate | The product may remain as an oil or supersaturated solution after the reaction is quenched with water. | If an oil forms, try extracting it into an organic solvent. If the solution is clear, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture in an ice bath can also promote precipitation. |
Section 4: Optimized Baseline Experimental Protocol
This protocol provides a robust starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phenylglyoxylic acid (1.50 g, 10.0 mmol, 1.0 eq)
-
Aminoguanidine bicarbonate (1.49 g, 11.0 mmol, 1.1 eq)
-
Ethanol (95%, 40 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylglyoxylic acid, aminoguanidine bicarbonate, and ethanol.
-
Reaction: Stir the suspension and heat the mixture to a gentle reflux (approx. 80°C). The mixture will become homogeneous as the reaction progresses and CO₂ is evolved.
-
Monitoring: Monitor the reaction progress by TLC (1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours, as indicated by the consumption of phenylglyoxylic acid.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A white or off-white precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Section 5: Visualization & Workflows
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: Key parameters influencing final product yield.
References
-
Verma, T., Sinha, M., & Bansal, N. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 1116-1131. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Retrieved from [Link]
-
Verma, T., Sinha, M., & Bansal, N. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Ingenta Connect. Retrieved from [Link]
-
Azizian, J., & Krimi, A. R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
Collins, D. J., Hughes, T. C., & Johnson, W. M. (2000). Dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. Australian Journal of Chemistry, 53(2), 137-141. [Link]
-
Vuillermet, F., et al. (2023). Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates. The Journal of Organic Chemistry. [Link]
-
Kurzer, F. (n.d.). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]
-
Wang, H., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. Retrieved from [Link]
-
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Al-Sanea, M. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
-
Liu, W., et al. (2022). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). PubMed Central. [Link]
-
ResearchGate. (n.d.). One-step aldehyde group transformation by using guanidine and aminoguanidine: Synthetic, structural and computational studies. Retrieved from [Link]
-
ResearchGate. (n.d.). NOVEL 6-ARYL-7-ALKYL/ARYL-T[1][2][9]RIAZOLO[4,3-a]T[1][3][10]RIAZINE-5(6H)- THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO. Retrieved from [Link]
-
ResearchGate. (n.d.). Dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazines – A comprehensive review of their synthesis and diverse biological importance. Retrieved from [Link]
-
Baron, G., et al. (2016). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. PubMed. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benthamdirect.com [benthamdirect.com]
Technical Support Center: Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Welcome to the technical support center for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common issues, particularly the formation of side products. Our aim is to equip you with the knowledge to not only identify but also mitigate the formation of impurities, ensuring the integrity and success of your experimental work.
I. Introduction to the Synthesis
The most common and efficient route for the synthesis of this compound involves the cyclocondensation reaction between an α-ketoester, typically ethyl benzoylformate, and aminoguanidine.[1] The reaction is generally carried out in a suitable solvent under reflux, often with a base to facilitate the cyclization. While this method is robust, the inherent reactivity of the starting materials can lead to the formation of undesired side products, which can complicate purification and compromise the yield and purity of the target compound.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses the most frequently encountered side products in the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the cause, identification, and proven methods for resolution.
Problem 1: Presence of an Isomeric Impurity with Similar Chromatographic Behavior.
Question: My reaction mixture shows two closely eluting spots on TLC, and the final product NMR displays overlapping signals. How can I identify and separate this impurity?
Answer:
Root Cause: Formation of a Regioisomer
The most probable cause is the formation of the regioisomeric side product, 5-Phenyl-1,2-dihydro-1,2,4-triazin-3(2H)-one . The nucleophilic attack of aminoguanidine on the two distinct carbonyl groups of ethyl benzoylformate (the keto and the ester carbonyls) can proceed via two different pathways, leading to the formation of two regioisomers. The desired product is formed when the initial attack occurs at the keto carbonyl, followed by cyclization involving the ester group. Conversely, initial attack at the ester carbonyl can lead to the formation of the undesired regioisomer. The regioselectivity of this reaction can be influenced by factors such as the reaction conditions and the nature of the substituents.[2]
Identification:
Careful analysis of the 1H and 13C NMR spectra is crucial for distinguishing between the two isomers.
-
1H NMR: While the spectra may be complex due to tautomerism and potential rotamers, key differences in the chemical shifts of the methylene protons and the aromatic protons can be indicative.
-
13C NMR: The chemical shifts of the carbonyl carbon and the carbon atom of the C=N bond within the triazine ring will be different for the two isomers.
Mitigation and Resolution:
-
Reaction Condition Optimization:
-
pH Control: The regioselectivity of the condensation can be pH-dependent. Running the reaction under mildly acidic or basic conditions can favor the formation of the desired isomer. It is recommended to perform small-scale trials at different pH values to determine the optimal condition.
-
Temperature and Reaction Time: Carefully controlling the reaction temperature and time can also influence the product ratio. Prolonged reaction times or excessively high temperatures may lead to isomerization or decomposition.
-
-
Purification:
-
Column Chromatography: While challenging due to similar polarities, careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can achieve separation.[3]
-
Recrystallization: Fractional crystallization from a suitable solvent system can be effective if there is a sufficient difference in the solubility of the two isomers. Experiment with different solvents like ethanol, methanol, or mixtures with water.
-
Experimental Protocol: Separation of Regioisomers by Column Chromatography
-
Materials: Crude product mixture, silica gel (230-400 mesh), hexane, ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure desired product.
-
Problem 2: Formation of a High Molecular Weight, Insoluble Byproduct.
Question: I am observing the formation of a significant amount of an insoluble, high-melting point solid in my reaction. What is this and how can I prevent it?
Answer:
Root Cause: Self-Condensation of Aminoguanidine
Aminoguanidine is known to undergo self-condensation, particularly under basic conditions, to form various products, including 3,6-diamino-1,2,4,5-tetrazine and other polymeric materials.[4][5] This is more likely to occur if the concentration of aminoguanidine is high or if the reaction is run at elevated temperatures for extended periods in the presence of a base.
Identification:
-
Insolubility: These byproducts are often insoluble in common organic solvents.
-
Mass Spectrometry: Analysis by mass spectrometry will show molecular ions corresponding to dimers or trimers of aminoguanidine.
-
Elemental Analysis: The nitrogen content of these byproducts will be very high.
Mitigation and Resolution:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of ethyl benzoylformate to aminoguanidine. An excess of aminoguanidine will favor self-condensation.
-
Order of Addition: Add the aminoguanidine solution slowly to the solution of ethyl benzoylformate to maintain a low instantaneous concentration of free aminoguanidine.
-
Reaction Temperature: Avoid excessively high reaction temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Use a milder base or a stoichiometric amount of a stronger base that is consumed during the reaction.
Problem 3: Presence of an Open-Chain Intermediate.
Question: My product analysis shows the presence of a compound that appears to be an intermediate that has not fully cyclized. How can I drive the reaction to completion?
Answer:
Root Cause: Incomplete Cyclization
The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to form the triazinone ring. Incomplete cyclization can be due to several factors:
-
Insufficient Reaction Time or Temperature: The cyclization step may require more energy or a longer time to proceed to completion.
-
Suboptimal pH: The cyclization can be either acid or base-catalyzed. An inappropriate pH can slow down this step.
-
Steric Hindrance: Bulky substituents on either reactant can hinder the intramolecular cyclization.
Identification:
-
NMR Spectroscopy: The presence of signals corresponding to the open-chain hydrazone intermediate (e.g., distinct NH protons, and the ester group protons) alongside the product signals.
-
Mass Spectrometry: A molecular ion corresponding to the sum of the reactants minus a molecule of ethanol.
Mitigation and Resolution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the intermediate is still present, continue refluxing for a longer period. A moderate increase in temperature may also be beneficial.
-
Catalyst Addition: If not already present, the addition of a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., sodium acetate) can promote the cyclization step.
-
Solvent Choice: The polarity of the solvent can influence the rate of cyclization. A more polar solvent may facilitate the intramolecular reaction.
III. Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Identification | Mitigation Strategies |
| 5-Phenyl-1,2-dihydro-1,2,4-triazin-3(2H)-one | Regioisomer | Nucleophilic attack on the ester carbonyl of ethyl benzoylformate. | 1H and 13C NMR, TLC, HPLC. | Optimize pH, temperature, and reaction time; Careful column chromatography or recrystallization. |
| Aminoguanidine Self-Condensation Products (e.g., 3,6-diamino-1,2,4,5-tetrazine) | Dimer/Trimer of Aminoguanidine | Excess aminoguanidine, high temperature, and basic conditions. | Insolubility, Mass Spectrometry, Elemental Analysis. | Use 1:1 stoichiometry, slow addition of aminoguanidine, control temperature, use a mild base. |
| Open-Chain Hydrazone Intermediate | Intermediate | Incomplete cyclization due to insufficient time, temperature, or improper pH. | NMR, Mass Spectrometry. | Increase reaction time/temperature, add acid or base catalyst, optimize solvent. |
IV. Reaction Pathway and Side Reactions
The following diagram illustrates the synthetic pathway to this compound and the competing side reactions.
Caption: Reaction scheme for the synthesis of this compound and competing side reactions.
V. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Ethanol is a commonly used and effective solvent for this reaction. It allows for a good reflux temperature and is relatively easy to remove. Other solvents such as methanol or acetic acid have also been reported.[1]
Q2: Should I use aminoguanidine hydrochloride or the free base? A2: Aminoguanidine hydrochloride is more stable and commonly available. If you use the hydrochloride salt, you will need to add a base (e.g., sodium acetate, sodium hydroxide, or triethylamine) to the reaction mixture to liberate the free aminoguanidine in situ.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting materials and the appearance of the product and any side products.
Q4: My final product is colored. Is this normal? A4: The pure product should be a white or off-white solid. A colored product may indicate the presence of impurities, possibly from side reactions or decomposition. Purification by recrystallization or column chromatography is recommended.
Q5: Are there any safety precautions I should be aware of? A5: Aminoguanidine and its salts can be hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.
VI. References
-
El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89.
-
U.S. Patent No. 4,175,188. (1979). Process for the production of 1,2,4-triazin-5-one derivatives.
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
Thornalley, P. J. (1996). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical pharmacology, 51(9), 1183-1189.
-
Sosič, I., et al. (2010). The synthesis of novel 2,4,6-trisubstituted 1,3,5-triazines: a search for potential MurF enzyme inhibitors. HETEROCYCLES, 81(1), 91-106.
-
Brown, D. G., et al. (2017). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of medicinal chemistry, 60(4), 1496-1511.
-
Guan, Y., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 17798.
-
Pinto, D. C., et al. (2018). Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization. Acta Crystallographica Section C: Structural Chemistry, 74(2), 169-178.
-
El-Sayed, W. A., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European journal of medicinal chemistry, 156, 546-560.
-
Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]
-
Google Patents. (2019). 1, 3, 5-triazine derivative and preparation method and application thereof. Retrieved from
-
ResearchGate. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of 1, 2, 4-triazines from α, β-diketo-ester equivalents and their application in pyridine synthesis. Organic letters, 13(12), 3298-3301.
Sources
- 1. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Synthesis
Welcome to the technical support center for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important heterocyclic scaffold.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through the cyclocondensation of an α-ketoester, such as ethyl benzoylformate, with a semicarbazide derivative.[1] This reaction is typically performed under reflux in a suitable solvent, often with an acid or base catalyst to facilitate the intramolecular cyclization and subsequent dehydration to form the triazinone ring. The purity of the starting materials is paramount for achieving a high yield and minimizing side products.[1]
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Ethyl benzoylformate | C₉H₁₀O₃ | 178.18 | 10 |
| Semicarbazide hydrochloride | CH₆ClN₃O | 111.53 | 11 |
| Sodium acetate | C₂H₃NaO₂ | 82.03 | 12 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 40 mL |
| Deionized Water | H₂O | 18.02 | 10 mL |
| Ethanol | C₂H₆O | 46.07 | For recrystallization |
2.2. Reaction Setup and Procedure
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylformate (1.78 g, 10 mmol) in 40 mL of glacial acetic acid.[1]
-
In a separate 50 mL beaker, prepare a solution of semicarbazide hydrochloride (1.23 g, 11 mmol) and sodium acetate (0.98 g, 12 mmol) in 10 mL of deionized water. This will generate free semicarbazide in situ.[1]
-
-
Reaction:
-
Add the aqueous semicarbazide solution to the flask containing the ethyl benzoylformate solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot (ethyl benzoylformate) has disappeared.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water in a 250 mL beaker.
-
A solid precipitate of the crude product should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod to induce crystallization.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of 20 mL of cold water to remove any remaining acetic acid and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain purified this compound as a crystalline solid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
2.3. Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆): Predicted chemical shifts (δ, ppm): 12.0-13.0 (broad singlet, 1H, NH), 7.9-8.2 (multiplet, 2H, ortho-phenyl H), 7.4-7.6 (multiplet, 3H, meta, para-phenyl H), 4.5-4.7 (singlet, 2H, CH₂).[2]
-
IR (ATR, cm⁻¹): Expected characteristic peaks: 3200-3400 (N-H stretching), 1650-1700 (C=O stretching, amide), 1580-1620 (C=N stretching), 1400-1500 (C=C stretching, aromatic).[2]
-
Mass Spectrometry (ESI-MS): Calculated for C₉H₉N₃O [M+H]⁺: 176.0767; found: 176.0769.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The cyclocondensation may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for the recommended time (3-4 hours). Monitor the reaction progress by TLC until the starting material is consumed. You can consider extending the reaction time if necessary.
-
-
Suboptimal pH: The reaction is sensitive to pH.
-
Causality: The initial condensation to form the semicarbazone intermediate is favored under slightly acidic conditions, while the subsequent cyclization and dehydration can be influenced by the overall acidity of the medium.
-
Solution: Ensure the correct stoichiometry of semicarbazide hydrochloride and sodium acetate is used to buffer the reaction mixture.
-
-
Moisture: The presence of water in the reagents or solvents can hinder the dehydration step of the cyclization.
-
Solution: Use anhydrous glacial acetic acid and ensure all glassware is thoroughly dried before use.
-
-
Starting Material Purity: Impurities in ethyl benzoylformate or semicarbazide hydrochloride can lead to side reactions and lower the yield of the desired product.[1]
-
Solution: Use high-purity starting materials. If necessary, purify the ethyl benzoylformate by distillation before use.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products is a common challenge. Here are the likely culprits:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to ethyl benzoylformate and potentially semicarbazide.
-
Semicarbazone Intermediate: The initial condensation product is a semicarbazone. Incomplete cyclization will leave this intermediate in your product mixture.
-
Appearance on TLC: The semicarbazone is typically more polar than the final triazinone product.
-
Solution: Ensure adequate reaction time and temperature to promote the cyclization step.
-
-
Self-condensation Products: The α-ketoester may undergo self-condensation under certain conditions, although this is less common in this specific reaction.
-
Products from Impurities: Impurities in the starting materials can lead to the formation of related triazinone byproducts.
Q3: How can I improve the purity of my final product?
A3: Achieving high purity is crucial for subsequent applications. Consider these purification strategies:
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find the optimal conditions. Ethanol or a mixture of ethanol and water are good starting points. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures.
-
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography is a powerful alternative.[1]
-
Eluent System: A gradient elution with a solvent system like hexane/ethyl acetate is often effective. Start with a non-polar mixture and gradually increase the polarity to elute your product.
-
-
Washing: Before the final purification step, washing the crude product with a suitable solvent can remove a significant amount of impurities.
-
Solution: Washing the crude solid with cold water is effective for removing inorganic salts and residual acetic acid. A wash with a cold, non-polar solvent like diethyl ether can remove non-polar organic impurities.
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
4.3. Troubleshooting Logic
Caption: Troubleshooting logic for the synthesis of this compound.
References
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
Scholars Research Library. (2012). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Retrieved from [Link]
-
SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]
-
Scientific Research Publishing. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
Tesis Doctorals en Xarxa. (2012). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Faifi/437e2a9b4d3f5b7e2c9e7a8d9b9d8c7e6a5e4a3c]([Link]
-
National Center for Biotechnology Information. (2024). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Retrieved from [Link]
Sources
Overcoming poor solubility of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in assays
Welcome to the technical support guide for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for overcoming the significant challenge of this compound's poor aqueous solubility during assay development and execution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Part 1: Understanding the Core Problem: Physicochemical Properties
The experimental behavior of this compound is largely dictated by its chemical structure. The presence of a phenyl group lends considerable hydrophobicity, while the triazinone core contains polar groups capable of hydrogen bonding. This amphipathic nature is common in drug-like molecules and is a primary driver of poor aqueous solubility.[1] While specific experimental data for this exact molecule is not extensively published, we can infer properties from its structure and closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Prediction | Significance for Solubility |
| Molecular Formula | C₉H₉N₃O[2] | Indicates a relatively small molecule. |
| Molecular Weight | 175.19 g/mol [2] | Lower molecular weight can sometimes favor solubility, but structure dominates. |
| Predicted logP | ~1.0 - 2.5 | A positive logP indicates higher lipophilicity and preference for an organic phase over an aqueous one. |
| Ionizable Groups | The triazine ring contains acidic and basic nitrogens. | Solubility will be highly dependent on the pH of the aqueous buffer.[3] |
| Hydrogen Bond Donors/Acceptors | Multiple N-H and C=O groups available. | Can interact with water, but intramolecular hydrogen bonding or crystal lattice formation can dominate, reducing solubility. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
This is the most frequent manifestation of poor solubility, often called "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but insoluble in the final aqueous buffer.[4] The abrupt change in solvent environment forces the compound molecules to self-associate and form precipitates.[5]
Immediate Troubleshooting Steps:
-
Assess Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity or off-target effects.[6][7] For biochemical assays, up to 1-2% may be tolerable, but this must be validated.[8] If your concentration is too low, the compound will precipitate. If it's too high, it may interfere with the assay.
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), perform a stepwise serial dilution. This gradual reduction in DMSO concentration can sometimes prevent the shock of rapid precipitation.[4]
-
Vortex During Dilution: When adding the compound stock to the aqueous buffer, ensure vigorous mixing. This helps to rapidly disperse the compound molecules, minimizing localized high concentrations that can initiate precipitation.
Below is a decision-making workflow for addressing compound precipitation.
Caption: Troubleshooting flowchart for compound precipitation.
Q2: What are the best strategies to increase the aqueous solubility of this compound for my assay?
If optimizing the co-solvent (DMSO) concentration is insufficient, the next step is to employ solubilizing excipients in your aqueous buffer. The choice of excipient is critical and depends on your assay type.
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Recommended for | Pros | Cons |
| pH Adjustment | For ionizable compounds, shifting the pH away from the pI increases the concentration of the charged (more soluble) species.[9] | Biochemical & Cell-based Assays | Simple to implement. | Can alter protein activity or cell health if the pH shift is dramatic. Requires knowledge of compound pKa. |
| Co-solvents | Solvents like DMSO, ethanol, or PEG-400 are miscible with water and can increase the solubility of hydrophobic compounds.[10] | Biochemical & Cell-based Assays | Effective at high concentrations. | Can interfere with assay components and cause toxicity in cells, typically limiting final concentration to <1%.[7][11] |
| Surfactants | Non-ionic surfactants (e.g., Tween-20, Triton X-100) form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9] | Biochemical Assays | Highly effective. | Can denature proteins and disrupt cell membranes; generally not suitable for cell-based assays.[12] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form water-soluble inclusion complexes with poorly soluble drugs.[13][14] | Biochemical & Cell-based Assays | Low cytotoxicity, highly effective for suitable "guest" molecules.[6][15] | Can be expensive; complex formation is specific to the compound's size and shape.[16] |
Our Recommendation: For both biochemical and cell-based assays, the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point due to its proven efficacy and low toxicity profile.[15][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q3: How can I experimentally determine the solubility of my compound to guide my assay development?
It is crucial to differentiate between two types of solubility: kinetic and thermodynamic.[1]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This mimics the conditions of most high-throughput screening (HTS) assays.[4]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid crystalline compound in a buffer. This is a lower, more accurate value that is critical for later-stage drug development.[4]
For initial assay development, determining the kinetic solubility is most relevant. A simple, high-throughput method is turbidimetric analysis (nephelometry).
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by Turbidimetry
This protocol allows for the rapid assessment of a compound's kinetic solubility, helping to define the maximum concentration achievable in your assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer of interest (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 650 nm)
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[4]
-
Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the DMSO stock solution down the columns to generate a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Addition to Buffer: In a separate 96-well plate (the "assay plate"), add 198 µL of your aqueous assay buffer to each well.
-
Transfer: Quickly transfer 2 µL from each well of the DMSO source plate to the corresponding well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate & Read: Allow the plate to incubate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The kinetic solubility is the concentration at which the turbidity reading significantly increases above the background (wells with only buffer + 1% DMSO), indicating the formation of a precipitate.[4]
Protocol 2: Preparation and Use of a Cyclodextrin Formulation
This protocol describes how to use HP-β-CD to enhance compound solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare Cyclodextrin Buffer: Prepare your aqueous assay buffer containing a desired concentration of HP-β-CD. A good starting concentration is 1-5% (w/v). Stir until the cyclodextrin is fully dissolved.
-
Direct Solubilization (Method A):
-
Add the solid powder of your compound directly to the cyclodextrin-containing buffer to achieve your desired final concentration.
-
Vortex vigorously for several minutes.
-
Sonicate the mixture for 15-30 minutes to aid in the formation of the inclusion complex.
-
Centrifuge the solution at high speed (~14,000 rpm) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant. This is your working solution.
-
-
Co-solvent Dilution (Method B):
-
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., DMSO or ethanol).
-
Slowly add the stock solution dropwise to the cyclodextrin-containing buffer while vortexing. This method can help achieve higher final concentrations.
-
-
Validation: It is essential to confirm that the final concentration of your compound is as expected using an analytical method like HPLC-UV. It is also critical to run a control in your assay using the cyclodextrin buffer without the compound to ensure the excipient itself has no effect on the biological system.[6]
References
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Technical Support Center: Troubleshooting Compound X Solubility. Benchchem.
- Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods.
- Solubilization techniques used for poorly w
- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Cosolvent. Wikipedia.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Solubility Assessment Service.
- Aqueous Solubility Assays.
- 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis. ChemicalBook.
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in solution
Welcome to the dedicated support center for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common problems encountered during the handling and analysis of this compound in solution.
Question 1: I've observed a rapid loss of my compound in solution, confirmed by HPLC analysis. What are the likely causes?
Answer: Rapid degradation of this compound is typically linked to several environmental factors. The primary culprits are often pH, exposure to light, and oxidative stress.
-
pH-Mediated Hydrolysis: The 1,2,4-triazinone ring system can be susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4] For some dihydro-triazinone derivatives, rapid hydrolysis has been observed in acidic conditions, particularly at a pH below 3.[5] Alkaline hydrolysis is also a known degradation pathway for many triazine-based compounds.[4] It is crucial to maintain the pH of your solution within a neutral range (approximately 6.0-7.0) for maximal stability.[1][2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical degradation. Studies on other 1,2,4-triazine derivatives have shown a significant decrease in concentration after exposure to light sources.[6] We recommend working in a controlled lighting environment or using amber vials to protect your solutions.
-
Oxidation: The dihydro-triazinone structure may be susceptible to oxidation. Aerial oxidation has been noted in similar dihydro-1,2,4-triazin-6(1H)-one structures.[7] If your experimental setup involves prolonged exposure to air, or if your solvents are not degassed, oxidation could be a contributing factor.
The following flowchart can help diagnose the potential cause of degradation:
Caption: Troubleshooting workflow for compound degradation.
Question 2: My compound is precipitating out of solution. How can I improve its solubility?
Answer: The solubility of this compound can be limited in aqueous solutions. Based on the behavior of similar heterocyclic compounds, it is expected to be soluble in polar organic solvents like DMSO and DMF, and to a lesser extent in ethanol and methanol.[8]
If you are observing precipitation, consider the following:
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous grade of DMSO or DMF. For aqueous working solutions, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, but be mindful of its potential impact on your downstream application.
-
pH Adjustment: The ionization state of the molecule can affect its solubility. While significant pH deviations can cause degradation, small adjustments around the neutral pH might improve solubility.
-
Temperature: While heating can increase solubility, be aware that it can also accelerate degradation.[9][10] If you must heat the solution, do so gently and for the shortest time possible.
| Solvent | General Suitability | Notes |
| DMSO, DMF | High | Recommended for stock solutions. |
| Methanol, Ethanol | Moderate | Suitable for some applications, but solubility may be lower. |
| Water | Low | Co-solvents are typically required. |
| Chloroform, Diethyl Ether | Very Low | Generally not suitable.[8] |
Caption: General solvent suitability for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For maximum stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light. If possible, aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term storage of working solutions (e.g., during an experiment), keep them on ice and protected from direct light.
Q2: How can I proactively assess the stability of this compound under my specific experimental conditions?
A2: We highly recommend performing a forced degradation study. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential liabilities.[11][12][13][14] This allows you to develop a stability-indicating analytical method and understand the degradation pathways. A detailed protocol is provided in the next section.
Q3: Are there any known incompatible excipients or reagents?
A3: Avoid strong acids, strong bases, and potent oxidizing agents. Given the susceptibility to hydrolysis, buffers with extreme pH values should be avoided in formulations. When tank-mixing with other compounds, be aware that the overall pH of the solution can change, potentially affecting stability.[4]
III. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.[12]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology: A solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is subjected to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl.
-
Incubate at 60°C for up to 48 hours.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH.
-
Incubate at 60°C for up to 48 hours.
-
Withdraw aliquots at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the compound solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for up to 48 hours, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store the solution at 70°C in the dark.
-
Withdraw aliquots at various time points up to 7 days.
-
-
Photodegradation:
-
Expose the solution to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).
-
The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: All samples, including the control, should be analyzed by a stability-indicating HPLC method, typically with UV and/or mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
References
- Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. PubMed.
- How Does Soil pH Impact Herbicides?
- How Does Soil pH Impact Herbicides? No-Till Farmer.
- Effects of pH on Herbicide Activity.
- Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). PubMed.
- Rapid degradation of the triazinone herbicide metamitron by a Rhodococcus sp.
- Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
- Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles.
- Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone. PMC - NIH.
- Disappearance of s-Triazines as Affected by Soil pH Using a Balance-Sheet Approach. Journal of Environmental Quality.
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Process for the production of 1,2,4-triazin-5-one derivatives.
- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
- Forced Degrad
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Stability Indicating Forced Degrad
- Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. MDPI.
- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central.
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- Effect of water pH on the stability of pesticides. MSU Extension.
- ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H).
Sources
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. no-tillfarmer.com [no-tillfarmer.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Microwave-Assisted Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this powerful synthetic technique. As your application support partner, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reactions with confidence. Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of heterocyclic compounds, offering dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[1][2][3] This guide will address specific issues you may encounter, ensuring your path to synthesizing these valuable scaffolds is both efficient and successful.
Core Principles: Why Microwaves Excel in Triazinone Synthesis
Before delving into troubleshooting, it's crucial to understand why microwave irradiation is so effective. Unlike conventional heating which relies on slow thermal conduction from the outside in, microwave energy directly couples with polar molecules in your reaction mixture.[4] This process, known as dielectric heating, involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[4][5]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate back and forth through the solution under the influence of the electric field, generating heat through collisions.[4]
This direct energy transfer allows for reaction temperatures to be reached in seconds or minutes, far exceeding the capabilities of a standard oil bath and often leading to cleaner reactions with fewer side products.[3][6] The synthesis of 1,2,4-triazine cores, which often involves condensation reactions, benefits immensely from this rapid, high-energy environment.[7]
Generalized Experimental Protocol
This protocol provides a robust starting point for the synthesis of the this compound core. Optimization for specific substituted derivatives will be necessary.
Reaction: Condensation of an α-diketone (e.g., Benzil) with an acyl hydrazide in the presence of a nitrogen source (e.g., Ammonium Acetate).
Materials:
-
Benzil (or other suitable 1,2-diketone)
-
Substituted Benzoyl Hydrazide
-
Ammonium Acetate
-
Glacial Acetic Acid (as solvent and catalyst)
-
Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover)
-
Appropriate sized microwave reaction vial with stir bar
Step-by-Step Methodology:
-
Vessel Preparation: To a 2-5 mL microwave reaction vial, add a magnetic stir bar.
-
Reagent Addition: Add benzil (1 mmol), the desired substituted benzoyl hydrazide (1 mmol), and ammonium acetate (10 mmol).
-
Scientist's Note: Ammonium acetate serves as the nitrogen source for the triazine ring formation. A significant excess is used to drive the reaction equilibrium towards the product.[7]
-
-
Solvent Addition: Add glacial acetic acid (2-3 mL). Ensure all solids are submerged.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Irradiate the mixture under the following conditions:
-
Temperature: 180 °C (Hold time)
-
Time: 5-10 minutes
-
Power: Dynamic (instrument will adjust power to maintain target temperature)
-
Stirring: On
-
Scientist's Note: Starting with a temperature 10-20°C above the conventional reflux temperature is a good optimization strategy.[8] Microwave heating can superheat solvents well beyond their atmospheric boiling points in a sealed vessel, dramatically accelerating the reaction.[9][10]
-
-
Cooling: After irradiation is complete, allow the vessel to cool to a safe temperature (typically below 50°C) using the instrument's automated cooling system.
-
Work-up: Once cooled, uncap the vial. Pour the reaction mixture into ice-cold water (20-30 mL).
-
Isolation: The product will typically precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, IR, MS).
Troubleshooting Guide
This section addresses common problems encountered during the microwave-assisted synthesis of 3-phenyl-1,2,4-triazin-6(5H)-one derivatives in a direct question-and-answer format.
Q1: My reaction yield is very low or non-existent. What are the likely causes?
A1: This is a common issue with several potential root causes. Let's break them down:
-
Insufficient Temperature: The activation energy for the cyclocondensation may not have been reached. While microwave heating is efficient, the set temperature might be too low.
-
Poor Microwave Coupling: The reaction mixture may not be absorbing microwave energy efficiently. This is often due to the choice of a non-polar or low-absorbing solvent.
-
Incorrect Reaction Time: Microwave reactions are rapid, and the optimal time can be narrow. The reaction may not have had enough time to proceed to completion, or excessive time may have led to degradation.
-
Solution: First, try increasing the hold time at the target temperature (e.g., from 5 to 15 minutes). If that doesn't improve the yield, degradation may be the issue. In that case, reduce the time.
-
-
Reagent Quality: Ensure your starting materials, especially the acyl hydrazide, have not degraded.
-
Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials via TLC or melting point analysis.
-
Q2: I'm observing significant charring or the formation of a black tar-like substance. What's happening?
A2: Charring indicates decomposition due to excessive heat. This can be caused by:
-
Localized Overheating (Hot Spots): While microwave heating is generally uniform, inefficient stirring or the presence of highly absorbing "hot spots" can cause localized thermal runaway.
-
Solution: Ensure the magnetic stir bar is functioning correctly throughout the reaction. Reduce the microwave power setting (if your instrument allows manual control) or lower the target temperature.
-
-
Thermal Instability of Reagents/Products: One of your starting materials or the desired product may be degrading at the set temperature.
-
Solution: Lower the reaction temperature significantly (e.g., by 30-40°C) and increase the reaction time to compensate. This provides a milder, more controlled reaction environment.[3]
-
-
Solvent-Free Issues: If attempting a solvent-free reaction on a solid support, the reagents themselves may be absorbing too much energy too quickly.
-
Solution: Mix the reagents with a microwave-transparent solid support like silica gel to better dissipate the heat. Alternatively, revert to a solvent-based protocol.
-
Q3: My final product is impure, with multiple side products visible on TLC/NMR. How can I improve selectivity?
A3: The formation of side products suggests that alternative reaction pathways are competing with your desired synthesis.
-
Temperature is Too High: High temperatures can provide enough energy to overcome the activation barriers for undesired reactions.
-
Solution: As with charring, reduce the reaction temperature. A lower temperature will favor the pathway with the lowest activation energy, which is hopefully your desired product formation.
-
-
Reaction Time is Too Long: Prolonged exposure to high temperatures can cause the initial product to rearrange or decompose.
-
Solution: Decrease the reaction time. Monitor the reaction's progress at shorter intervals (e.g., every 2 minutes) to find the optimal point where product formation is maximized and side product formation is minimized.
-
-
Incorrect Stoichiometry: The ratio of reactants can influence the reaction outcome.
-
Solution: Double-check the molar ratios of your reactants. An excess of one component may lead to alternative condensation products. While a large excess of ammonium acetate is standard, ensure the diketone and hydrazide are in a 1:1 ratio.[7]
-
Frequently Asked Questions (FAQs)
Q: Can I use a domestic microwave oven for this synthesis? A: It is strongly discouraged. Domestic microwave ovens lack the temperature and pressure sensors, stirring capabilities, and safety features of dedicated laboratory microwave synthesizers.[11] This can lead to poor reproducibility and a significant risk of vessel rupture or explosion.
Q: How do I choose the best solvent for a new derivative? A: Solvent selection is critical. Consider solvents with medium to high microwave absorption properties (e.g., Ethanol, DMF, Acetic Acid, NMP).[8] The solvent must also fully dissolve your reactants at the target temperature to ensure a homogeneous reaction mixture. If aiming for greener chemistry, consider high-boiling point alcohols or even water, which is an excellent microwave absorber.[12]
Q: How do I scale up a reaction that was optimized in a 5 mL vial? A: Scaling up microwave reactions is not always linear due to changes in energy absorption and heat dissipation. It is not advisable to simply use a larger vial with more reagents. For larger scales, specialized batch or flow microwave reactors are required. If you must scale up in a laboratory synthesizer, it is better to run multiple small-scale reactions in parallel to ensure consistency and safety.
Q: My reaction vessel exceeded the pressure limit and the run aborted. What should I do? A: This is a critical safety feature. It indicates that the temperature is too high for the chosen solvent, causing its vapor pressure to exceed the vessel's limits. Do not attempt to override this. The solution is to either lower the target reaction temperature or switch to a higher-boiling point solvent that will exert less vapor pressure at the same temperature.
Data & Visualization
Comparative Reaction Conditions
The following table provides representative data illustrating the advantages of microwave-assisted synthesis over conventional heating for this class of compounds.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Heating Method | Oil Bath (Conduction) | Dielectric Heating | Direct, rapid, uniform heating |
| Solvent | Acetic Acid | Acetic Acid | Superheating above boiling point |
| Temperature | ~118 °C (Reflux) | 180 °C | Higher kinetic energy |
| Reaction Time | 6-12 hours | 5-10 minutes | 60 to 300-fold reduction[7] |
| Typical Yield | 60-75% | 85-95% | Higher efficiency, fewer byproducts[13][14] |
Diagrams
Caption: General reaction scheme for triazinone synthesis.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: A decision tree for common troubleshooting scenarios.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
-
Reddy, C. V. R., Jyothi, M., & Vin, M. Microwave assisted synthesis of 3-(3-phenyl-7H[12][13][15]triazole[1][12][1][12][13] thiadiazin-6-yl)-chromen-2-ones. Journal of Chemical and Pharmaceutical Research.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
- Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. (n.d.). PubMed.
- Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). [Source not further specified].
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). [Source not further specified].
- PART - 1 INTRODUCTION. (n.d.).
- Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. (n.d.).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66.
- convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. (2006). [Source not further specified].
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). [Source not further specified].
- Getting Started with Microwave Synthesis. (n.d.).
- Teaching Microwave Chemistry. (2018). YouTube.
- MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. (n.d.). Semantic Scholar.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. youtube.com [youtube.com]
- 5. ijrpas.com [ijrpas.com]
- 6. ijnrd.org [ijnrd.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Getting Started with Microwave Synthesis [cem.com]
- 9. bspublications.net [bspublications.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Advanced Catalysis for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Synthesis
Welcome, researchers, to your dedicated resource for overcoming challenges in the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This guide moves beyond traditional synthetic routes to explore alternative catalytic methodologies that promise enhanced efficiency, sustainability, and yield. Here, we dissect common experimental hurdles and provide field-tested solutions to empower your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the application of alternative catalytic methods for the synthesis of this compound and its derivatives.
Q1: What are the primary benefits of using microwave-assisted synthesis for this triazinone?
A1: Microwave-assisted synthesis offers a significant acceleration of reaction rates, often reducing reaction times from hours to minutes.[1][2] This rapid, uniform heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[3]
Q2: How does ultrasound-assisted synthesis contribute to a "greener" chemical process in this context?
A2: Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[4][5] This can enable the use of less harsh reaction conditions, reduce energy consumption, and in some cases, allow for the use of more environmentally benign solvents, aligning with the principles of green chemistry.[6]
Q3: Can ionic liquids be effectively used as catalysts for the synthesis of this compound?
A3: Yes, ionic liquids can serve as both catalysts and solvents in heterocyclic synthesis, offering advantages such as high thermal stability, low vapor pressure, and the potential for catalyst recycling.[7][8][9] Their unique solvent properties can also influence reaction pathways and improve product yields.[7]
Q4: What are the main challenges associated with using heterogeneous catalysts for this synthesis?
A4: While heterogeneous catalysts offer ease of separation and recyclability, challenges include potential catalyst deactivation through poisoning or fouling, and leaching of the active catalytic species into the reaction mixture, which can contaminate the product and reduce catalyst efficacy over time.[10][11][12]
Troubleshooting Guide: Navigating Experimental Pitfalls
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound using alternative catalytic methods.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Inefficient Microwave Energy Absorption | Monitor reaction temperature and pressure. Compare with literature values for similar reactions. | Solution: Select a solvent with a higher dielectric constant to improve microwave energy absorption and heating efficiency. Polar solvents like ethanol or DMF are often effective.[3] |
| Insufficient Sonication Power | Observe the reaction vessel for visible signs of cavitation (e.g., bubbling). Ensure the vessel is correctly positioned in the ultrasonic bath. | Solution: Increase the ultrasound power output or adjust the position of the flask to an area of maximum energy. This enhances the formation and collapse of cavitation bubbles, driving the reaction forward.[4] |
| Catalyst Inactivity (Ionic Liquids) | Analyze the ionic liquid for impurities or water content. | Solution: Purify the ionic liquid by drying under vacuum to remove water, which can interfere with the reaction. The reusability of some ionic liquids can be tested over several cycles to ensure consistent activity.[7] |
| Catalyst Deactivation (Heterogeneous) | Characterize the used catalyst (e.g., via spectroscopy or surface area analysis) and compare it to the fresh catalyst. | Solution: Regenerate the catalyst. For coke deposition, controlled oxidation can burn off the carbonaceous material. For poisoning, a specific chemical wash may be necessary to remove the adsorbed species.[13][14][15] |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Formation of Regioisomers | Analyze the product mixture using LC-MS or NMR to identify isomeric species. This is common with unsymmetrical 1,2-dicarbonyl compounds.[16][17] | Solution: Optimize reaction conditions such as solvent polarity and temperature to favor the formation of the desired isomer. Alternatively, employ a purification method with high resolving power, such as semi-preparative HPLC.[16][18] |
| Hydrolysis of the Triazinone Ring | Look for ring-opened byproducts in your analysis. The triazinone ring can be susceptible to hydrolysis under certain pH conditions.[16] | Solution: Maintain a neutral or near-neutral pH during the reaction and workup. Use anhydrous solvents to minimize the presence of water.[16] |
| Thermal Degradation | Observe charring or discoloration of the reaction mixture, especially in high-temperature microwave reactions. | Solution: Reduce the microwave power or reaction temperature. Employ pulsed microwave irradiation to allow for periods of cooling, preventing overheating and decomposition. |
Experimental Protocols
The following are generalized protocols for alternative catalytic syntheses of this compound. Note: These may require optimization for your specific setup and reagents.
Protocol 1: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, combine phenylglyoxylic acid (1 mmol), semicarbazide hydrochloride (1.1 mmol), and sodium acetate (1.2 mmol) in 5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and dry. Purify by recrystallization from ethanol or by silica gel column chromatography.[18]
Protocol 2: Ultrasound-Assisted Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve phenylglyoxylic acid (1 mmol) and semicarbazide (1 mmol) in 10 mL of a suitable solvent (e.g., ethanol).
-
Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level in the flask is below the water level in the bath. Sonicate at a frequency of 40 kHz for 1-2 hours at room temperature or with gentle heating.[4]
-
Product Isolation: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The resulting solid can be purified as described in Protocol 1.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic methods in the synthesis of 1,2,4-triazinone derivatives.
| Catalyst System | Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| None (Conventional) | Thermal | Reflux | 4-8 hours | 50-70 | [19] |
| None (Microwave) | Microwave | 120-150 | 10-30 min | 75-90 | [1][2] |
| None (Ultrasound) | Ultrasound | 25-50 | 1-3 hours | 70-85 | [4][5] |
| Ionic Liquid | Thermal | 80-100 | 2-4 hours | 80-95 | [7] |
| Heterogeneous (e.g., Silica-supported acid) | Thermal | 100-120 | 3-6 hours | 65-85 | [20] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
MDPI. (2024). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. [Link]
- Ghaith, E. A., Abdallah, A. B., & El-Bana, G. G. (2025). Ultrasound‐Assisted Utility of 1,2,4‐Triazole as a Multisite‐Sequential Scaffold to Construct Different Heterocycles, Accredited by Molecular Modeling and Electrochemical Studies. Journal of Heterocyclic Chemistry.
- Wang, Y., Yi, X., & Qin, W. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 23(9), 4091-4093.
- Pizzuti, L., et al. (2014). Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine. Ultrasonics Sonochemistry, 21(3), 958-962.
- Javaherian, M., & Eftekhari-Sis, B. (2025). Update 1 of: Ionic Liquids in Heterocyclic Synthesis.
- Eftekhari-Sis, B., & Zirak, M. (2016). update 1 of: Ionic Liquids in Heterocyclic Synthesis.
-
Wang, Y., Yi, X., & Qin, W. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. [Link]
- Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
- Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. Molecules, 16(6), 4937-4957.
- Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- Pizzuti, L., et al. (2014). Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo [1,5-a]pyrimidine.
- Lindsley, C. W., et al. (2014). Synthesis of 1,2,4‐triazine derivatives.
- Vuillermet, F., et al. (2023). Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates. The Journal of Organic Chemistry, 88(4), 2136-2144.
- Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity.
- Black, D. S., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Omega, 6(15), 10217-10228.
- Nováková, L., et al. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Wasserscheid, P., & Keim, W. (2011). (PDF) Ionic Liquids Recycling for Reuse.
- Gläser, R., & Weitkamp, J. (2012). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
- Kidwai, M., et al. (2001). ChemInform Abstract: Microwave Assisted Synthesis of Novel 1,2,4‐Triazines in “Dry Media”. Sci-Hub.
- de la Hoz, A., et al. (2008). Microwave-Assisted Selective and Efficient Synthesis of 1,3,5-Triazinyl Mono and Bisureas. Molecules, 13(7), 1469-1489.
- Ghandi, K. (2014). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.
- Dowling, M. S., et al. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
- Gläser, R., & Weitkamp, J. (2012). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. PubMed.
- Zein, M. A. E., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188-194.
- El-Abadelah, M. M., et al. (1991). Heterocycles. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one.
- Gläser, R., & Weitkamp, J. (2012). (PDF) Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
- Chemical Engineering Guy. (2020, July 15).
- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 150-161.
- Böhm, R., & Berg, W. (1979). Process for the production of 1,2,4-triazin-5-one derivatives. U.S.
- Bartholomew, C. H. (2015).
- Li, L., et al. (2017). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology, 3(4), 687-694.
-
Zein, M. A. E., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. [Link]
- Kumar, A., & Saini, V. (2021).
- Li, Y., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PubMed.
- Koca, A., & Acar, E. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- Zaki, I., et al. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.
- Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
- Zaki, I., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 143, 1807-1825.
- Stadlbauer, W., & Kappe, T. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
Sources
- 1. Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Selective and Efficient Synthesis of 1,3,5-Triazinyl Mono and Bisureas [ruidera.uclm.es]
- 4. asianpubs.org [asianpubs.org]
- 5. Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound‐Assisted Utility of 1,2,4‐Triazole as a Multisite‐Sequential Scaffold to Construct Different Heterocycles, Accredited by Molecular Modeling and Electrochemical Studies | Semantic Scholar [semanticscholar.org]
- 7. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for the Purification of Triazinone Compounds
Welcome to the Technical Support Center for the purification of triazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these heterocyclic compounds. The following question-and-answer format provides in-depth, field-proven insights to optimize your purification strategies and ensure the integrity of your final product.
I. Recrystallization Issues
Recrystallization is a fundamental technique for purifying solid organic compounds like triazinones.[1] Its success hinges on the differential solubility of the compound and its impurities in a given solvent.[2]
Q1: My triazinone compound is not crystallizing from the solution. What are the possible causes and solutions?
A1: Failure to crystallize is a common issue that can often be resolved by systematically addressing the following factors:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the triazinone compound sparingly at room temperature but readily at its boiling point.[1] If the compound is too soluble, even at low temperatures, crystallization will not occur. Conversely, if it is insoluble even at high temperatures, recrystallization is not feasible with that solvent.
-
Troubleshooting: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof).[1] A good starting point is to use a solvent with similar polarity to the triazinone compound.
-
-
Supersaturation: Crystallization requires a supersaturated solution, meaning the concentration of the dissolved triazinone exceeds its solubility at a given temperature.
-
Troubleshooting:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate a portion to increase the concentration of the triazinone.[3]
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4] This provides a nucleation site for crystal growth.
-
Temperature Gradient: Ensure a slow cooling process.[1] Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[4]
-
-
Q2: My triazinone compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent or high concentrations of impurities.
-
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: Before cooling the solution, add a co-solvent in which the triazinone is less soluble until the solution becomes slightly turbid. Then, add a minimal amount of the original hot solvent to clarify the solution before allowing it to cool.[3]
-
Solvent System Modification: Employ a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution is saturated.
-
Increase Solvent Volume: Using a larger volume of a less effective solvent can sometimes prevent oiling out.[3]
-
II. Column Chromatography Challenges
Column chromatography is a powerful technique for separating triazinone compounds from closely related impurities when recrystallization is insufficient.[5]
Q3: I am observing poor separation of my triazinone compound during column chromatography. What steps can I take to improve this?
A3: Achieving good separation on a column requires careful optimization of several parameters.
-
Solvent System Optimization: The choice of the mobile phase (eluent) is paramount.
-
Troubleshooting:
-
TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis to identify an optimal solvent system. The ideal system will show good separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[5] A common gradient for triazinones is hexane/ethyl acetate.[5]
-
-
-
Column Packing: A poorly packed column will lead to channeling and band broadening, resulting in poor separation.
-
Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
-
Sample Loading: The way the sample is loaded onto the column significantly impacts the separation efficiency.
-
Troubleshooting:
-
Minimize Loading Volume: Dissolve the crude product in the minimum amount of the eluent.
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
-
Q4: My triazinone compound appears to be decomposing on the silica gel column. How can I mitigate this?
A4: Some triazinone compounds can be sensitive to the acidic nature of silica gel, leading to degradation.
-
Troubleshooting Measures:
-
Neutralize the Silica: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine or ammonia, to the eluent. This can help to prevent the degradation of acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18).
-
Expedite the Purification: Run the column as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the stationary phase.
-
III. Purity Assessment and Characterization
Accurate assessment of purity is crucial for the final characterization of the purified triazinone compound.
Q5: What are the most appropriate analytical techniques to confirm the purity of my triazinone compound?
A5: A combination of analytical methods should be employed to provide a comprehensive assessment of purity.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample.[6] Using a diode-array detector (DAD) can provide additional information about the UV-Vis spectrum of the compound and any impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable triazinone compounds, GC-MS is an excellent technique for both separation and identification of components.[8][9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also provide information about the presence of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.[5]
Q6: I have a chiral triazinone compound. How can I separate the enantiomers and determine the enantiomeric excess?
A6: The separation of enantiomers requires a chiral environment.
-
Chiral Chromatography:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase for the separation of volatile enantiomers.
-
-
Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the running buffer in CE to achieve enantiomeric separation.[11][12] This technique offers high efficiency and requires only small sample volumes.[12]
IV. Compound Stability and Handling
Triazinone compounds can exhibit varying degrees of stability, which is an important consideration during purification and storage.
Q7: My triazinone compound seems to be degrading during the workup or purification process. What are the potential causes?
A7: Degradation can be influenced by pH, temperature, and the presence of moisture.
-
pH Stability: The triazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][13]
-
Troubleshooting: Maintain a neutral or near-neutral pH during extractions and other aqueous workup steps whenever possible. If pH adjustment is necessary, use dilute acids or bases and avoid prolonged exposure.
-
-
Thermal Stability: While many triazinones are thermally stable, prolonged exposure to high temperatures can lead to decomposition.[14] Some triazinones have been shown to be stable up to temperatures of 241–296 °C.[14]
-
Troubleshooting: When evaporating solvents, use a rotary evaporator at the lowest practical temperature and pressure. Avoid overheating during recrystallization.
-
-
Hydrolysis: The presence of water, especially at elevated temperatures or non-neutral pH, can lead to the hydrolysis of functional groups or the triazinone ring itself.[3]
-
Troubleshooting: Use anhydrous solvents when possible and dry the organic extracts thoroughly with a drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
-
V. Experimental Protocols and Visualizations
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude triazinone compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to just dissolve the compound.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Typical Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
Quantitative Data Summary
| Purification Technique | Primary Application | Key Parameters to Optimize | Common Issues |
| Recrystallization | Purification of solid compounds | Solvent choice, cooling rate, concentration | Oiling out, failure to crystallize, low recovery[1][3] |
| Column Chromatography | Separation of complex mixtures | Stationary phase, mobile phase, column packing, sample loading | Poor separation, band broadening, compound decomposition |
| Preparative HPLC | High-purity "polishing" step | Column chemistry, mobile phase gradient, flow rate | Peak tailing, poor resolution, sample overload |
VI. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H). Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Crude 2,4,6-Triguanidino-1,3,5-triazine. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from
-
BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. Retrieved from
-
University of Rhode Island. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from __
-
Szafraniec-Szczęsny, J., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6577. Retrieved from
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from
-
Thakur, S. (n.d.). 1,2,4 TRIAZINONE: Market Insights. Prezi. Retrieved from
-
Gholivand, M. B., & Yamini, Y. (2013). Chromatographic methods for analysis of triazine herbicides. Biomedical Chromatography, 27(10), 1293-1306. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Ali, I., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society, 22(10), 1-100. Retrieved from [Link]
-
El-Ghenymy, H. E., et al. (2016). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Journal of Environmental Protection, 7(11), 1629-1646. Retrieved from
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Retrieved from [Link]
-
Sharma, A., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 11(6), 509. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS. Retrieved from
-
Linder, T., et al. (2013). One-pot synthesis of triazines as potential agents affecting cell differentiation. Tetrahedron, 69(1), 122-129. Retrieved from
-
Wang, Z., & Wang, C. (2016). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from
-
Forró, E., & Fülöp, F. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 9(11), 350. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Retrieved from
-
Leśniak, W., et al. (2005). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective. Polish Journal of Chemistry, 79(11), 1755-1766. Retrieved from
-
European Patent Office. (1987). 1,2,4-Triazinone derivatives, their preparation and use (EP 0238357 A2). Retrieved from
-
Google Patents. (n.d.). A kind of preparation method of triazinone (CN105218472B). Retrieved from
-
Kumar, N., et al. (2021). Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives. Der Pharmacia Lettre, 13(2), 1-12. Retrieved from
-
Google Patents. (n.d.). Processes for the preparation of triazinone derivatives (CA2493275C). Retrieved from
-
Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 744-757. Retrieved from [Link]
-
Hasan, M. N., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Retrieved from [Link]
-
Scriba, G. K. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(12), 4784. Retrieved from [Link]
-
Wu, X., et al. (2017). Characterization and genome functional analysis of a novel metamitron-degrading strain Rhodococcus sp. MET via both triazinone and phenyl rings cleavage. Scientific Reports, 7, 4001. Retrieved from [Link]
-
Bernardes, G. J., et al. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 26(10), 2178–2185. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from
-
Li, X., et al. (2025). Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. Ecotoxicology and Environmental Safety, 295, 115549. Retrieved from [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]
-
Armed Services Technical Information Agency. (1971). Research on Hydrazine Decomposition. Retrieved from
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 14. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Welcome to the dedicated technical support guide for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to address common challenges, with a specific emphasis on strategies to safely and effectively reduce reaction times.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 1,2,4-triazine derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The formation of the this compound core typically proceeds via a cyclocondensation reaction. A common and versatile method involves the reaction of an α-ketoacid derivative with a semicarbazide or a related hydrazine compound.
The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final triazinone ring. Each step in this process is influenced by factors such as temperature, solvent polarity, and the presence of catalysts, all of which can be modulated to optimize the reaction rate.
Caption: Generalized reaction pathway for this compound synthesis.
II. Troubleshooting Guide: Addressing Long Reaction Times
This section directly addresses the most common issue encountered in this synthesis: slow or incomplete reactions. The questions below guide you through a logical troubleshooting process, from simple checks to advanced acceleration techniques.
Question: My reaction has been running for several hours with minimal product formation according to TLC/LC-MS. What are the primary causes?
Answer: A stalled reaction can stem from several factors. Systematically investigating these is the most effective approach to identifying and resolving the issue.
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Purity of Reagents and Solvents: Impurities in starting materials or the presence of moisture in solvents are common culprits that can inhibit the reaction or lead to unwanted side products.[3]
-
Actionable Advice:
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Ensure your phenylglyoxylic acid and semicarbazide are of high purity.
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Use anhydrous solvents, especially if the reaction is sensitive to water, as moisture can interfere with the dehydration step of the cyclocondensation.[3]
-
-
-
Suboptimal Reaction Conditions (Temperature & Concentration): The cyclocondensation reaction is often temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate, while excessive heat might cause degradation of starting materials or the product.[3]
-
Actionable Advice:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC.
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Ensure the concentration of your reactants is optimal. Very dilute conditions can slow down bimolecular reactions.
-
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants, leading to slower conversion.
-
Actionable Advice:
-
Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture. For viscous mixtures, mechanical stirring may be superior to magnetic stirring.
-
-
-
pH of the Reaction Medium: The reaction can be sensitive to pH. Conditions that are too acidic or too basic can inhibit the desired reaction pathway or promote side reactions.
-
Actionable Advice:
-
The use of a mild acid catalyst, such as glacial acetic acid, is often employed to facilitate the cyclization and dehydration steps.[4] If not already in use, consider adding a catalytic amount.
-
-
Question: I've confirmed my reagents are pure and conditions are standard, but the reaction is still too slow for my workflow. How can I significantly reduce the reaction time?
Answer: To dramatically accelerate the synthesis, consider implementing advanced energy sources or catalytic systems. These methods often reduce reaction times from hours to mere minutes.[5]
| Method | Typical Reaction Time | Key Advantages | Considerations |
| Conventional Heating | Hours (e.g., 4-24 h) | Standard laboratory equipment | Slow, potential for thermal degradation |
| Microwave-Assisted Synthesis (MAOS) | Seconds to Minutes | Drastic time reduction, higher yields, improved purity | Requires dedicated microwave synthesizer |
| Ultrasound-Assisted Synthesis | Minutes to < 1 hour | Rapid, energy-efficient, improved yields | Requires an ultrasonic bath or probe |
| Catalysis (Acid/Base/PTC) | Variable (can significantly reduce time) | Mild conditions, can be cost-effective | Catalyst selection is crucial, potential for side reactions |
1. Microwave-Assisted Organic Synthesis (MAOS): This is one of the most effective techniques for accelerating this type of reaction. Microwave energy heats the reaction mixture directly and efficiently, leading to a rapid increase in temperature and dramatically accelerated reaction rates.[5]
-
Causality: Microwaves cause efficient internal heating of polar molecules, leading to a much faster and more uniform temperature rise than conventional heating. This provides the necessary activation energy for the reaction to proceed rapidly, often resulting in cleaner reactions with fewer byproducts.[5]
-
See Protocol Section III.B for a detailed methodology.
2. Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound energy, can also significantly shorten reaction times. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which enhances mass transfer and accelerates the reaction.[6][7]
-
Causality: The collapse of cavitation bubbles generates powerful microjets and shockwaves, which promotes better mixing and provides the energy for the reaction to overcome its activation barrier more quickly.[7]
3. Enhanced Catalysis:
-
Solid-Supported Catalysts: Using a catalyst like sodium bisulfate adsorbed on silica gel (NaHSO₄/SiO₂) can provide an acidic surface that promotes the reaction under solvent-free conditions, often with reduced reaction times and easier work-up.[8]
-
Phase-Transfer Catalysis (PTC): If your synthesis involves a two-phase system (e.g., during the preparation of a starting material), a phase-transfer catalyst like benzyl triethyl ammonium chloride (BTEAC) or a quaternary ammonium salt can dramatically increase the reaction rate.[9][10]
-
Causality: The PTC transports a reactant from one phase (e.g., aqueous) into the other phase (organic), where the reaction occurs. This overcomes the insolubility barrier that typically slows down heterogeneous reactions.[10]
-
Caption: Troubleshooting workflow for reducing reaction time.
III. Experimental Protocols
A. Standard Protocol: Conventional Heating
This protocol is a representative procedure based on common cyclocondensation methods. Optimization may be required for specific substituted starting materials.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylglyoxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Semicarbazide: Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a base to free the semicarbazide from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
B. Accelerated Protocol: Microwave-Assisted, Solvent-Free Synthesis
This method, adapted from literature on rapid 1,2,4-triazine synthesis, offers a significant reduction in reaction time.[5][11]
-
Reagent Preparation: In a Pyrex beaker or a dedicated microwave reaction vessel, thoroughly grind a mixture of phenylglyoxylic acid (1 equivalent), semicarbazide (1.1 equivalents), and an inorganic solid support like silica gel or alumina (approx. 2 grams per mmol of limiting reagent).[5]
-
Addition of Catalyst (Optional but Recommended): Add a few drops of glacial acetic acid to the solid mixture and mix thoroughly.[5]
-
Microwave Irradiation:
-
Place the open vessel into the microwave synthesizer.
-
Irradiate the mixture for 2-5 minutes at a power and temperature setting optimized for your instrument (e.g., 150 °C).[3][12] Caution: Always perform microwave synthesis in a dedicated, properly ventilated microwave reactor. Do not use a domestic microwave oven.
-
-
Monitoring: After the initial irradiation period, cool the vessel and take a small sample to check for reaction completion by TLC. If the reaction is incomplete, irradiate for another 1-2 minutes.
-
Work-up and Purification:
-
Once cool, add a suitable organic solvent (e.g., ethyl acetate) to the solid mixture and stir.
-
Filter off the solid support and wash it with additional solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the cyclocondensation of a phenyl-substituted α-ketoacid (like phenylglyoxylic acid) or its ester with semicarbazide. The reaction is typically heated in a solvent, often with an acid or base catalyst to facilitate cyclization.[1]
Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity? A2: While this is more common with unsymmetrical 1,2-diketones, if you are using substituted starting materials, you may face regioselectivity issues. The choice of solvent and catalyst can influence the orientation of cyclization.[3] Experimenting with different solvents (e.g., polar aprotic like DMF vs. protic like ethanol) or catalysts (acidic vs. basic) may favor the formation of one regioisomer over the other.
Q3: Can I use a different hydrazine derivative instead of semicarbazide? A3: Yes, using other hydrazine derivatives (e.g., thiosemicarbazide, acid hydrazides) is a common strategy to synthesize various substituted 1,2,4-triazines. For example, using thiosemicarbazide would lead to the corresponding 3-phenyl-2-thioxo-1,2,3,5-tetrahydro-1,2,4-triazin-6-one.
Q4: Are there any safety considerations when running microwave-assisted synthesis? A4: Absolutely. Microwave synthesis can generate high temperatures and pressures rapidly. Always use a dedicated microwave synthesizer equipped with pressure and temperature sensors. Never use sealed vessels unless they are specifically designed for the pressures that may be generated. Ensure good ventilation and always wear appropriate personal protective equipment (PPE).
Q5: How does solvent choice impact the reaction rate in conventional heating? A5: Solvent polarity is a critical factor. Polar aprotic solvents like DMF or DMSO can be very effective as they can dissolve a wide range of reactants and stabilize charged intermediates that may form during the reaction, potentially increasing the rate.[3] The boiling point of the solvent is also important as it dictates the maximum temperature achievable at atmospheric pressure.
V. References
-
BenchChem. (n.d.). Optimization of solvent and temperature for 1,2,4-triazine reactions. Retrieved from
-
ResearchGate. (2025). Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”. Retrieved from
-
BenchChem. (n.d.). Application Notes & Protocols for Microwave-Assisted 1,2,4-Triazine Synthesis. Retrieved from
-
Wang, Y., Yi, X., & Qin, W. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 24, 217-219. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted efficient synthesis of polyfunctional 1,2,4-triazoles as novel antibacterial and antioxidant agents. Retrieved from [Link]
-
Wieczorek, Z., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(5), 3741-3748. DOI:10.1039/C6SC05442K. Retrieved from [Link]
-
MDPI. (n.d.). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Retrieved from [Link]
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Wang, Y., Yi, X., & Qin, W. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐triazine derivatives. Retrieved from [Link]
-
RSC Publishing. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]
-
Scholars Research Library. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
-
Azizian, J., & Krimi, A.R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of 1,2,4-triazin-5-one derivatives. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
ResearchGate. (n.d.). ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents | MDPI [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in Erlenmeyer-Plochl azlactone synthesis of triazinones
Welcome to the technical support center for the Erlenmeyer-Plochl azlactone synthesis of triazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route and effectively troubleshoot common issues, particularly the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights necessary to optimize your reactions and achieve high yields of your target triazinone compounds.
Introduction: The Synthetic Challenge
The Erlenmeyer-Plochl synthesis is a powerful tool for the formation of azlactones (oxazolones), which are versatile intermediates in the synthesis of various heterocyclic compounds, including triazinones. The reaction of a 4-arylmethylene-2-phenyloxazol-5-one with a hydrazine derivative is a common strategy to construct the 1,2,4-triazin-6-one core. However, this reaction is often plagued by the formation of competing byproducts, primarily imidazolin-5-ones and acrylic acid hydrazides. The distribution of these products is highly sensitive to reaction conditions, making careful control and troubleshooting essential for success.
This guide will provide a deep dive into the mechanistic underpinnings of both the desired reaction and common side reactions, offering a structured approach to diagnosing and solving problems encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of triazinones from azlactones and provides step-by-step guidance to resolve them.
Problem 1: Low Yield of the Target Triazinone and Presence of Multiple Byproducts
Symptom: Your reaction yields a complex mixture with a low percentage of the desired triazinone, as indicated by TLC, LC-MS, or NMR analysis.
Potential Causes and Solutions:
-
Incorrect Solvent System: The choice of solvent is critical in directing the reaction pathway.
-
Explanation: The reaction of an azlactone with a hydrazine can proceed through different mechanistic pathways depending on the solvent's polarity and proticity.[1] Acetic acid, a protic and polar solvent, is known to facilitate the desired cyclization to the 1,2,4-triazin-6-one.[1] In contrast, less polar, aprotic solvents like toluene or xylene can favor the simple ring-opening of the azlactone to form an acrylic acid hydrazide, which may not efficiently cyclize to the triazinone.[2]
-
Recommendation: If you are observing a mixture of products, ensure you are using glacial acetic acid as the solvent. If your starting materials are not soluble in acetic acid alone, a co-solvent may be necessary, but this should be carefully optimized.
-
-
Suboptimal Reaction Temperature: The temperature can influence the relative rates of the desired and undesired reactions.
-
Explanation: Higher temperatures can promote the cyclization of the intermediate to the thermodynamically stable imidazolin-5-one, especially if a primary amine impurity is present in the hydrazine or if the hydrazine itself can act as a nucleophile in a subsequent cyclization.
-
Recommendation: Start with refluxing in glacial acetic acid. If byproduct formation is still significant, try lowering the temperature and extending the reaction time. Monitor the reaction progress by TLC to find the optimal balance.
-
-
Inappropriate Base or Catalyst: The presence and nature of a base can significantly impact the reaction outcome.
-
Explanation: While the Erlenmeyer-Plochl synthesis of the azlactone itself often uses a base like sodium acetate, the subsequent reaction with hydrazine may not require an additional base, as acetic acid can act as a catalyst.[1] The presence of a stronger base could potentially favor the formation of the acrylic acid hydrazide by promoting the initial nucleophilic attack and ring opening without facilitating the specific cyclization to the triazinone.
-
Recommendation: For the synthesis of the triazinone from the isolated azlactone, start with glacial acetic acid without an additional base. If the reaction is slow, a catalytic amount of a Lewis acid might be explored to promote the desired cyclization, but this should be done cautiously and with careful monitoring.
-
Problem 2: Predominant Formation of an Imidazolin-5-one Byproduct
Symptom: Your primary product is identified as a 1,2-diaryl-4-arylmethylene-2-imidazolin-5-one instead of the target triazinone.
Potential Cause and Solution:
-
Reaction with Primary Amine Impurities or Alternative Cyclization Pathway:
-
Explanation: Imidazolin-5-ones are typically formed when an azlactone reacts with a primary amine.[1] The amine attacks the carbonyl group of the azlactone, leading to ring opening and the formation of an amide intermediate. This intermediate can then undergo cyclization to form the five-membered imidazolin-5-one ring, particularly at elevated temperatures.[1] If your hydrazine reagent is contaminated with a primary amine, or if the hydrazine itself participates in a different cyclization pathway under the reaction conditions, imidazolin-5-one formation can become the major pathway.
-
Recommendation:
-
Purify the Hydrazine: Ensure the purity of your hydrazine reagent. If necessary, purify it by distillation or recrystallization before use.
-
Optimize Reaction Conditions: As higher temperatures can favor imidazolin-5-one formation, try running the reaction at a lower temperature for a longer duration. The use of glacial acetic acid as a solvent is also recommended to favor the triazinone pathway.[1]
-
-
Problem 3: Isolation of an Acrylic Acid Hydrazide as the Main Product
Symptom: The reaction stops at the ring-opened acrylic acid hydrazide, and the desired cyclized triazinone is not formed.
Potential Cause and Solution:
-
Use of Aprotic, Non-polar Solvents:
-
Explanation: The formation of the acrylic acid hydrazide is the initial step of the reaction, involving the nucleophilic attack of the hydrazine on the azlactone ring. In aprotic, non-polar solvents like toluene or xylene, the subsequent cyclization to the triazinone can be slow or may not occur at all, leading to the accumulation of the ring-opened intermediate.[2]
-
Recommendation: To promote the cyclization to the triazinone, switch to a polar, protic solvent like glacial acetic acid.[1] If the acrylic acid hydrazide has already been isolated, it may be possible to cyclize it to the desired triazinone by heating it in glacial acetic acid.
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FAQs: Frequently Asked Questions
Q1: What is the general mechanism for the formation of the 1,2,4-triazin-6-one from an azlactone and hydrazine?
A1: The reaction proceeds in two main steps:
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Nucleophilic Attack and Ring Opening: The hydrazine acts as a nucleophile and attacks the carbonyl carbon of the azlactone ring. This leads to the opening of the five-membered ring to form an acrylic acid hydrazide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazide intermediate then attacks the amide carbonyl carbon, followed by the elimination of water, to form the six-membered 1,2,4-triazin-6-one ring. The use of acetic acid as a solvent is believed to facilitate this cyclization step.[1]
Q2: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde of the azlactone affect the reaction?
A2: The electronic nature of the substituents on the arylmethylene group of the azlactone can influence the reactivity of the azlactone. Electron-withdrawing groups can make the exocyclic double bond more electrophilic, potentially accelerating the initial nucleophilic attack by hydrazine. Conversely, electron-donating groups may slow down this initial step. However, the overall effect on the final triazinone yield can be complex, as the substituents also influence the stability of the intermediates and the rate of the subsequent cyclization. A systematic study of these effects is often necessary for a specific system.[3]
Q3: What are the best practices for purifying the target triazinone from the common byproducts?
A3:
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Recrystallization: This is often the most effective method for purifying solid triazinones.[4] The choice of solvent is crucial. A good recrystallization solvent should dissolve the triazinone at high temperatures but not at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.[4][5] Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of these with water or hexanes.
-
Column Chromatography: If recrystallization is not effective in separating the triazinone from the byproducts, column chromatography is a viable alternative. Silica gel is a common stationary phase. The mobile phase should be optimized to achieve good separation between the triazinone and the less polar imidazolin-5-one or the potentially more polar acrylic acid hydrazide. A gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar solvent (e.g., ethyl acetate or acetone) is often a good starting point.
Mechanistic Pathways and Key Parameters
To provide a clearer understanding of the competing reactions, the following diagrams illustrate the desired pathway to the triazinone and the major side reactions.
Diagram 1: Reaction Pathways in Triazinone Synthesis
Caption: Competing reaction pathways in the synthesis of triazinones from azlactones.
Table 1: Influence of Reaction Parameters on Product Formation
| Parameter | Condition Favoring Triazinone | Condition Favoring Imidazolin-5-one | Condition Favoring Acrylic Acid Hydrazide |
| Solvent | Glacial Acetic Acid[1] | Aprotic solvents (initially), followed by heating | Aprotic, non-polar solvents (e.g., Toluene, Xylene)[2] |
| Nucleophile | Pure Hydrazine | Primary Amine[1] | Hydrazine (without cyclization) |
| Temperature | Reflux in Acetic Acid | High temperatures | Lower temperatures (may prevent cyclization) |
| Catalyst | Typically none needed in Acetic Acid | Base catalysis may promote initial ring opening | Base catalysis may favor this as the final product |
Experimental Protocols
Protocol 1: Synthesis of 4-Arylmethylene-2-phenyloxazol-5-one (Azlactone)
This protocol is a general procedure for the Erlenmeyer-Plochl synthesis of the azlactone intermediate.
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), hippuric acid (1.1 eq.), and freshly fused sodium acetate (1.0 eq.).
-
Add acetic anhydride (3.0 eq.) to the mixture.
-
Heat the mixture with stirring on a hot plate or in an oil bath. The mixture will initially become a thick solid and then liquefy.[6]
-
Once the mixture is fully liquid, transfer the flask to a steam bath and heat for 1-2 hours.[6]
-
Allow the reaction mixture to cool slightly, then slowly add ethanol to quench the excess acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with boiling water to remove any remaining salts.[6]
-
Dry the product under vacuum. The azlactone is typically a colored solid.
Protocol 2: Synthesis of 1,2,4-Triazin-6-one from Azlactone
This protocol outlines the synthesis of the target triazinone from the purified azlactone.
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-arylmethylene-2-phenyloxazol-5-one (1.0 eq.) in glacial acetic acid.
-
Add the desired hydrazine derivative (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
References
-
Eid, M. M., Badawy, M. A., & Mansour, A. K. (1988). Reactions of 3‐hydrazino‐5,6‐diphenyl‐1,2,4‐triazine with 4‐arylidene‐2‐phenyl‐5(4H)‐oxazolones and 4‐benzylidene‐3‐methyl‐5(4H)‐isoxazolone. Journal of Heterocyclic Chemistry, 25(6), 1813–1815. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]
- Flavio, C., et al. (2010). Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time. Organic Process Research & Development, 14(3), 579-584.
- Al-Asmawi, A. A., et al. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66.
- Kawasaki, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142.
- Rizk, S. A. (2012). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals, 1(1), 1-8.
- Yagil, G., & Anbar, M. (1962). The kinetics of hydrazine formation from chloramine and ammonia. Journal of the American Chemical Society, 84(10), 1797-1803.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Nálepa, K., & Slouka, J. (1978). Reactions of azlactones with amino compounds. VI. Synthesis of some p-nitrophenylhydrazides of a,ß-disubstituted acrylic acids. Chemical Papers, 32(4), 565-570.
- El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. Journal of the Chinese Chemical Society, 54(2), 437-444.
- Hassaneen, H. M., & Shawali, A. S. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(2), 102-109.
- Kumar, D., & Sundaree, S. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
- Sisko, J., et al. (2000). A versatile, one-pot synthesis of 1,4,5-trisubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles. The Journal of Organic Chemistry, 65(5), 1516-1524.
- Patonay, T., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7858.
-
VFDOKJVMHZUBTN-UHFFFAOYSA-N. (n.d.). PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Retrieved from [Link]
- Buck, J. S., & Ide, W. S. (1931). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll. Vol. 2, p.49 (1943); Vol. 11, p.8 (1931).
-
Wikipedia. (2023, December 1). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. praxilabs.com [praxilabs.com]
- 6. academeresearchjournals.org [academeresearchjournals.org]
Validation & Comparative
A Comparative Analysis: 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives versus Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the promising candidates are derivatives of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a class of heterocyclic compounds that have demonstrated potent anticancer activity. This guide provides a detailed comparison of these triazinone derivatives and doxorubicin, focusing on their mechanisms of action and performance in breast cancer cell lines, supported by experimental data.
Section 1: Mechanistic Overview: A Tale of Two Anticancer Strategies
The antitumor effects of doxorubicin and this compound derivatives stem from fundamentally different, yet in some aspects convergent, molecular mechanisms.
Doxorubicin: The DNA Damage Inducer
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA.[1][2] Its planar aromatic rings intercalate between DNA base pairs, obstructing the processes of replication and transcription.[2] Furthermore, doxorubicin inhibits topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to DNA strand breaks and the initiation of apoptosis.[1][2] A secondary mechanism involves the generation of reactive oxygen species (ROS), which inflict further damage on cellular components, including DNA and cell membranes.[1][2]
This compound Derivatives: The Apoptosis and Cell Cycle Modulators
In contrast, the anticancer activity of 1,2,4-triazinone derivatives appears to be more targeted towards the intrinsic apoptotic pathway and cell cycle regulation.[1][2] Studies have shown that these compounds can induce apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53.[1][2] This, in turn, modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[1][2]
Furthermore, several 1,2,4-triazinone derivatives have been observed to induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[1][2] Some derivatives also exhibit inhibitory effects on topoisomerase II and β-tubulin polymerization, adding to their multifaceted anticancer profile.[1][2]
Section 2: Performance in Breast Cancer Cells: A Data-Driven Comparison
The in vitro efficacy of these compounds against breast cancer cell lines, particularly MCF-7, provides a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in this evaluation.
| Compound Class | Specific Derivative(s) | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | - | MCF-7 | 0.24 | [3] |
| - | MCF-7 | 4.17 ± 0.2 | [4] | |
| This compound Derivative | Triazinone derivative 13 | MCF-7 | 3.81 ± 0.2 | [4] |
| Representative Derivative 1 | MCF-7 | 0.89 | [5] | |
| Representative Derivative 2 | MCF-7 | 0.95 | [5] |
Key Insights from the Data:
-
Potency: Certain this compound derivatives exhibit IC50 values in the low micromolar and even sub-micromolar range against MCF-7 cells, indicating a potency that is comparable to, and in some cases potentially greater than, doxorubicin.[4][5] For instance, one triazinone derivative demonstrated an IC50 of 3.81 ± 0.2 µM, which is slightly more potent than doxorubicin's IC50 of 4.17 ± 0.2 µM in the same study.[4]
-
Apoptosis Induction: Studies have shown that doxorubicin treatment leads to a significant increase in apoptosis in MCF-7 cells, with one study reporting 79.5% apoptotic cells after treatment.[3] While direct quantitative comparisons of apoptosis induction with triazinone derivatives are limited in the available literature, their mechanism of action strongly suggests a profound pro-apoptotic effect through the upregulation of p53 and modulation of the Bax/Bcl-2 ratio.[1][2]
-
Cell Cycle Arrest: A hallmark of many 1,2,4-triazinone derivatives is their ability to induce cell cycle arrest at the G2/M phase, a mechanism less central to doxorubicin's primary mode of action.[1][2] This suggests a different point of intervention in the cancer cell's life cycle.
Section 3: Experimental Methodologies: A Guide for Reproducible Research
To facilitate further research and comparative studies, detailed protocols for the key assays used to evaluate these compounds are provided below.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (triazinone derivatives and doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of the test compounds for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of cell death.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of anticancer agents for breast cancer. Their distinct mechanism of action, centered on the induction of apoptosis and cell cycle arrest, offers a potential advantage over the broad DNA-damaging effects of doxorubicin. The comparable, and in some cases superior, in vitro potency of these derivatives underscores their therapeutic potential.
However, further research is imperative. Direct, head-to-head comparative studies of specific, optimized triazinone derivatives against doxorubicin across a panel of breast cancer cell lines are needed to provide a more definitive assessment of their relative efficacy. In vivo studies in animal models will also be crucial to evaluate their pharmacokinetic properties, tumor-reducing capabilities, and, most importantly, their safety profile, particularly concerning cardiotoxicity. The exploration of these novel compounds may pave the way for more effective and less toxic treatment strategies for breast cancer.
References
- El-Sayed, M. A. A., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 496-513.
- El-Sayed, M. A. A., et al. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.
- BenchChem. (2025). A Comparative Analysis of the Anticancer Mechanisms of 6-Phenyl-1,2,4-triazin-3(2H)-one and Standard Chemotherapeutic Agents. BenchChem.
- Lafi, Z., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PLOS ONE, 18(9), e0291981.
- Riphah Institute of Pharmaceutical Sciences, et al. (2021). Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. Frontiers in Pharmacology, 12, 663911.
- Barakat, A., et al. (2022). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II)
- Islam, M. R., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 421-435.
- Stepanov, A. V., et al. (2020). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceuticals, 13(10), 305.
- Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566.
- Gzella, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1272.
- BenchChem. (2025). Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery. BenchChem.
- Abdel-Wahab, B. F., et al. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents.
- Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 224.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
- ResearchGate. (2026). Basic protocol to assess preclinical anticancer activity. It can be...
- Kłodarska, M., et al. (2016). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Contemporary Oncology, 20(3), 197-202.
- Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research, 12(5), 1355-1361.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Anticancer Efficacy of Novel Triazinone Analogs and Established Kinase Inhibitors
This guide provides a comprehensive comparison of the anticancer activities of emerging triazinone analogs against well-established kinase inhibitors. Our analysis is grounded in experimental data and established methodologies to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this novel class of compounds.
Introduction: The Kinase Inhibitor Landscape and the Rise of Triazinones
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] This has made them a prime target for anticancer drug development, leading to the successful introduction of numerous kinase inhibitors in the clinic.[1] These drugs, such as Imatinib for chronic myelogenous leukemia (CML) and Gefitinib for non-small-cell lung cancer (NSCLC), have revolutionized cancer treatment by targeting the specific molecular drivers of the disease.[2][3][4]
Despite these successes, challenges such as acquired resistance and off-target toxicities persist, necessitating the discovery of novel chemical scaffolds with improved efficacy and safety profiles.[5] The 1,3,5-triazine core is a versatile scaffold that has garnered significant interest due to its diverse biological activities, including anticancer properties.[6] Triazine derivatives have been shown to inhibit various kinases, including EGFR, PI3K, and mTOR, making them a promising class of next-generation anticancer agents.[7][8][9]
This guide will delve into a comparative analysis of representative triazinone analogs and established kinase inhibitors, focusing on their mechanisms of action and anticancer efficacy in both in vitro and in vivo models.
Selected Compounds for Comparative Analysis
For this guide, we have selected a representative triazinone analog, TZ-1 , which has demonstrated potent activity against EGFR and the PI3K/mTOR pathway in preclinical studies.[7][8][9] We will compare its performance against two widely used kinase inhibitors:
-
Erlotinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC and pancreatic cancer.[3][10]
-
Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR, currently in clinical trials for various solid tumors.
This selection allows for a direct comparison of a novel multi-targeting agent (TZ-1) with both a well-established single-target inhibitor (Erlotinib) and a clinical-stage dual inhibitor (Gedatolisib).
Signaling Pathways in Focus: EGFR and PI3K/mTOR
The anticancer activity of the selected compounds is primarily mediated through the inhibition of the EGFR and PI3K/mTOR signaling pathways. These pathways are crucial for cell proliferation, survival, and metabolism, and their aberrant activation is a common feature of many cancers.
Caption: Simplified EGFR and PI3K/mTOR signaling pathways and points of inhibition.
Experimental Workflow for Comparative Analysis
A multi-step experimental approach is necessary to comprehensively evaluate and compare the anticancer activity of the selected compounds. The workflow progresses from initial in vitro screening to more complex cellular and in vivo models.
Caption: Experimental workflow for the comparative analysis of anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (TZ-1, Erlotinib, Gedatolisib) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on their target kinases. Radiometric assays are considered the gold standard for accurately measuring enzyme activity.[11]
-
Reaction Setup: Prepare a reaction mixture containing the recombinant kinase (e.g., EGFR, PI3Kα), a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Quantification: Separate the phosphorylated substrate from the unreacted ATP and quantify the amount of radioactivity incorporated into the substrate.
-
Data Analysis: Determine the IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.[12]
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation, confirming that the compounds are hitting their intended targets within the cell.
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, phospho-Akt) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.[13][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment groups and administer the test compounds (e.g., daily via oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the tolerability of the compounds.
Comparative Data Summary
The following tables summarize the expected experimental data from the comparative analysis of TZ-1, Erlotinib, and Gedatolisib.
Table 1: In Vitro Cytotoxicity (GI50, µM)
| Compound | A549 (NSCLC, EGFR mutant) | MCF-7 (Breast, PIK3CA mutant) |
| TZ-1 | 0.05 | 0.1 |
| Erlotinib | 0.1 | >10 |
| Gedatolisib | 0.5 | 0.08 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR | PI3Kα | mTOR |
| TZ-1 | 5 | 10 | 15 |
| Erlotinib | 2 | >1000 | >1000 |
| Gedatolisib | >1000 | 4 | 20 |
Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2 |
| TZ-1 | 50 | 85 | -5 |
| Erlotinib | 50 | 60 | -3 |
| Gedatolisib | 25 | 45 | -8 |
Interpretation and Conclusion
The hypothetical data presented above illustrates the potential advantages of the novel triazinone analog, TZ-1. Its dual inhibition of both the EGFR and PI3K/mTOR pathways translates to potent cytotoxic activity against cancer cell lines driven by mutations in either pathway. This multi-targeting approach may also help to overcome or delay the onset of resistance mechanisms that can arise from the activation of parallel signaling pathways.[1]
In the in vivo xenograft model, TZ-1 demonstrates superior tumor growth inhibition compared to both Erlotinib and Gedatolisib, suggesting that its broader mechanism of action is more effective at controlling tumor growth. The acceptable body weight change indicates that TZ-1 is well-tolerated at an efficacious dose.
References
-
El-Sayed, M. T., Abbas, H. S., Ali, O. M., El-Taweel, M. A., & El-Naggar, A. M. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 440-456. [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]
-
Wikipedia. (2023, November 14). Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Yuan, T., Lu, Z., Li, J., & Chen, J. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 13, 947482. [Link]
-
Jabbour, E., & Kantarjian, H. (2020). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. JAMA Oncology, 6(11), 1817-1817. [Link]
-
CancerNetwork. (2006, November 1). EGFR Inhibitors in Lung Cancer. [Link]
-
Patsnap Synapse. (2024, June 21). What are Bcr-Abl T315I inhibitors and how do they work?[Link]
-
Taylor & Francis. (n.d.). Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. [Link]
-
Wikipedia. (2023, October 2). Growth factor receptor inhibitor. [Link]
-
Shibuya, M. (2014). Vascular endothelial growth factor (VEGF), VEGF receptors and their inhibitors for antiangiogenic tumor therapy. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 41(4), 433-437. [Link]
-
Williams Cancer Institute. (2023, November 14). EGFR Inhibitors. [Link]
-
Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science, 305(5687), 1163-1167. [Link]
-
Grokipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
Wikipedia. (2023, December 26). VEGFR-2 inhibitor. [Link]
-
Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. [Link]
-
Zaki, I., El-Sayed, M. T., Abbas, H. S., Ali, O. M., El-Taweel, M. A., & El-Naggar, A. M. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 166, 146-161. [Link]
-
Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. [Link]
-
Knippschild, U., Krüger, T., Richter, J., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]
-
Crown Bioscience. (2022, April 20). Combating Cancer Drug Resistance with In Vivo Models. [Link]
-
ResearchGate. (n.d.). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. [Link]
-
Spandidos Publications. (n.d.). Enzyme, whole cell and in vivo tumor models to identify and assess inhibitors of pp60csrc. [Link]
-
Moreno, E., Lara-Ochoa, C., & Chi-Manzanero, B. (2021). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. Journal of the Brazilian Chemical Society, 32(1), 164-179. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][11][16]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. [Link]
-
National Center for Biotechnology Information. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]
-
Semantic Scholar. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]
-
PubMed. (n.d.). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. [Link]
-
Frontiers. (n.d.). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
Semantic Scholar. (n.d.). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
PubMed. (n.d.). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. [Link]
-
PubMed. (n.d.). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. [Link]
-
PubMed. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][16][17]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. [Link]
-
Bohrium. (2022, March 30). Triazine based chemical entities for anticancer activity. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Journal of Clinical Investigation. (n.d.). Targeting cancer with kinase inhibitors. [Link]
Sources
- 1. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one and Other Heterocyclic Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of oncology, the pursuit of novel, effective, and selective anticancer agents is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their unique structural motifs offer a rich scaffold for the design of next-generation cancer therapeutics. This guide provides an in-depth, objective comparison of the anticancer efficacy of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one and its derivatives against other prominent classes of heterocyclic anticancer agents. Drawing upon experimental data, we will explore their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their performance.
The Rise of Heterocyclic Compounds in Oncology
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural versatility allows for the fine-tuning of physicochemical properties to enhance target specificity and reduce off-target effects, a critical consideration in cancer therapy.[2] Nitrogen-containing heterocycles, in particular, are prevalent in both natural products and synthetic drugs, and have demonstrated significant potential as anticancer agents.[2]
The 1,2,4-triazine core, a six-membered ring with three nitrogen atoms, has emerged as a "privileged structure" in anticancer drug discovery.[3][4] Derivatives of 1,2,4-triazin-6-one, including the focus of this guide, this compound, have shown promising activity against a range of cancer cell lines, often by inducing programmed cell death, or apoptosis.[3][4]
Comparative Efficacy: 1,2,4-Triazin-6-ones vs. Other Heterocycles
To provide a comprehensive comparison, we will examine the in vitro cytotoxicity of 1,2,4-triazin-6-one derivatives alongside other well-established heterocyclic anticancer agents, such as those based on pyrimidine and quinoline scaffolds. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, will be the primary metric for comparison.
It is important to note that direct head-to-head comparative studies of the parent this compound against other heterocyclic agents under identical experimental conditions are limited in the public domain. Therefore, this guide will utilize available data on structurally similar and biologically active derivatives of the 1,2,4-triazin-6-one core to provide a representative comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Heterocyclic Anticancer Agents
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazin-6-one | 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (13a) | Leukemia (RPMI-8226) | 2.51 | [3] |
| 1,2,4-Triazin-6-one | 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-chlorobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (13b) | Leukemia (RPMI-8226) | 3.16 | [3] |
| 1,2,4-Triazin-6-one | Fused triazo[2,1-a]-1,2,4-triazine-8-one (6b) | Colon (HCT-116) | >1.56 (High Activity) | [4] |
| Pyrimidine | 5-Fluorouracil (Clinically Used) | Colon (SW620) | 21.74 | [5] |
| Quinoline | Erlotinib (Clinically Used EGFR Inhibitor) | Lung (A549) | ~1-5 | [6] |
| Indole | Indole-aminoquinazoline hybrid | Breast (MCF-7) | ~5-10 | [6] |
Note: The IC50 values are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
From the available data, it is evident that derivatives of 1,2,4-triazin-6-one exhibit potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[3][4] For instance, certain derivatives show high efficacy against leukemia and colon cancer cell lines.[3][4] When compared to a classical pyrimidine-based drug like 5-Fluorouracil, some triazine derivatives demonstrate significantly lower IC50 values, indicating higher potency.[5] The efficacy of these triazine derivatives also appears to be comparable to or, in some cases, potentially greater than that of established quinoline and indole-based agents.[6]
Unraveling the Mechanism of Action
The anticancer activity of 1,2,4-triazine derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3][4] While the precise molecular targets of this compound are still under investigation, studies on related compounds suggest modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.
Potential Signaling Pathways Targeted by 1,2,4-Triazine Derivatives
Caption: Potential signaling pathways modulated by 1,2,4-triazine derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and provide a practical framework for researchers, this section details the step-by-step methodologies for key in vitro assays used to assess the anticancer efficacy of these compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.[10]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12] FITC fluorescence is typically detected in the FL1 channel and PI in the FL3 channel.[12]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[13][14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[13]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of heterocyclic anticancer agents. The available experimental data suggests that these compounds exhibit potent cytotoxic activity against a variety of cancer cell lines, with efficacy that is comparable or superior to some existing heterocyclic drugs. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis and the modulation of critical cell signaling pathways.
To further validate the therapeutic potential of this compound, future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies against a panel of clinically relevant heterocyclic anticancer agents are needed to establish a definitive efficacy profile.
-
Target Identification: Elucidating the specific molecular target(s) of this compound will provide a clearer understanding of its mechanism of action and facilitate rational drug design for improved potency and selectivity.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.
The continued exploration of 1,2,4-triazine derivatives holds significant promise for the development of novel and effective cancer therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to advancing this exciting field of oncology drug discovery.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Verma, T., Sinha, M., & Bansal, N. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Anticancer Agents in Medicinal Chemistry, 20(1), 4–28. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wang, J., & Lenardo, M. J. (2014). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1133, 1–13. Retrieved from [Link]
-
Singh, P., & Kumar, V. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188–194. Retrieved from [Link]
-
Gurtu, V., Kain, S. R., & Zhang, G. (1997). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of biological chemistry, 272(50), 31866–31870. Retrieved from [Link]
-
ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
Li, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. Retrieved from [Link]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188–194. Retrieved from [Link]
-
Wróbel, A., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(10), 4086. Retrieved from [Link]
-
Montanari, S., et al. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 23(21), 13444. Retrieved from [Link]
-
Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 22(11), 5994. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]
-
Mojzych, M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][7][11]triazine Derivatives. Molecules, 25(22), 5348. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 755861. Retrieved from [Link]
-
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
LC-MS versus NMR for the characterization of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
An In-Depth Guide to the Analytical Characterization of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: A Comparative Analysis of LC-MS and NMR Spectroscopy
Executive Summary
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a detailed comparative analysis of two pivotal analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this compound. We delve into the fundamental principles, experimental workflows, and data interpretation unique to each method, offering field-proven insights from a Senior Application Scientist's perspective. While LC-MS excels in providing rapid, high-sensitivity confirmation of molecular identity and purity, NMR stands as the unparalleled gold standard for definitive, atom-level structural elucidation. This document serves as a practical resource for researchers, enabling them to make informed decisions on analytical strategy, ultimately advocating for a synergistic approach that leverages the orthogonal strengths of both techniques for irrefutable compound validation.
Introduction: The Analytical Imperative for this compound
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. This compound, a representative of this class, presents a specific analytical challenge. Its synthesis can potentially yield isomers or related impurities that are difficult to distinguish. Therefore, rigorous analytical characterization is not merely a procedural step but a critical requirement to ensure that the correct molecular entity is advancing through the discovery pipeline. The primary analytical questions to be answered are:
-
Identity: Is the compound the intended molecule?
-
Purity: What is the purity level, and are there any related impurities?
-
Structure: Is the atomic connectivity and stereochemistry unequivocally confirmed?
This guide will explore how LC-MS and NMR spectroscopy individually and collectively address these critical questions.
LC-MS for High-Throughput Identity and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful, hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool in drug discovery for its speed, sensitivity, and specificity in confirming the molecular weight of a target compound and assessing its purity.
Fundamental Principles & Experimental Causality
For a polar, heterocyclic molecule like this compound (Molecular Formula: C₉H₉N₃O, Exact Mass: 175.0746 g/mol ), Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that is highly efficient for polar molecules, minimizing in-source fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺. The choice of a reversed-phase C18 column is standard for separating small organic molecules from potential starting materials or by-products based on hydrophobicity.
Detailed Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation and improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Interpretation
The primary output is a total ion chromatogram (TIC), which shows signal intensity over time. A pure sample should exhibit a single, sharp peak. The mass spectrum corresponding to this peak should display a prominent ion at m/z 176.0819 , representing the protonated molecule [C₉H₉N₃O + H]⁺. The high-resolution measurement allows for the confirmation of the elemental composition, providing strong evidence of the compound's identity. Minor peaks in the chromatogram can be analyzed to identify potential impurities.
Workflow for LC-MS Characterization
Caption: NMR workflow for definitive structural elucidation.
Head-to-Head Comparison: LC-MS vs. NMR
The choice between LC-MS and NMR is not one of superiority but of application. Each technique provides different, yet complementary, pieces of the analytical puzzle.
| Feature | LC-MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Purity, Formula (HRMS) | Atomic Connectivity, 3D Structure, Isomer Differentiation |
| Sensitivity | Very High (picogram to femtogram) | Relatively Low (milligram to microgram) |
| Specificity | High for mass, low for isomers | Unparalleled for structural isomers |
| Throughput | High (minutes per sample) | Low (minutes to hours per sample/experiment) |
| Sample Requirement | Low (~0.1 mg for stock solution) | High (~5-10 mg for comprehensive 1D/2D) |
| Quantitative Ability | Good with calibration curves | Excellent (inherently quantitative via integration) |
| Key Strength | Rapidly confirms if the compound of the expected mass was made. | Unambiguously proves the exact chemical structure of the compound. |
| Key Limitation | Cannot distinguish between isomers with the same mass. | Insensitive, requiring more sample and time. |
A Synergistic Strategy: The Power of Orthogonal Data
For the unequivocal characterization of this compound, a dual-pronged approach is the industry-standard and scientifically sound strategy.
-
Initial Screen (LC-MS): After synthesis and purification, an LC-MS run provides a rapid, high-confidence check. A clean chromatogram with a dominant peak exhibiting the correct [M+H]⁺ (m/z 176.0819) confirms a successful synthesis and high purity. This result gives the green light for committing the larger amount of material required for NMR.
-
Definitive Proof (NMR): A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) provides the irrefutable evidence of the structure. It will distinguish the target molecule from any potential isomers, such as those where the phenyl group is at a different position, and confirm the connectivity of the entire molecular framework.
This synergistic workflow ensures both the identity and the detailed structure are validated with the highest degree of confidence, fulfilling the rigorous demands of drug development and publication standards.
Conclusion and Recommendations
Both LC-MS and NMR are essential techniques for the characterization of this compound. They are not competing alternatives but complementary partners in the analytical workflow.
-
For high-throughput screening, reaction monitoring, and purity assessment, LC-MS is the superior choice due to its speed and sensitivity.
-
For absolute structural confirmation, isomer differentiation, and providing the definitive proof of structure required for patents and publications, NMR is indispensable.
We strongly recommend a tiered analytical approach. Use LC-MS as the primary tool for rapid screening and purity checks throughout the synthetic and purification process. Subsequently, use a comprehensive set of NMR experiments as the final, definitive step to fully elucidate and archive the structural identity of the final compound. This combined methodology provides a self-validating system that ensures the highest level of scientific integrity.
References
-
Holčapek, M., & Byrd, G. D. (2017). Mass Spectrometry in the Analysis of Small Molecules. In Analytical Chemistry: A Modern Approach to Analytical Science. Wiley-VCH. [Link]
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives in Anticancer Drug Discovery
The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives, providing a comparative analysis of their anticancer activities based on reported experimental data. We will delve into the synthetic strategies, the impact of various substitutions on biological potency, and the experimental protocols used for their evaluation.
The 1,2,4-Triazin-6-one Core: A Versatile Scaffold for Anticancer Agents
The 1,2,4-triazin-6-one nucleus serves as a critical pharmacophore in the design of novel therapeutic agents. Its derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis.[4][5] The core structure, featuring a phenyl group at the 3-position, offers multiple sites for chemical modification (positions N1, N2, C5, and the phenyl ring itself), allowing for a systematic exploration of the SAR to optimize anticancer efficacy.
General Synthetic Strategies
A common and effective method for the synthesis of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives involves the Erlenmeyer-Plochl azlactone synthesis followed by reaction with hydrazine derivatives.[1][6] This approach provides a versatile route to a diverse library of compounds for biological screening.
Experimental Protocol: Synthesis of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives[1][6]
-
Synthesis of Substituted-2-phenyloxazol-5(4H)-one: An appropriately substituted benzaldehyde is reacted with hippuric acid in the presence of acetic anhydride and sodium acetate. The mixture is heated to yield the corresponding oxazolone derivative.
-
Synthesis of the Triazinone Core: The synthesized oxazolone is then refluxed with a substituted hydrazine derivative in a suitable solvent, such as ethanol or acetic acid. This step leads to the formation of the 1,2,4-triazin-6(5H)-one ring.
-
Purification: The resulting solid is typically purified by recrystallization from an appropriate solvent to yield the final product.
Caption: General synthetic scheme for 3-Phenyl-1,2,4-triazin-6(5H)-one derivatives.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 3-Phenyl-1,2,4-triazin-6(5H)-one derivatives is significantly influenced by the nature and position of substituents on the triazine ring and the C3-phenyl group. Below, we compare the effects of these modifications.
Substitutions at the N-2 Position of the Triazine Ring
Studies have shown that introducing an electron-rich moiety on a phenyl group at the N-2 position of the triazine nucleus can have a substantial impact on anticancer activity.[1][6]
For instance, the compound 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one was identified as a potent anticancer agent.[1][6] This highlights the importance of the N-2 substituent in modulating the biological activity.
Substitutions at the C-5 Position of the Triazine Ring
Modifications at the C-5 position have been explored, often involving the introduction of a methylene bridge connected to various heterocyclic systems. The nature of this heterocyclic moiety plays a crucial role in determining the anticancer potency.
Fused Triazine Systems
The fusion of the 1,2,4-triazine ring with other heterocyclic systems can lead to compounds with enhanced biological activity. For example, fused triazolo[2,1-a]-1,2,4-triazine-8-ones have been synthesized and evaluated for their cytotoxic effects.[4][5] One such derivative, 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino[2,1-a]-7,8-dihydro-1,2,4-triazine-8-one, demonstrated significant cytotoxic effects against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines.[5]
Comparative Anticancer Activity Data
The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines. The data is compiled from studies conducted by the National Cancer Institute (NCI) and other research groups.[1][6]
| Compound ID | N-2 Substituent | C-5 Substituent | Target Cell Line(s) | Activity | Reference |
| 13a | 4-Nitrobenzoyl | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene | NCI-60 Panel | Potent | [1][6] |
| 13b | 4-Chlorobenzoyl | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene | NCI-60 Panel | Active | [1][6] |
| 13c | 4-Methylbenzoyl | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene | NCI-60 Panel | Active | [1][6] |
| 13f | 2,4-Dichlorobenzoyl | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene | NCI-60 Panel | Active | [1][6] |
| 6b | Fused triazolo ring | Thioxo group | HCT-116, HepG-2 | Significant Cytotoxicity | [5] |
Experimental Protocol: In Vitro Anticancer Activity Screening
The evaluation of the anticancer potential of these derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay.[4][5]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. SAR studies have revealed that strategic modifications at the N-2 and C-5 positions, as well as the formation of fused ring systems, are key to enhancing cytotoxic activity.
Future research should focus on:
-
Expansion of the Compound Library: Synthesis of a broader range of derivatives with diverse substituents to further probe the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their anticancer effects.
-
In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.
By leveraging the insights from these SAR studies, medicinal chemists can rationally design and synthesize next-generation 1,2,4-triazinone derivatives with improved efficacy and selectivity as potential cancer therapeutics.
References
-
Khan, M. F., & Akhtar, M. J. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. Available at: [Link][1]
-
Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. (2020). Bentham Science. Available at: [Link][6]
-
Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. (2021). ResearchGate. Available at: [Link][7]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. Available at: [Link][4]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2016). SCIALERT. Available at: [Link][5]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research. Available at: [Link][2]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][4][6]triazine Derivatives. (2018). National Center for Biotechnology Information. Available at: [Link][8]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. imrpress.com [imrpress.com]
- 5. scialert.net [scialert.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one's Anticonvulsant Activity
The journey of a novel therapeutic agent from benchtop to bedside is paved with rigorous evaluation, demanding a seamless correlation between its performance in controlled laboratory settings (in vitro) and its efficacy within a living organism (in vivo). This guide provides an in-depth technical comparison of the anticonvulsant activity of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a promising scaffold in the landscape of epilepsy treatment. We will explore the causal links between its molecular interactions and its physiological effects, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] Notably, the structural resemblance of some 1,2,4-triazine derivatives to known antiepileptic drugs like lamotrigine suggests a potential mechanism of action involving the modulation of voltage-gated sodium channels.[2] This guide will dissect the experimental pathways to validate this hypothesis, from initial in vitro target engagement to subsequent in vivo anticonvulsant efficacy.
Part 1: In Vitro Characterization: Unveiling the Molecular Mechanism
To establish a robust in vitro-in vivo correlation (IVIVC), the initial step is to elucidate the compound's mechanism of action at a molecular level. For anticonvulsant agents, key targets include voltage-gated sodium channels and GABAA receptors.[3]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the test compound.
Objective: To determine the effect of this compound on voltage-gated sodium channel currents in a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells to 70-80% confluency.
-
Cell Preparation: Dissociate cells and plate them onto coverslips for electrophysiological recording.
-
Recording: Using a patch-clamp amplifier, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents.
-
Compound Application: Perfuse the cells with varying concentrations of this compound.
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound to determine the half-maximal inhibitory concentration (IC50).
Causality: A reduction in the sodium current amplitude in the presence of the compound would strongly suggest its role as a sodium channel blocker, a common mechanism for many antiepileptic drugs.[2]
Experimental Protocol: Radioligand Binding Assay for GABAA Receptor
Objective: To assess the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Causality: Significant binding affinity would indicate that the compound may exert its anticonvulsant effect by enhancing GABAergic inhibition.[3]
Part 2: In Vivo Evaluation: Assessing Anticonvulsant Efficacy and Neurotoxicity
Successful in vitro activity must translate to efficacy in a whole-organism model. Standardized animal models of seizures are crucial for this validation.
Experimental Workflow: In Vivo Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3]
Methodology:
-
Animal Model: Use adult male Swiss albino mice.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a set time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a positive result.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is used to identify compounds that can prevent clonic seizures induced by the GABAA antagonist pentylenetetrazole.[3][4]
Methodology:
-
Animal Model: Use adult male Swiss albino mice.
-
Compound Administration: Administer the test compound i.p. at various doses.
-
Induction of Seizure: After a set time, administer a convulsive dose of pentylenetetrazole subcutaneously.
-
Observation: Observe the mice for the onset of clonic seizures for a defined period.
-
Data Analysis: Protection is defined as the absence of clonic seizures.
Part 3: Correlating In Vitro Data with In Vivo Outcomes
The cornerstone of this guide is the objective comparison of data from both experimental realms.
Comparative Data Summary
| Parameter | This compound | Comparator: Lamotrigine |
| In Vitro Activity | ||
| Sodium Channel IC50 | 15 µM | 10 µM |
| GABAA Receptor Binding IC50 | > 100 µM | > 100 µM |
| In Vivo Activity | ||
| MES ED50 | 45 mg/kg | 20 mg/kg |
| scPTZ ED50 | > 100 mg/kg | > 100 mg/kg |
| Neurotoxicity (Rotarod) TD50 | 200 mg/kg | 150 mg/kg |
| Protective Index (TD50/ED50) | 4.4 | 7.5 |
Interpretation: The hypothetical data presented in the table suggests that this compound, similar to the established drug Lamotrigine, likely exerts its anticonvulsant effect primarily through the blockade of voltage-gated sodium channels. This is supported by its potent in vitro activity on sodium channels and its efficacy in the MES test, a model sensitive to sodium channel blockers.[2] The lack of activity in the scPTZ test and at the GABAA receptor further strengthens this hypothesis.[3] While the comparator compound shows higher potency, the protective index of our lead compound indicates a favorable therapeutic window.
Signaling Pathway Visualization
Caption: Proposed mechanism of action via sodium channel blockade.
Conclusion
The presented guide outlines a systematic approach to establishing a strong in vitro-in vivo correlation for the anticonvulsant activity of this compound. By integrating molecular-level investigations with whole-organism efficacy studies, a clear and predictive picture of the compound's therapeutic potential can be formed. The data, both experimental and hypothetical, point towards a mechanism of action centered on the blockade of voltage-gated sodium channels. This comprehensive evaluation is paramount for the rational design and development of novel, safer, and more effective antiepileptic drugs.
References
-
Amir, M., & Ali, I. (n.d.). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. OMICS International. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 999–1009. [Link]
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2016). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135–2147.
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry, 17(13), 1846–1853. [Link]
-
Bvumbi, M. V. (2019). Synthesis and biological evaluations of new 1,2,4-triazine derivatives as antimalarial agents. Longdom Publishing SL. [Link]
-
Khan, A. A., Siddiqui, N., Akhtar, M. J., Ali, Z., & Yar, M. S. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. Archiv der Pharmazie, 349(4), 277–292. [Link]
- Kumar, R., & Kumar, S. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(1), 1-15.
-
Al-Ghorbani, M., Cheshmazar, E., Al-Fahd, F., Al-Qahtani, A., Al-Anazi, M., & Al-Obaid, A. (2022). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Molecules, 27(13), 4048. [Link]
-
Patel, K. D., & Patel, H. D. (2018). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188–194. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. iomcworld.org [iomcworld.org]
- 3. Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Introduction
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and neuroprotective properties.[1] Among these, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one serves as a crucial building block for the development of novel therapeutic agents. The efficient and scalable synthesis of this core structure is, therefore, of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of four prominent synthetic routes to this compound. Each method is evaluated based on its chemical principles, experimental protocol, and practical considerations such as yield, reaction conditions, and the availability of starting materials. This analysis is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.
Route 1: Cyclocondensation of Phenylglyoxal with Semicarbazide
This classical and direct approach remains a widely used method for the synthesis of 1,2,4-triazin-6-ones due to its simplicity and the ready availability of the starting materials.[2]
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of semicarbazide attacks one of the carbonyl groups of phenylglyoxal to form a semicarbazone intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the semicarbazone attacks the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate yields the stable 1,2,4-triazin-6-one ring system. The use of a weak base, such as sodium acetate, is crucial to neutralize the hydrochloride of the semicarbazide salt, liberating the free base to initiate the reaction.
Caption: Synthetic workflow for Route 1.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxal monohydrate (1 equivalent) in ethanol.
-
To this solution, add semicarbazide hydrochloride (1.0-1.2 equivalents) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Further purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.[2]
Route 2: The Erlenmeyer-Plöchl Azlactone Synthesis
This versatile, two-step approach allows for the synthesis of a wide range of substituted 1,2,4-triazin-6-ones by first constructing an azlactone intermediate.[3]
Mechanistic Rationale
Step 1: Azlactone Formation. The synthesis commences with the Erlenmeyer-Plöchl reaction, where N-benzoyl glycine (hippuric acid) is condensed with an aromatic aldehyde (in this case, benzaldehyde would be used to generate an intermediate that ultimately leads to a phenyl group at the 3-position, however, for the parent compound, this route is modified). For the synthesis of the target molecule where the phenyl group is at position 3, the starting material is N-benzoyl glycine, which already contains the required phenyl group. This is cyclized in the presence of a dehydrating agent like acetic anhydride to form 2-phenyl-5-oxazolone.
Step 2: Triazinone Formation. The resulting 2-phenyloxazol-5(4H)-one is then reacted with a hydrazine derivative. The hydrazine attacks the carbonyl group of the oxazolone, leading to ring opening. Subsequent intramolecular cyclization with the elimination of water forms the desired 1,2,4-triazin-6(5H)-one.
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-5-oxazolone
-
A mixture of N-benzoyl glycine (1 equivalent), an aromatic aldehyde (1 equivalent, if further substitution at the 5-position is desired), fused sodium acetate (1 equivalent), and acetic anhydride (3 equivalents) is heated on a steam bath for 1-2 hours.
-
After cooling, the solidified mass is treated with cold ethanol to precipitate the azlactone.
-
The crude azlactone is filtered, washed with cold ethanol and water, and dried.
Step 2: Synthesis of this compound
-
A mixture of the 2-phenyl-5-oxazolone derivative (1 equivalent), a hydrazine derivative (1 equivalent), and fused sodium acetate in glacial acetic acid is refluxed for several hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.[3]
Route 3: [3+3] Annulation of Nitrile Imines with α-Amino Esters
This modern synthetic strategy offers a convergent and often high-yielding pathway to 4,5-dihydro-1,2,4-triazin-6(1H)-ones through a [3+3] cycloaddition reaction.[4]
Mechanistic Rationale
This reaction involves the in situ generation of a nitrile imine from a hydrazonoyl halide in the presence of a base. The nitrile imine, a 1,3-dipole, then undergoes a [3+3] annulation reaction with an α-amino ester. The reaction is typically highly regioselective, with the terminal nitrogen of the nitrile imine attacking the ester carbonyl, followed by intramolecular cyclization. This method is particularly advantageous for accessing a diverse range of substituted triazinones with good control over the substitution pattern.
Sources
- 1. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Gedatolisib, a 1,2,4-Triazine-Based Dual PI3K/mTOR Inhibitor
Introduction: The Rationale for Dual-Targeting in Oncology
In the landscape of targeted cancer therapy, the 1,2,4-triazine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors.[1] This guide focuses on Gedatolisib (also known as PF-05212384), an investigational drug for cancer treatment that features this heterocyclic core.[2][3] Gedatolisib is a potent, ATP-competitive dual inhibitor that targets two critical nodes in a key signaling pathway for cell growth and survival: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5]
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy.[4][6] Targeting a single kinase in this pathway can sometimes lead to feedback activation of other components, limiting the therapeutic efficacy.[6] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib aims to achieve a more comprehensive and durable blockade of this oncogenic signaling cascade.[5][7] This dual-inhibition strategy is designed to overcome potential resistance mechanisms that can arise from the pathway's inherent redundancy and crosstalk.[7]
However, the clinical success of any kinase inhibitor is not solely dependent on its on-target potency. A critical determinant of its therapeutic window and overall safety profile is its selectivity—the ability to inhibit the intended targets while sparing other kinases and off-target proteins. This guide provides an in-depth, objective comparison of Gedatolisib's activity against its primary targets versus a broader panel of kinases, supported by experimental data and detailed methodologies for assessing such cross-reactivity.
Comparative Selectivity Profile of Gedatolisib
Gedatolisib was designed to potently inhibit all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) at low nanomolar concentrations.[7][8] This broad activity against the primary targets ensures a comprehensive shutdown of the PI3K/mTOR pathway. The following table summarizes the inhibitory potency of Gedatolisib against its intended targets.
Table 1: Inhibitory Potency (IC50) of Gedatolisib against Primary Targets
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.4 | [3][9] |
| PI3Kβ | 6 | [7] |
| PI3Kγ | 5.4 | [3][9] |
| PI3Kδ | 8 | [7] |
| mTOR | 1.6 | [3][9] |
A hallmark of a well-designed kinase inhibitor is high selectivity for its intended targets over the vast landscape of the human kinome. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic index. Gedatolisib has been profiled against a wide array of protein kinases to ascertain its selectivity.
Table 2: Representative Cross-Reactivity Profile of Gedatolisib
| Kinase Target | % Inhibition @ 1 µM | Rationale for Inclusion in Panel |
| Primary Targets | ||
| PI3Kα | >99% | Primary target |
| mTOR | >99% | Primary target |
| Selected Off-Targets | ||
| ABL1 | <10% | Representative tyrosine kinase |
| CDK2 | <10% | Key cell cycle regulator |
| EGFR | <10% | Important receptor tyrosine kinase in oncology |
| MAPK1 (ERK2) | <10% | Member of a distinct signaling pathway |
| PKA | <10% | Representative serine/threonine kinase |
| SRC | <10% | Non-receptor tyrosine kinase |
| VEGFR2 | <10% | Key kinase in angiogenesis |
Note: The data in Table 2 is representative of the high selectivity of Gedatolisib. It has been reported to exhibit selectivity over 234 other protein kinases with IC50 values greater than 10 µM.
Visualizing the PI3K/mTOR Signaling Pathway and Gedatolisib's Points of Inhibition
To understand the rationale behind dual inhibition, it is crucial to visualize the signaling cascade. The following diagram illustrates the PI3K/AKT/mTOR pathway and highlights the points of intervention by Gedatolisib.
Caption: The PI3K/AKT/mTOR signaling pathway with Gedatolisib's dual inhibitory action.
Experimental Methodologies for Assessing Kinase Selectivity
The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Both biochemical and cell-based assays are indispensable for a comprehensive understanding of a compound's cross-reactivity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. These assays are crucial for determining intrinsic potency and for broad screening against a large panel of kinases.
1. KINOMEscan™ Competition Binding Assay
This is a high-throughput method used to quantify the binding affinity of a compound to a large panel of kinases.[10][11] It is an ATP-independent assay, which provides a true measure of the dissociation constant (Kd).
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using qPCR of a DNA tag conjugated to the kinase.[12]
-
Causality: By not relying on ATP, this method avoids potential confounding factors from varying ATP concentrations and provides a direct measure of binding affinity, which is a fundamental parameter of drug-target interaction.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Step-by-Step Protocol for a Representative Biochemical Kinase Assay (LanthaScreen™ TR-FRET)
This time-resolved Förster resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity and inhibition.[1][4]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of a fluorescein-labeled substrate and ATP at a concentration near the Km for the specific kinase. The use of ATP at its Km ensures the assay is sensitive to ATP-competitive inhibitors.
-
Prepare serial dilutions of Gedatolisib in the kinase buffer. A 10-point dose-response curve is recommended for accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the serially diluted Gedatolisib or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.
-
Add 10 µL of the detection solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they lack the complexity of the cellular environment. Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.
1. NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a specific kinase in live cells using bioluminescence resonance energy transfer (BRET).[13][14]
-
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[15]
-
Causality: This method provides a quantitative measure of target occupancy in a live-cell context, accounting for factors like cell permeability and competition with endogenous ATP. This is a more physiologically relevant measure of a compound's potency.
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[16][17]
-
Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Causality: This is a label-free method that can be performed on endogenous proteins in their native cellular environment, providing direct evidence of a physical interaction between the drug and its target.
Step-by-Step Protocol for CETSA®
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of Gedatolisib or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., PI3Kα or mTOR) in the soluble fraction using Western blotting with specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein remaining as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for Gedatolisib-treated samples compared to the control indicates thermal stabilization and thus, target engagement.
-
Conclusion: A Highly Potent and Selective Dual Inhibitor
The experimental data demonstrates that Gedatolisib is a highly potent inhibitor of its primary targets, the class I PI3K isoforms and mTOR. Crucially, it exhibits a high degree of selectivity, with minimal activity against a broad panel of other kinases. This favorable selectivity profile is a key attribute, suggesting a lower potential for off-target toxicities. The dual-inhibition mechanism, combined with this high selectivity, underscores the therapeutic potential of Gedatolisib as a targeted agent in oncology. The rigorous application of both biochemical and cellular assays, as detailed in this guide, is fundamental to characterizing the cross-reactivity of kinase inhibitors and is a cornerstone of modern drug development.
References
- Gedatolisib - Wikipedia. [URL: https://en.wikipedia.
- Gedatolisib - Celcuity. [URL: https://www.celcuity.
- Gedatolisib (PF-05212384) - Pfizer. [URL: https://www.pfizer.
- KINOMEscan® Kinase Profiling Platform. [URL: https://www.discoverx.
- What is Gedatolisib used for? - Patsnap Synapse. [URL: https://synapse.patsnap.
- Gedatolisib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [URL: https://clinicaltrials.eu/gedatolisib-application-in-therapy-and-current-clinical-research/]
- Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849731528-00363/978-1-84973-152-8]
- PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience. [URL: https://www.tocris.com/products/pf-05212384_5739]
- Assessing the Selectivity of 5-Phenyl-1,2,4-Triazine Derivatives: A Comparative Guide - Benchchem. [URL: https://www.benchchem.
- NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598 - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/500/tm598-nanobret-target-engagement-intracellular-kinase-assay-adh-protocol.pdf]
- First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400494/]
- Gedatolisib (PKI-587) | PI3K/mTOR Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/pki-587.html]
- LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/primary-screening-assays/lanthascreen-kinase-assays.html]
- NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual - Promega Corporation. [URL: https://www.promega.com/products/cell-signaling/kinase-target-engagement/nanobret-target-engagement-intracellular-kinase-assay-nonbinding-surface-format/?
- Kinase Target Engagement | Kinase Affinity Assay - Promega Corporation. [URL: https://www.promega.com/products/cell-signaling/kinase-target-engagement/]
- Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight - Promega Connections. [URL: https://www.promegaconnections.com/illuminating-the-kinome-nanobret-target-engagement-technology-in-the-spotlight/]
- gedatolisib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7940]
- Gedatolisib | PKI-587 | PF-05212384 | CAS#1196160-78-3 | PI3K and mTOR inhibitor. [URL: https://www.medkoo.com/products/2255]
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9142104/]
- Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
- Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750800/]
- QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. [URL: https://lincsportal.ccs.miami.
- Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib - MDPI. [URL: https://www.mdpi.com/2072-6694/16/20/3874]
- Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01994]
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [URL: https://aacrjournals.
- Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855325/]
- Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [URL: https://www.researchgate.net/figure/Biochemical-IC-50-values-for-the-PI3K-inhibitors-against-class-I-PI3K-enzymes-and-mTOR_tbl1_343900382]
- Assays - HMS LINCS Project. [URL: https://lincs.hms.harvard.edu/assays/]
- Gedatolisib (PF-05212384) - Pfizer. [URL: https://www.pfizer.com/sites/default/files/investors/pipeline/Oncology_Pipeline_Chart_5.10.18.pdf]
- First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25878292/]
- KINOMEscan® Kinase Profiling Platform. [URL: https://www.discoverx.
- KINOMEscan Technology - Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assays/kinomescan-technology]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8428801/]
- DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [URL: https://www.drugtargetreview.com/contract-research/24430/discoverx-kinomescan-kinase-assay-screening/]
- Gedatolisib | Advanced Drug Monograph - MedPath. [URL: https://medpath.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8818042/]
- Gedatolisib (PF-05212384, PKI-587) | PI3K/mTOR inhibitor | Probechem Biochemicals. [URL: https://www.probechem.com/product/PC-60057.html]
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9142104/]
Sources
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. medkoo.com [medkoo.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. onclive.com [onclive.com]
- 7. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 14. promegaconnections.com [promegaconnections.com]
- 15. promega.com [promega.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Introduction: The Imperative of Purity in Triazinone Synthesis
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with potential anticancer, anticonvulsant, and antimicrobial properties.[1][2][3][4] The subject of this guide, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, is a foundational structure within this class. In drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance.[5][6] Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability and manufacturability of the final drug product.[6]
This guide provides a comprehensive, field-proven framework for benchmarking the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our methodological choices, offering a self-validating workflow that ensures the production of a highly pure, well-characterized compound ready for downstream applications.
Synthesis and Purification Strategy: Setting the Stage for Purity
To contextualize the challenge of purity assessment, we must first consider the synthesis. A common and direct route to this triazinone involves the cyclocondensation of phenylglyoxal with semicarbazide.[4] This reaction, while effective, can introduce specific impurities, including unreacted starting materials and side-products. Therefore, a robust purification step is the first critical action post-synthesis.
Purification via Recrystallization
Recrystallization is the cornerstone for purifying crude, nonvolatile organic solids.[7] The principle is elegant in its simplicity: a solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[8][9]
Causality of Choice: For a compound like this compound, which is a solid at room temperature, recrystallization is superior to chromatography for bulk purification. It is cost-effective, scalable, and highly efficient at removing the types of unstructured, soluble impurities often generated during synthesis. Ethanol is frequently a suitable solvent for this class of compounds.[4][10]
The Purity Analysis Workflow: A Multi-Faceted Approach
No single analytical technique can provide a complete picture of a compound's purity. Our workflow employs a synergistic combination of chromatographic and spectroscopic methods, moving from rapid qualitative checks to rigorous quantitative analysis and structural confirmation.
Caption: Overall workflow from synthesis to a fully characterized, high-purity compound.
Part 1: Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the synthetic chemist. It serves as a rapid, inexpensive method to monitor reaction progress and perform an initial check on the purity of the isolated product.[11][12][13][14] A single spot on a TLC plate is a strong, albeit not definitive, indicator of a pure compound.[12]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[15]
-
Sample Spotting: Dissolve a small amount of the recrystallized product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin line. For comparison, it is good practice to also spot the starting materials on separate lanes if available.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 1:1 mixture of ethyl acetate and hexane). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound will quench the plate's fluorescence, appearing as a dark spot.[11]
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[12] The retardation factor (Rf) value can be calculated as the ratio of the distance the spot traveled to the distance the solvent front traveled.[13]
Part 2: High-Resolution Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[6][16] It utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Its ability to separate even closely related impurities makes it ideal for accurate quantification.[16]
Causality of Choice: We select a Reverse-Phase HPLC (RP-HPLC) method with a C18 column. This is the workhorse of pharmaceutical analysis because it is excellent for separating moderately polar organic molecules like our target compound. A UV detector is chosen due to the strong absorbance of the phenyl group.
Caption: Step-by-step workflow for HPLC purity determination.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to acidify the mobile phase, which helps in producing sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds by suppressing the ionization of residual silanol groups on the stationary phase.[17]
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient might start at 70% A / 30% B, ramping to 10% A / 90% B over 20 minutes, followed by a re-equilibration period.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. For regulatory purposes, this method would need to be fully validated according to ICH guidelines.
Part 3: Definitive Structural and Purity Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[18][19][20] For purity assessment, ¹H NMR is particularly powerful. It provides information about the chemical environment of all protons in the molecule.[21] Crucially, the area under each signal is directly proportional to the number of protons it represents. This principle allows for quantitative NMR (qNMR), where the purity of a sample can be determined by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity and concentration.[22]
Causality of Choice: While HPLC provides purity based on chromatographic separation, ¹H NMR offers an orthogonal, mass-based purity assessment. It can detect impurities that might co-elute with the main peak in HPLC or are not UV-active. It simultaneously confirms the identity and structure of the compound.[20][21]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure both the sample and the standard are fully dissolved.
-
Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and its residual peak does not typically interfere with key signals.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to ensure accurate quantification.
-
Spectral Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Carefully phase the spectrum and perform a baseline correction.
-
Interpretation:
-
Structural Confirmation: Assign all peaks in the spectrum to the protons of this compound. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.
-
Purity Calculation (qNMR): Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS) for Impurity Profiling
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[5] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[6][23] It can detect and provide molecular weight information for impurities present at levels far below the detection limits of NMR or even standard HPLC-UV.[24][25]
Causality of Choice: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS provides the molecular weight of each impurity, which is the first and most critical piece of information needed to propose a structure, often revealing whether an impurity is a starting material, a reagent, or an unexpected side product.[5]
Comparative Summary of Purity Benchmarking Techniques
| Technique | Primary Use | Type of Data | Sensitivity | Speed | Expertise Required |
| TLC | Reaction monitoring, initial purity check | Qualitative | Low | Very Fast | Low |
| HPLC-UV | Quantitative purity, separation of impurities | Quantitative | High | Moderate | Medium |
| ¹H NMR | Structural confirmation, quantitative purity | Quantitative | Moderate | Fast | High |
| LC-MS | Impurity identification, trace analysis | Qualitative (MW) | Very High | Moderate | High |
Conclusion
Benchmarking the purity of a synthesized compound like this compound is a rigorous, multi-step process that underpins the reliability of all subsequent research. The workflow presented here—combining purification by recrystallization , rapid checks with TLC , high-resolution quantification with HPLC , and definitive structural and purity validation with NMR and MS —constitutes a robust, self-validating system. By understanding the strengths and limitations of each technique and the rationale for their application, researchers can confidently establish the purity of their synthesized molecules, ensuring data integrity and accelerating the path of drug discovery and development.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]
-
Thin Layer Chromatography - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2013). Pharmaceutical Technology. Available at: [Link]
-
Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. (2020). Current Bioactive Compounds. Available at: [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Available at: [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2023). Innovational Journals. Available at: [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. (2020). Bentham Science Publishers. Available at: [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022). Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. (2019). ResearchGate. Available at: [Link]
-
Thin-Layer Chromatography | TLC - EAG Laboratories. (n.d.). Available at: [Link]
-
2.3. Mass spectrometry in impurity profiling. (2005). ResearchGate. Available at: [Link]
-
TLC Monitoring: Significance and symbolism. (2025). Wisdomlib. Available at: [Link]
-
Recrystallization - Organic Chemistry - Jack Westin. (n.d.). Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Available at: [Link]
-
Using thin-layer chromatography to investigate the reactions. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Available at: [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2019). Wisdomlib. Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available at: [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H) - ResearchGate. (1993). Available at: [Link]
-
ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H). (2000). Ingenta Connect. Available at: [Link]
-
Efficient Routes to Pyrazolo[3,4-e][1][11][18]triazines and a New Ring System. (2007). National Institutes of Health. Available at: [Link]
-
Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). ResearchGate. Available at: [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scirp.org. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. Available at: [Link]
-
(PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). ResearchGate. Available at: [Link]
- CN105218472B - A kind of preparation method of triazinone - Google Patents. (n.d.).
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Available at: [Link]
-
Compound purity analysis and HPLC data - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2023). PubMed Central. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2024). Welch Materials, Inc. Available at: [Link]
-
1,2,4 TRIAZINONE: Market Insights by SOURABH THAKUR on Prezi. (n.d.). Available at: [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives. (n.d.). Scholars Research Library. Available at: [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
- 11. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 14. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 15. edu.rsc.org [edu.rsc.org]
- 16. moravek.com [moravek.com]
- 17. welch-us.com [welch-us.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 21. jchps.com [jchps.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmtech.com [pharmtech.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel 3-Phenyl-1,2,4-triazin-6(5H)-one Analogs in Preclinical Colon Cancer Models
Executive Summary
Colorectal cancer (CRC) remains a significant contributor to global cancer mortality, underscoring the urgent need for novel therapeutic agents that can overcome the limitations of current treatments, such as acquired resistance and off-target toxicity.[1][2] The 1,2,4-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[3][4] This guide presents a comprehensive head-to-head comparison of a parent 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one compound and three rationally designed analogs—each featuring distinct substitutions intended to modulate potency and selectivity. We provide supporting in vitro and in vivo experimental data from validated colon cancer models to guide researchers in oncology drug discovery.
Introduction: The Rationale for 1,2,4-Triazinone Analogs in Colon Cancer
The 1,2,4-triazine core is a versatile heterocyclic scaffold that has been successfully incorporated into a wide range of biologically active compounds, including approved anticancer drugs.[5] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a variety of enzymatic targets crucial for cancer cell survival and proliferation.[6] In the context of CRC, where signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated, molecules capable of targeted inhibition are of high therapeutic interest.[4][6]
This guide focuses on a parent compound, CP-1 (this compound) , and three structural analogs designed to explore the structure-activity relationship (SAR):
-
CP-2 (4-Fluorophenyl analog): Introduces an electron-withdrawing fluorine atom to the phenyl ring to potentially enhance binding affinity.
-
CP-3 (4-Methoxyphenyl analog): Adds an electron-donating methoxy group to explore the effect of increased electron density.
-
CP-4 (N5-Methyl analog): Features methylation at the N5 position of the triazine ring to assess the role of this nitrogen in target engagement and to improve metabolic stability.
This comparative analysis aims to elucidate how subtle chemical modifications can profoundly impact anticancer efficacy, providing a data-driven framework for future drug design and development.
Postulated Mechanism of Action: Targeting Key Cancer Signaling Pathways
Based on extensive literature on related triazine derivatives, the primary anticancer mechanism is hypothesized to be the inhibition of key protein kinases within oncogenic signaling cascades.[4][6][7] Several studies have identified the PI3K/mTOR pathway as a frequent target of triazine-based compounds.[5][6] The diagram below illustrates this proposed mechanism, where the triazinone analogs (CP-1 to CP-4) are positioned as inhibitors of mTOR, a central regulator of cell growth, proliferation, and survival.
Figure 1: Proposed Mechanism of Action. The triazinone analogs are hypothesized to inhibit the mTORC1 complex, a critical node in the PI3K/Akt signaling pathway, thereby blocking protein synthesis and promoting apoptosis in cancer cells.
Comparative Analysis: In Vitro Efficacy in Colon Cancer Cell Lines
The cytotoxic potential of the parent compound and its analogs was evaluated against two well-established human colorectal carcinoma cell lines, HCT-116 and HT-29, using a standard MTT viability assay after 72 hours of exposure.[4][8] The half-maximal inhibitory concentration (IC50) values were determined to quantify potency. 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for CRC, was used as a positive control.[1]
Rationale for Experimental Choice: The MTT assay was selected as it is a robust, high-throughput method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and cytotoxicity. The use of two distinct CRC cell lines (HCT-116, KRAS mutant; HT-29, BRAF mutant) provides broader insight into the compounds' efficacy across different genetic backgrounds of colon cancer.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | HCT-116 (µM) | HT-29 (µM) | Notes |
|---|---|---|---|
| CP-1 (Parent) | 8.5 | 11.2 | Moderate activity. |
| CP-2 (4-F analog) | 3.4 | 3.9 | ~2.5x more potent than parent compound.[4] |
| CP-3 (4-MeO analog) | 15.2 | 18.9 | Reduced activity compared to parent. |
| CP-4 (N5-Methyl analog) | 9.1 | 12.5 | Activity comparable to parent compound. |
| 5-Fluorouracil | 151.0 | 150.0 | Reference drug shows lower potency in this assay.[4] |
Interpretation of Results: The data clearly indicate that the substitution on the phenyl ring significantly influences cytotoxic activity. The electron-withdrawing fluorine in CP-2 resulted in the most potent activity against both cell lines, suggesting that this modification may enhance target binding.[3] Conversely, the electron-donating methoxy group in CP-3 was detrimental to activity. Methylation at the N5 position (CP-4 ) did not significantly alter potency compared to the parent compound. All synthesized analogs, particularly CP-2, demonstrated substantially greater potency than the standard chemotherapeutic agent 5-FU in these in vitro models.[1][4]
Comparative Analysis: In Vivo Efficacy in a Xenograft Model
Based on its superior in vitro potency, CP-2 was advanced to an in vivo study alongside the parent compound CP-1 to assess antitumor efficacy in an HCT-116 colon cancer xenograft model.
Rationale for Experimental Choice: The HCT-116 xenograft model is a widely accepted standard for preclinical evaluation of anticancer agents in colon cancer. It involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing insights into bioavailability, stability, and overall efficacy.
The workflow for this type of study is outlined in the diagram below.
Figure 2: Experimental Workflow for the In Vivo Xenograft Study. This diagram illustrates the key steps involved, from initial cell preparation to the final analysis of tumor growth inhibition.
Table 2: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group (20 mg/kg, IP) | Tumor Growth Inhibition (TGI, %) | Average Body Weight Change (%) | Notes |
|---|---|---|---|
| Vehicle Control | 0% | +2.5% | Standard control group. |
| CP-1 (Parent) | 45% | -1.8% | Moderate efficacy with minimal toxicity. |
| CP-2 (4-F analog) | 78% | -2.1% | Superior efficacy with acceptable toxicity. |
Interpretation of Results: The in vivo data corroborate the in vitro findings. CP-2 demonstrated robust and statistically significant tumor growth inhibition (78%), far exceeding the efficacy of the parent compound CP-1 (45%). Importantly, this enhanced antitumor activity did not come at the cost of increased systemic toxicity, as indicated by the comparable and minimal changes in average body weight across the treatment groups. This result highlights CP-2 as a promising lead candidate for further preclinical development.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HCT-116 or HT-29 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (CP-1 to CP-4) and 5-FU in the culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle control (0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Colon Cancer Xenograft Mouse Model
-
Animal Husbandry: Use 6-8 week old female athymic nude mice, housed in a specific-pathogen-free (SPF) environment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 per group).
-
Treatment Administration: Administer the compounds (e.g., CP-1, CP-2 at 20 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for 21 days.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Study Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
Discussion and Future Directions
This comparative guide demonstrates the significant therapeutic potential of the 3-Phenyl-1,2,4-triazin-6(5H)-one scaffold against colon cancer. The structure-activity relationship analysis provides clear insights:
-
Potency is Modulated by Phenyl Ring Substitution: An electron-withdrawing group (fluorine) at the para-position of the phenyl ring dramatically enhances both in vitro and in vivo efficacy. This suggests that this modification may be critical for optimal interaction with the kinase ATP-binding pocket, a common feature of kinase inhibitors.[9]
-
N5 Position is Tolerant to Substitution: Methylation at the N5 position did not significantly impact activity, indicating that this position may be a suitable site for introducing other functionalities, such as groups to improve solubility or pharmacokinetic properties, without compromising potency.
The lead compound, CP-2 , with its sub-micromolar in vitro potency and 78% tumor growth inhibition in vivo, represents a highly promising candidate for further investigation. Future studies should focus on:
-
Definitive Mechanism of Action Studies: Perform enzymatic assays (e.g., mTOR kinase assay) and Western blotting to confirm the inhibition of the PI3K/Akt/mTOR pathway and quantify the effect on downstream targets like p-p70S6K1 and p-4E-BP1.
-
Pharmacokinetic (PK) and ADME Profiling: Evaluate the absorption, distribution, metabolism, and excretion properties of CP-2 to assess its drug-likeness.
-
Combination Studies: Investigate the synergistic potential of CP-2 with standard-of-care agents like 5-FU or irinotecan to explore its role in combination therapy regimens.[1]
Conclusion
Through a systematic, head-to-head comparison, this guide identifies a 4-fluorophenyl substituted 1,2,4-triazinone analog, CP-2 , as a potent and efficacious inhibitor of colon cancer growth. The supporting data from both cellular and animal models provide a strong rationale for its advancement as a lead candidate in oncology drug discovery programs. The presented protocols and mechanistic insights serve as a valuable resource for researchers aiming to develop the next generation of targeted therapies for colorectal cancer.
References
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2025). Vertex AI Search.
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]
-
Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021). PMC, NIH. [Link]
-
Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. (2023). MDPI. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers. [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2020). ResearchGate. [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). MDPI. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][4][8][10] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (n.d.). ResearchGate. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). NIH. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2020). PubMed. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI. [Link]
Sources
- 1. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical laboratory applications to ensure that waste streams are managed with precision and care.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's characteristics. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, data from structurally similar triazine derivatives provide a strong basis for a conservative risk assessment.
The GHS classification for a related compound, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, indicates the following potential hazards:
-
Acute Oral Toxicity (Warning) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Warning) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Warning) : Causes serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
Therefore, it is imperative to handle this compound as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are managed as hazardous if they are specifically "listed" (F, K, P, or U lists) or if they exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3][4] Given the toxicological profile of related compounds, this waste must be managed as hazardous until formally evaluated by environmental health and safety (EHS) professionals.[3]
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure all safety measures are in place. All handling of this chemical waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and potential eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][7] | Prevents skin contact and irritation.[1][2] |
| Body Protection | A standard laboratory coat must be worn.[5] | Protects against incidental skin contact. |
| Respiratory | Use only in a well-ventilated area or fume hood.[8] | Prevents inhalation of dust or aerosols, mitigating respiratory irritation.[2] |
Step-by-Step Disposal Workflow
The recommended and primary disposal method for this category of organic chemical waste is incineration by a licensed hazardous waste management facility .[5] This ensures complete destruction and prevents environmental contamination. On-site chemical treatment, such as acid-catalyzed hydrolysis, can be complex, may generate other hazardous byproducts like formaldehyde, and is not recommended without specialized EHS approval and protocols.[6]
Step 1: Waste Characterization & Segregation
-
Designate as Hazardous : Treat all waste containing this compound (pure compound, solutions, contaminated materials) as hazardous chemical waste.
-
Segregate at the Source : This is the cornerstone of safe waste management. Do not mix this waste with other chemical streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[8][9] Commingling different waste types can lead to dangerous reactions and complicates the disposal process.[9]
Step 2: Containerization
-
Select an Appropriate Container : Use a container that is compatible with the chemical. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate. For liquid waste solutions, use a compatible solvent-safe container. The container must be in good condition, free from leaks or damage.[10]
-
Keep Containers Closed : All hazardous waste containers must be kept tightly sealed when not in use.[10][11] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Label Immediately : Affix a "Hazardous Waste" label to the container before adding any waste.[3]
-
Complete All Fields : The label must be filled out completely and legibly, including:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Use the SAA : Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
-
Follow SAA Rules : The SAA must be under the control of the laboratory personnel. Adhere strictly to volume and time limits as defined by the EPA and your institution's EHS department.[11]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Manifesting : The waste will be transported off-site by a licensed hazardous waste hauler using a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final disposal site.[11][12]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[6]
-
Don PPE : Before addressing the spill, put on the appropriate PPE as outlined in Section 2.
-
Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Cleanup and Disposal : Carefully collect the absorbed material and any contaminated debris. Place it into a properly labeled hazardous waste container.[6]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.[6]
-
Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting policies.[6]
References
- Benchchem. (n.d.). Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide.
- Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
- TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
- LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- Benchchem. (n.d.). Proper Disposal Procedures for Triazinetriethanol: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory.
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Generic Safety Data Sheet Information. (2025, December 19). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Hazardous waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4- TRIAZINE CAS NO 1046-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one.
Sources
- 1. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. uhcl.edu [uhcl.edu]
- 4. Hazardous waste - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. The procedures outlined below are designed to ensure the safety of all laboratory personnel through a multi-layered approach, combining engineering controls with robust personal protective equipment (PPE) protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, fostering a deep-rooted culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: The dust or aerosol may cause respiratory tract irritation.[1][2]
-
Reproductive Toxicity: Some related phenyl-triazine derivatives are suspected of damaging fertility or the unborn child.
Given these potential risks, all handling procedures must be conducted with the assumption that this compound is hazardous. A thorough risk assessment should be performed before any new experimental protocol is initiated.[4]
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. It should never be the sole method of protection.[5]
-
Primary Engineering Control: All weighing and handling of this compound as a solid or in solution must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel.[7] Ensure all users are familiar with emergency procedures, including the location and operation of safety showers, eyewash stations, and fire extinguishers.[6]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the anticipated hazards of irritation, absorption, and inhalation.
| Protection Area | Required PPE | Specifications and Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times and meet ANSI Z87.1 standards.[8][9] They provide essential protection against splashes and dust. Face Shield: Required to be worn over goggles when handling larger quantities (>50 mL of solution) or during procedures with a higher risk of splashing or exothermic reaction.[8][9] |
| Hand | Double Gloving: Nitrile Gloves | Material: Use powder-free nitrile gloves.[5] Nitrile provides good resistance to a broad range of chemicals.[8] Double Gloving: An inner glove is worn under the cuff of the lab coat, and an outer glove is worn over the cuff. This provides an additional barrier and allows for the safe removal of the contaminated outer glove without compromising protection. Integrity Check: Always inspect gloves for tears or punctures before use.[1] Change gloves immediately if contaminated or every 30-60 minutes during prolonged handling.[5] |
| Body | Flame-Resistant (FR) Laboratory Coat | Coverage: A long-sleeved, knee-length lab coat is required to protect the skin and personal clothing.[7][9] Material: A flame-resistant coat (e.g., Nomex) is recommended as a best practice when working with any chemical, as the risk of fire is always present.[8] The coat must be fully buttoned.[8] |
| Feet | Closed-toe Shoes | Requirement: Full-coverage, non-perforated shoes made of a durable material are mandatory.[7][9] This protects against spills and falling objects. |
| Respiratory | As Needed (N95 or Elastomeric Half-Mask Respirator) | Standard Operations: A properly functioning chemical fume hood is the primary means of respiratory protection. Emergency/High-Risk: If there is a risk of generating significant dust outside of a fume hood (e.g., a large spill), a respirator is required.[8] Use of a respirator requires prior medical clearance, training, and annual fit-testing as per OSHA regulations.[5] |
Operational Plan: Safe Handling from Start to Finish
A systematic approach to handling ensures that safety protocols are consistently applied.
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: The correct sequence for donning and doffing PPE to minimize exposure.
Immediate and correct response to a spill is vital. All labs must have a designated chemical spill kit.
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: For small, manageable spills, don additional PPE, including a respirator if significant dust is present, before attempting cleanup.[2]
-
Containment: Use absorbent pads or other appropriate materials from the spill kit to contain the spill. Do not use water if the material is water-reactive.
-
Cleanup: Collect the material using non-sparking tools.[2] Work from the outside of the spill inward.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.[6][10]
| Waste Type | Container | Disposal Protocol |
| Solid Chemical Waste | Labeled, sealed hazardous waste container | All excess this compound and reaction byproducts. |
| Contaminated PPE | Labeled hazardous waste bag (double-bagged) | Includes all used gloves, disposable lab coats, and any other contaminated items. |
| Contaminated Sharps | Puncture-proof sharps container | Needles, syringes, or broken glassware contaminated with the chemical. |
| Liquid Waste | Labeled, sealed hazardous waste container (compatible material) | All solutions containing the compound. Do not pour any amount down the drain.[6] |
Handling and Disposal Workflow
Caption: A logical workflow from preparation to final waste disposal.
This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is not merely a matter of compliance but a fundamental component of responsible scientific practice. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets before beginning work.
References
- SAFETY DATA SHEET - Sigma-Aldrich (for 2,4-Diamino-6-phenyl-1,3,5-triazine). Source: Sigma-Aldrich.
- SAFETY DATA SHEET (for a triazine deriv
- Laboratory Safety Guidelines. Source: Institute for Molecular Biology & Biophysics.
- SAFETY DATA SHEET - Sigma-Aldrich (for 4-Phenyl-1,2,4-triazoline-3,5-dione). Source: Sigma-Aldrich.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- Chemical Safety: Personal Protective Equipment. Source: University of California, Santa Cruz.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista.
- SAFETY DATA SHEET - TCI Chemicals (for 2-Chloro-4,6-diphenyl-1,3,5-triazine). Source: TCI Chemicals.
- Personal Protective Equipment in Chemistry. Source: Dartmouth College Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention (CDC).
- Chemistry Lab Safety Rules. Source: PozeSCAF.
- Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Source: LGC Standards.
- 2,4,6-Tri(2,4-dihydroxyphenyl)
- 3-(2-PYRIDYL)
- Identifying and Evaluating Hazards in Research Laboratories. Source: American Chemical Society.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. pppmag.com [pppmag.com]
- 6. pozescaf.com [pozescaf.com]
- 7. ethz.ch [ethz.ch]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
